Product packaging for Butyl ethylcarbamate(Cat. No.:CAS No. 16246-07-4)

Butyl ethylcarbamate

Cat. No.: B15212386
CAS No.: 16246-07-4
M. Wt: 145.20 g/mol
InChI Key: USIYRFTZKYKHBI-UHFFFAOYSA-N
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Description

Butyl ethylcarbamate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B15212386 Butyl ethylcarbamate CAS No. 16246-07-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16246-07-4

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

butyl N-ethylcarbamate

InChI

InChI=1S/C7H15NO2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9)

InChI Key

USIYRFTZKYKHBI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological activity of butyl ethylcarbamate. The information is intended to support research, development, and application of this compound in various scientific fields, including drug discovery and development.

Chemical and Physical Properties

This compound, also known as ethyl N-butylcarbamate, is an organic compound belonging to the carbamate class. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Odor Special and spicy[2]
Melting Point -28 °C to -22 °C[2][3]
Boiling Point 203 °C to 212 °C[2][3]
Density Approximately 0.901 to 0.943 g/cm³[2][3]
Solubility Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.[2]
Refractive Index 1.428[3]
LogP 1.6[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are the reaction of n-butylamine with ethyl chloroformate and the reaction of butyl isocyanate with ethanol.

Synthesis from n-Butylamine and Ethyl Chloroformate

This method involves the nucleophilic acyl substitution of ethyl chloroformate with n-butylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A detailed experimental protocol for a similar compound, ethyl n-methylcarbamate, provides a strong template for the synthesis of this compound[2]. The following is an adapted protocol:

  • Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and cooled with an ice-salt mixture, place 300 mL of diethyl ether and an equimolar amount of n-butylamine to the ethyl chloroformate to be used.

  • Reagent Addition: Cool the stirred mixture to 5°C. Add 2 moles of ethyl chloroformate dropwise, ensuring the temperature does not exceed 5°C. Concurrently, gradually add a cold solution of 2 moles of sodium hydroxide in 120 mL of water at a rate that the final portions of both the ethyl chloroformate and sodium hydroxide solution are added simultaneously. Maintain vigorous stirring throughout the addition.

  • Work-up: After the addition is complete, allow the mixture to stand for 15 minutes. Separate the ether layer, and extract the aqueous layer with 100 mL of diethyl ether.

  • Drying and Purification: Combine the ether layers and dry them by shaking with anhydrous potassium carbonate. Distill off the ether. The remaining residue is then distilled under reduced pressure to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification n_butylamine n-Butylamine reaction_vessel Reaction Vessel (Ether, 0-5°C) n_butylamine->reaction_vessel ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->reaction_vessel base Base (e.g., NaOH) base->reaction_vessel separation Separatory Funnel (Ether/Water Separation) reaction_vessel->separation drying Drying (Anhydrous K2CO3) separation->drying distillation Distillation (Reduced Pressure) drying->distillation product This compound distillation->product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH₂ -CH₃
~3.1Triplet2H-NH-CH₂ -CH₂CH₂CH₃
~1.5Sextet2H-NH-CH₂-CH₂ -CH₂CH₃
~1.3Sextet2H-NH-CH₂CH₂-CH₂ -CH₃
~1.2Triplet3H-O-CH₂-CH₃
~0.9Triplet3H-NH-CH₂CH₂CH₂-CH₃

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~157C =O
~60-O-CH₂ -CH₃
~41-NH-CH₂ -CH₂CH₂CH₃
~32-NH-CH₂-CH₂ -CH₂CH₃
~20-NH-CH₂CH₂-CH₂ -CH₃
~15-O-CH₂-CH₃
~14-NH-CH₂CH₂CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Vibration
~3300N-H stretch
~2960-2850C-H stretch (aliphatic)
~1700C=O stretch (carbonyl)
~1540N-H bend
~1250C-O stretch
~1050C-N stretch
Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would be consistent with the structure, with common losses corresponding to the alkyl and ethoxy groups.

Predicted Fragmentation Pattern:

m/zFragment
145[C₇H₁₅NO₂]⁺ (Molecular Ion)
116[M - C₂H₅]⁺
102[M - C₃H₇]⁺
88[M - C₄H₉]⁺
74[M - OC₂H₅]⁺
58[C₃H₈N]⁺
44[C₂H₆N]⁺

Reactivity and Decomposition

Carbamates exhibit a range of chemical reactivities. The ester and amide functionalities allow for various transformations.

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed to butylamine, ethanol, and carbon dioxide. The reaction is generally slower than the hydrolysis of esters or amides.

Thermal Decomposition

The thermal decomposition of carbamates is a known method for generating isocyanates. When heated, this compound is expected to decompose into butyl isocyanate and ethanol. This reaction is often reversible and can be influenced by temperature, pressure, and the presence of catalysts. Further heating can lead to the formation of ureas and other secondary products.

Decomposition_Pathway BEC This compound Products Butyl Isocyanate + Ethanol BEC->Products Reversible Heat Heat Secondary_Products Ureas and other byproducts Products->Secondary_Products Further Heating

Caption: Thermal decomposition of this compound.

Biological Activity and Toxicology

The biological activity of carbamates is of significant interest, particularly in the fields of pharmacology and toxicology. Many carbamates are known to act as cholinesterase inhibitors.

Cholinesterase Inhibition

N-alkylcarbamates can inhibit the enzyme acetylcholinesterase (AChE) by carbamylating the serine residue in the active site. This inhibition is typically reversible, unlike the irreversible inhibition caused by organophosphates. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can have various physiological effects.

A common method to assess the inhibitory potential of a compound like this compound is the Ellman's assay.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of acetylcholinesterase. Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution (or solvent control). Add the acetylcholinesterase solution to initiate the pre-incubation. After a set pre-incubation time, add the ATCI solution to start the reaction.

  • Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cholinesterase_Inhibition_Pathway cluster_normal Normal Cholinergic Synapse cluster_inhibited Inhibited Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh_inhibited Acetylcholine (ACh) Receptor_inhibited Postsynaptic Receptor ACh_inhibited->Receptor_inhibited Accumulates and continuously binds AChE_inhibited Acetylcholinesterase (AChE) BEC_inhibitor This compound BEC_inhibitor->AChE_inhibited Inhibits

Caption: Mechanism of cholinesterase inhibition.

Cytotoxicity and Genotoxicity

Studies on various ethyl carbamates have indicated potential for cytotoxicity and genotoxicity. For instance, ethyl carbamate itself is a known carcinogen. Research on other substituted ethyl carbamates has shown that they can induce genotoxic damage in rats and cause alterations in the human lymphocyte cell cycle[3]. While specific data for this compound is limited, it is reasonable to assume that it may exhibit similar toxicological properties, warranting careful handling and further investigation.

Applications

This compound can be used as an intermediate in organic synthesis. Due to its structural similarity to other biologically active carbamates, it may be investigated for applications in drug development, for example, as a lead compound for the design of novel cholinesterase inhibitors or other therapeutic agents. The carbamate group is a common structural motif in many approved drugs.

Conclusion

This technical guide has summarized the key chemical properties of this compound. While a foundational set of data is available, further research is needed to fully characterize its spectroscopic properties, detailed reactivity, and, most importantly, its specific biological and toxicological profile. The provided experimental protocols and predicted data serve as a valuable resource for researchers and drug development professionals working with this and related carbamate compounds.

References

An In-depth Technical Guide to Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of butyl ethylcarbamate, a carbamate ester with applications in research and as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, characterization, and biological significance.

Core Molecular Information

This compound, also known as ethyl N-butylcarbamate, is an organic compound with the molecular formula C7H15NO2.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C7H15NO2[1]
Molecular Weight 145.20 g/mol
Appearance Colorless to light yellow liquid[1]
Odor Special and spicy[1]
Density ~0.901 g/cm³[1]
Melting Point ~ -28 °C[1]
Boiling Point ~ 208-212 °C[1]
Solubility Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of n-butyl alcohol with urea.[2]

Materials:

  • n-Butyl alcohol (13.1 moles, 970 g)

  • Urea (3 moles, 180 g)

  • Ligroin (b.p. 60-90°C)

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, warm 970 g of n-butyl alcohol.

  • Gradually add 180 g of urea to the warm alcohol with shaking, ensuring the urea dissolves without melting and forming a separate layer. The final portions of urea may require boiling the liquid for complete dissolution.

  • Reflux the resulting solution for thirty hours. During this time, ammonia will be evolved and escape from the top of the condenser.

  • After refluxing, remove the condenser and distill the liquid through an efficient column until the temperature of the liquid reaches 150°C. The distillate, consisting of butyl alcohol and ammonia, can be reused in subsequent syntheses.

  • The residue remaining in the flask is then distilled under reduced pressure. Collect the fraction boiling at 108-109°C/14 mm. This fraction is pure this compound, which solidifies on cooling and has a melting point of 53-54°C.

  • The solid material remaining in the distillation flask after the initial distillation is primarily cyanuric acid. This can be purified by boiling with ligroin, filtering, and washing the undissolved solid with warm ligroin.

Characterization of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a suitable technique for the analysis of this compound. The following is a general protocol that can be adapted for specific instrumentation.

Sample Preparation:

  • Dissolve a known amount of this compound in a suitable solvent, such as dichloromethane or diethyl ether.[3]

  • If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[3]

  • An internal standard, such as a deuterated analog (e.g., ethyl carbamate-d5), can be added to improve quantitative accuracy.[3]

Instrumentation and Parameters (based on typical carbamate analysis):

  • Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., Carbowax or DB-5ms).

  • Injector: Splitless mode is often used for trace analysis.

  • Oven Temperature Program: An initial temperature of around 40-60°C, ramped to a final temperature of 220-250°C.

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Sample Preparation:

  • Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Features (based on related compounds): [4]

  • A triplet corresponding to the methyl protons of the butyl group.

  • Multiplets for the methylene protons of the butyl group.

  • A triplet for the methylene protons adjacent to the nitrogen.

  • A quartet for the methylene protons of the ethyl group.

  • A triplet for the methyl protons of the ethyl group.

  • A broad singlet for the N-H proton.

Expected ¹³C NMR Spectral Features (based on related compounds): [4]

  • Signals for the carbons of the butyl and ethyl groups.

  • A signal for the carbonyl carbon of the carbamate group.

Signaling Pathways and Biological Activity

Carbamates are a well-known class of compounds that act as cholinesterase inhibitors.[5][6] This is a primary mechanism of their biological activity, particularly in their use as insecticides.[7][8]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[6]

The general mechanism of cholinesterase inhibition by carbamates is a reversible carbamoylation of the serine residue in the active site of the enzyme.[6][9] This process can be broken down into the following key steps:

  • Binding: The carbamate molecule binds to the active site of the cholinesterase enzyme.

  • Carbamoylation: The carbamate group is transferred to the hydroxyl group of a serine residue in the enzyme's active site, forming a carbamoylated enzyme. This step inactivates the enzyme.

  • Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed to regenerate the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a temporary but effective inhibition of the enzyme.[6]

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification n-Butyl_Alcohol n-Butyl Alcohol Reaction Reflux (30h) n-Butyl_Alcohol->Reaction Urea Urea Urea->Reaction Distillation_1 Distillation (to 150°C) Reaction->Distillation_1 Crude Product Reduced_Pressure_Distillation Reduced Pressure Distillation Distillation_1->Reduced_Pressure_Distillation Final_Product This compound Reduced_Pressure_Distillation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Cholinesterase Inhibition Signaling Pathway

Cholinesterase_Inhibition cluster_cholinergic_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamoylated_AChE Carbamoylated AChE (Inactive) Butyl_Ethylcarbamate This compound Butyl_Ethylcarbamate->AChE Inhibition

References

Core Properties of Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butyl Ethylcarbamate

This technical guide provides a comprehensive overview of this compound, detailing its molecular weight, chemical properties, synthesis, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development and related fields.

This compound, also known as ethyl N-butylcarbamate, is an organic compound with the chemical formula C7H15NO2[1]. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Weight 145.20 g/mol [2]
Exact Mass 145.110278721 Da[2]
Molecular Formula C7H15NO2[1][2]
Appearance Colorless to light yellow liquid[1]
Density ~0.901 g/cm³[1]
Melting Point Approximately -28 °C[1]
Boiling Point Approximately 208-212 °C[1]
Solubility Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.[1]
CAS Number 591-62-8[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the reaction of ethyl formate with butylamine. A more general and environmentally friendly approach utilizes urea as a carbonyl source in the presence of a catalyst.

Experimental Protocol: Synthesis from Ethyl Formate and Butylamine

This method involves the direct reaction between an ester (ethyl formate) and an amine (butylamine).

Materials:

  • Ethyl formate

  • Butylamine

  • Heating apparatus

  • Distillation equipment

Procedure:

  • Mix equimolar amounts of ethyl formate and butylamine in a suitable reaction vessel.

  • Heat the mixture under controlled temperature and pressure to facilitate the reaction.[1]

  • After the reaction is complete, purify the resulting this compound by distillation.[1]

A logical diagram of this synthesis pathway is presented below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Formate Ethyl Formate Reaction Reaction Ethyl Formate->Reaction Butylamine Butylamine Butylamine->Reaction Purification Purification Reaction->Purification Heating This compound This compound Purification->this compound Distillation

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from Urea and Butanol

This method provides a more sustainable route for producing alkyl carbamates.

Materials:

  • Urea

  • n-Butanol

  • Silica gel supported catalyst (e.g., TiO2/SiO2)[3]

  • Autoclave

Procedure:

  • Introduce 20 mL of butanol, 1 g of urea, and 0.1 g of the catalyst into a 90 mL autoclave.[3]

  • Heat the autoclave to 170 °C for 4-6 hours.[3]

  • To improve the yield, the ammonia gas produced during the reaction can be released 2-3 times.[3]

  • After the reaction, cool the autoclave to room temperature for subsequent analysis and purification.[3]

Analytical Methodology: GC/MS Analysis

Gas chromatography-mass spectrometry (GC/MS) is a robust method for the determination and quantification of this compound. The following protocol is adapted from established methods for analyzing related carbamates in various matrices.[4][5][6]

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC/MS)

  • Capillary column (e.g., DB-WAX)[5]

  • Dichloromethane (DCM) for extraction

  • Internal standards (e.g., isotopically labeled ethyl carbamate or n-butyl carbamate)[4]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[7]

Procedure:

  • Sample Preparation:

    • For liquid samples, dilute with water to a known concentration (e.g., 25% ethanol v/v for alcoholic beverages).[4]

    • Perform a liquid-liquid extraction with dichloromethane.[4]

    • For samples with significant matrix interference, an additional cleanup step using Solid-Phase Extraction (SPE) can be employed.[4][5]

  • GC/MS Analysis:

    • Inject the prepared sample into the GC.

    • Set the injector temperature to 250°C and the transfer line to 240°C.[6]

    • Use a temperature program for the column, for instance, hold at 40°C for 5 minutes, then ramp up to 230°C.[6]

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]

  • Quantification:

    • Quantify this compound by comparing its peak area to that of a known concentration of an internal standard.[4]

The workflow for this analytical procedure is visualized below.

G Sample Sample Extraction Extraction Sample->Extraction Add DCM Cleanup Cleanup Extraction->Cleanup SPE GC_MS_Analysis GC_MS_Analysis Cleanup->GC_MS_Analysis Inject Data_Processing Data_Processing GC_MS_Analysis->Data_Processing Detect Ions Quantification Quantification Data_Processing->Quantification Compare to Internal Standard

Caption: Workflow for GC/MS analysis of this compound.

Safety and Handling

This compound may be irritating to the skin, eyes, and respiratory tract.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood.[8] Store the compound in a cool, dry place away from ignition sources.[1][8] In case of accidental contact or ingestion, seek immediate medical attention.[1]

Applications

This compound serves primarily as an intermediate in organic synthesis.[1] It has also found use in the formulation of certain pesticides and herbicides in the agricultural sector.[1] In the cosmetics industry, it may be used as a preservative.[1]

References

Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butyl Ethylcarbamate (CAS No. 591-62-8)

This technical guide provides a comprehensive overview of this compound, also known as N-butylurethane, intended for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, analytical methods, and safety information.

This compound is an organic compound classified as a carbamate ester.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 591-62-8[1]
IUPAC Name ethyl N-butylcarbamate[1]
Synonyms N-Butylurethane, Ethyl N-butylcarbamate, Butylcarbamic acid ethyl ester[1][2][3]
Molecular Formula C7H15NO2[1][3]
Molecular Weight 145.20 g/mol [1][3]
SMILES CCCCNC(=O)OCC[1]
InChI InChI=1S/C7H15NO2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9)[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point -22 °C[2][3]
Boiling Point 208-212 °C[2]
228.04 °C (estimate)[2][3]
Density 0.901 - 0.9434 g/cm³[2][3]
Refractive Index 1.4278[2][3]
pKa 13.02 ± 0.46 (Predicted)[2][3]
Solubility Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.[2]
Appearance Colorless to light yellow liquid.[2]
Odor Special and spicy.[2]

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of ethyl formate with butylamine.[2]

Experimental Protocol: General Synthesis
  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine ethyl formate and butylamine.

  • Heating: Heat the reaction mixture under controlled temperature and pressure. The specific conditions may vary and would require optimization.

  • Purification: After the reaction is complete, the crude product is purified by distillation to yield this compound.[2]

G General Synthesis of this compound reagents Ethyl Formate + Butylamine reaction Reaction (Heating under Pressure) reagents->reaction purification Distillation reaction->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

Analytical Methodology

Butyl carbamate is often used as an internal standard for the determination of ethyl carbamate in various matrices, particularly in alcoholic beverages, by gas chromatography-mass spectrometry (GC/MS).[4][5][6]

Experimental Protocol: Determination of Ethyl Carbamate using Butyl Carbamate as an Internal Standard

This protocol is adapted from methods for analyzing ethyl carbamate in alcoholic beverages.[4][6][7]

  • Sample Preparation:

    • Spike the sample with a known concentration of butyl carbamate as an internal standard.

    • For liquid samples like alcoholic beverages, dilute with water to approximately 40% alcohol by volume.[6]

    • The sample is then passed through a solid-phase extraction (SPE) column (e.g., diatomaceous earth).[4][5]

  • Extraction:

    • Elute the carbamates from the SPE column using a suitable solvent such as a hexane-ethyl acetate mixture or dichloromethane.[4][6]

  • Concentration:

    • Concentrate the eluate using a rotary evaporator or a similar concentration system to increase the analyte concentration.[4][7]

  • GC/MS Analysis:

    • Analyze the concentrated extract by GC/MS in selected ion monitoring (SIM) mode.

    • Typical GC column: Capillary fused silica column (e.g., 30m x 0.25 mm, 0.25 µm film thickness).[7]

    • Carrier gas: Helium or Hydrogen.[7][8]

    • Injector and Detector Temperatures: Typically around 180-250°C for the injector and 220-270°C for the transfer line/detector.[7][8]

    • Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 40-60°C, hold for a few minutes, then ramp up to 150-240°C.[7][8]

    • Mass Spectrometry: Monitor characteristic ions for ethyl carbamate (m/z 62, 74, 89) and butyl carbamate (m/z 62, 74).[6]

G Analytical Workflow for Carbamate Determination cluster_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Alcoholic Beverage) spike Spike with Butyl Carbamate (Internal Standard) sample->spike dilute Dilute with Water spike->dilute spe Solid-Phase Extraction (SPE) dilute->spe elute Elute with Organic Solvent spe->elute concentrate Concentrate Eluate elute->concentrate gcms GC/MS Analysis (SIM Mode) concentrate->gcms data data gcms->data Data Acquisition & Quantification

Caption: Workflow for the analysis of carbamates in beverages.

Applications

This compound has several industrial and laboratory applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.[2]

  • Cosmetics: It may be used as a preservative and sunscreen agent in some cosmetic formulations.[2]

  • Agriculture: It can be used in the preparation of certain pesticides and herbicides.[2]

  • Analytical Chemistry: Butyl carbamate is utilized as an internal standard for the quantification of ethyl carbamate.[4][6]

Safety and Toxicology

Table 3: Safety and Hazard Information for this compound

Hazard InformationDetailsSource
Acute Toxicity LD50 (Intraperitoneal, Mouse): 250 mg/kg[9]
Eye Irritation May cause eye irritation.[9]
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.[9]
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[9]
Ingestion May be harmful if swallowed.[9]
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.[9]

Handling Precautions:

  • Avoid contact with skin and eyes.[9]

  • Avoid inhalation of vapor or mist.[9]

  • Use in a well-ventilated area, such as a laboratory fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[2][9]

  • Store at room temperature in a suitable, closed container, protected from heat and ignition sources.[9]

It is important to note that the related compound, ethyl carbamate, is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans".[10] While specific carcinogenicity data for this compound was not found, caution should be exercised when handling this compound.

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound are not well-documented in the available literature. However, the broader class of carbamates is known for a range of biological activities. Some carbamates have been investigated for their potential as antibacterial, anticonvulsant, and anticancer agents.[11] For example, certain synthetic carbamates have shown antimicrobial activity against various Gram-positive and Gram-negative bacteria.[11][12] The biological effects of this compound would require specific investigation. The genotoxicity and carcinogenic potential of the closely related ethyl carbamate are well-established, and it is known to covalently bind to DNA.[13]

Due to the lack of specific information on signaling pathways for this compound, a diagram for this section cannot be provided. Further research is needed to elucidate its specific biological mechanisms of action.

References

An In-depth Technical Guide to the Synthesis of Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for Butyl ethylcarbamate, a carbamate ester of significant interest in organic synthesis and potentially in the development of pharmaceuticals and agrochemicals. This document details three core synthetic strategies: the reaction of butylamine with ethyl chloroformate, the addition of ethanol to butyl isocyanate, and the reaction of urea with the corresponding alcohols. For each pathway, detailed experimental protocols, based on established and analogous chemical transformations, are provided. Quantitative data from related syntheses are summarized in comparative tables to guide experimental design. Furthermore, this guide includes Graphviz diagrams to visually represent the reaction pathways and experimental workflows, offering a clear and concise reference for laboratory professionals.

Introduction

This compound, with the chemical formula C₇H₁₅NO₂, is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are structurally characterized by the presence of an ester carbonyl group attached to a nitrogen atom. This functional group imparts a unique set of chemical and physical properties that make carbamates valuable intermediates in a variety of chemical industries. Their applications range from the production of polymers (polyurethanes) to their use as protecting groups in organic synthesis and as active ingredients in pesticides and pharmaceuticals. The synthesis of specifically substituted carbamates like this compound is, therefore, of considerable interest to researchers in drug discovery and process chemistry. This guide outlines the most pertinent and practical methods for its laboratory-scale synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the identification and characterization of the synthesized product.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
IUPAC Name ethyl N-butylcarbamate[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Boiling Point 208-212 °C
Melting Point -22 °C
Density 0.9434 g/cm³
Refractive Index 1.4278
CAS Number 591-62-8[1]
1H NMR Data available in public databases[1]
13C NMR Data available in public databases[1]
Mass Spectrum (GC-MS) Key m/z peaks: 102, 57[1]
IR Spectrum Data available in public databases[1]

Synthesis Pathways

There are three primary and well-established methodologies for the synthesis of carbamates that are applicable to the preparation of this compound. These pathways are detailed below.

Pathway 1: Reaction of Butylamine with Ethyl Chloroformate

This is a classic and widely used method for the formation of N-substituted carbamates. The reaction involves the nucleophilic attack of the primary amine (butylamine) on the electrophilic carbonyl carbon of the chloroformate (ethyl chloroformate). A base is typically required to neutralize the hydrochloric acid byproduct.

G Pathway 1: Butylamine and Ethyl Chloroformate Butylamine Butylamine Reaction Nucleophilic Acyl Substitution Butylamine->Reaction EthylChloroformate Ethyl Chloroformate EthylChloroformate->Reaction Base Base (e.g., Triethylamine, Pyridine, or NaOH) Base->Reaction Solvent Solvent (e.g., Ether, THF, CH2Cl2) Solvent->Reaction Product This compound Byproduct HCl or Salt Reaction->Product Reaction->Byproduct

Caption: Reaction of Butylamine with Ethyl Chloroformate.

This protocol is adapted from the synthesis of ethyl N-methylcarbamate and is expected to provide a good yield of this compound.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of butylamine (1.0 mol) in a suitable solvent such as diethyl ether or dichloromethane (300 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Reactants: While maintaining the temperature below 10 °C, slowly add ethyl chloroformate (1.0 mol) dropwise from the dropping funnel with vigorous stirring. Concurrently, add a solution of sodium hydroxide (1.0 mol) in water or triethylamine (1.1 mol) to neutralize the forming HCl.

  • Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. If an aqueous base was used, separate the organic layer. If a tertiary amine was used, wash the organic layer with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.

Pathway 2: Reaction of Butyl Isocyanate with Ethanol

This pathway involves the addition of an alcohol (ethanol) to an isocyanate (butyl isocyanate). This reaction is often uncatalyzed but can be accelerated by the use of catalysts such as tertiary amines or organometallic compounds. This method is generally very clean, with the main product being the carbamate itself, without the formation of byproducts that require extensive purification.

G Pathway 2: Butyl Isocyanate and Ethanol ButylIsocyanate Butyl Isocyanate Reaction Nucleophilic Addition ButylIsocyanate->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Catalyst (Optional, e.g., Tertiary Amine) Catalyst->Reaction Solvent Solvent (Optional, e.g., Toluene, THF) Solvent->Reaction Product This compound Reaction->Product

Caption: Reaction of Butyl Isocyanate with Ethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butyl isocyanate (1.0 mol) in an anhydrous solvent such as toluene or tetrahydrofuran (200 mL).

  • Addition of Alcohol: Slowly add absolute ethanol (1.05 mol) to the isocyanate solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Catalysis (Optional): If a catalyst is used, a few drops of a tertiary amine like triethylamine or diazabicycloundecene (DBU) can be added to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) for several hours until the reaction is complete (monitoring by TLC or IR spectroscopy to observe the disappearance of the isocyanate peak at ~2250 cm⁻¹).

  • Isolation: The solvent can be removed under reduced pressure to yield the crude this compound, which is often of high purity. If necessary, it can be further purified by vacuum distillation.

Pathway 3: Reaction of Urea with Alcohols

This method presents a more environmentally friendly approach, utilizing urea as a non-toxic and inexpensive source of the carbonyl group. The reaction can be performed with a mixture of alcohols or in a stepwise manner. This synthesis is typically carried out at elevated temperatures and may require a catalyst.

G Pathway 3: Urea and Alcohols Urea Urea Reaction Alcoholysis Urea->Reaction Ethanol Ethanol Ethanol->Reaction Butanol n-Butanol Butanol->Reaction Catalyst Catalyst (e.g., Metal Oxide) Catalyst->Reaction Product This compound Byproducts Ammonia, Other Carbamates Reaction->Product Reaction->Byproducts

Caption: Reaction of Urea with Alcohols.

This protocol is based on the synthesis of n-butyl carbamate from urea and n-butanol and can be adapted for the synthesis of this compound by including ethanol in the reaction mixture or by a subsequent transesterification step.[3]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place n-butanol (excess, e.g., 4-5 equivalents), ethanol (1.0 mol), and urea (1.0 mol).

  • Catalysis: Add a catalyst, such as zinc oxide or another metal oxide, to the mixture.

  • Reaction: Heat the mixture to reflux for several hours (e.g., 6-12 hours). Ammonia gas will be evolved during the reaction.

  • Work-up: After cooling, the excess alcohols can be removed by distillation. The remaining crude product can be dissolved in a suitable organic solvent and washed with water to remove any unreacted urea.

  • Isolation and Purification: The organic layer is dried, and the solvent is evaporated. The product is then purified by vacuum distillation. A two-step approach, where butyl carbamate is first synthesized and then transesterified with ethanol, is also a viable option.

Comparative Data of Analogous Carbamate Syntheses

The following table summarizes the reaction conditions and yields for the synthesis of carbamates analogous to this compound, providing a basis for optimizing the described protocols.

Table 2: Reaction Conditions and Yields for Analogous Carbamate Syntheses

Carbamate ProductReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl N-methylcarbamateMethylamine, Ethyl ChloroformateNaOHEther0-51-288-90[2]
n-Butyl carbamateUrea, n-ButanolNoneNoneReflux3075-76[3]
Ethyl carbamateUrea, EthanolMetal OxideNone100-2001-12High
Butyl carbamateUrea, ButanolTiO₂/SiO₂None1704-696[4]

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the chloroformate pathway is depicted below.

G General Experimental Workflow Start Start Setup Reaction Setup (Flask, Stirrer, etc.) Start->Setup Reactants Addition of Reactants (Amine, Chloroformate, Base) Setup->Reactants Reaction Reaction Period (Controlled Temperature and Time) Reactants->Reaction Workup Aqueous Work-up (Separation and Washing) Reaction->Workup Drying Drying of Organic Phase (e.g., with MgSO4) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Characterization Product Characterization (NMR, GC-MS, IR) Purification->Characterization End End Product Characterization->End

References

Unraveling the Enigmatic Mechanism of Action of Butyl Ethylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific mechanism of action of butyl ethylcarbamate is scarce in publicly available scientific literature. This guide will focus on the well-characterized mechanisms of the closely related and structurally similar compound, ethyl carbamate (urethane), to provide a probable framework for understanding this compound's biological effects. All data and experimental protocols presented herein pertain to ethyl carbamate and should be interpreted with the explicit understanding that they are being used as a surrogate model.

Executive Summary

This compound, a carbamate ester, is a compound for which the precise molecular mechanism of action remains largely uncharacterized. However, by examining its close structural analog, ethyl carbamate (urethane), we can infer a multi-faceted mechanism primarily impacting the central nervous system and carrying significant toxicological implications. This technical guide synthesizes the available information on ethyl carbamate to provide researchers, scientists, and drug development professionals with an in-depth understanding of its pharmacology and toxicology, which may, by extension, shed light on the activities of this compound. The primary actions of ethyl carbamate include the modulation of ligand-gated ion channels, leading to its anesthetic effects, and a well-defined pathway of metabolic activation that results in genotoxicity and carcinogenicity.

Anesthetic Mechanism of Action: Modulation of Ligand-Gated Ion Channels

Ethyl carbamate's anesthetic properties are attributed to its ability to modulate the function of several key neurotransmitter-gated ion channels in the central nervous system. It exhibits a dual action, potentiating the effects of inhibitory neurotransmitters while inhibiting the effects of excitatory neurotransmitters.

Potentiation of Inhibitory Neurotransmission

Ethyl carbamate enhances the function of GABA-A and glycine receptors, the primary mediators of inhibitory neurotransmission in the brain and spinal cord, respectively. This potentiation leads to an increased influx of chloride ions into neurons, hyperpolarizing the cell membrane and making it less likely to fire an action potential, thus contributing to sedation and anesthesia.[1][2]

Inhibition of Excitatory Neurotransmission

Conversely, ethyl carbamate inhibits the function of NMDA and AMPA receptors, which are activated by the excitatory neurotransmitter glutamate. By blocking these receptors, ethyl carbamate reduces the influx of positive ions (Na+ and Ca2+) into neurons, thereby dampening excitatory signaling and contributing to its anesthetic and anticonvulsant effects.[1][2]

Quantitative Data on Ion Channel Modulation by Ethyl Carbamate

The following table summarizes the quantitative data available for the modulation of various ligand-gated ion channels by ethyl carbamate.

ReceptorActionAgonistConcentration of Ethyl CarbamateEffectReference
GABA-A (α1β2γ2s)PotentiationGABA (3 µM)10 mM150 ± 15% of controlHara & Harris, 2002
Glycine (α1)PotentiationGlycine (30 µM)10 mM162 ± 13% of controlHara & Harris, 2002
NMDA (NR1/NR2A)InhibitionNMDA (100 µM) / Glycine (10 µM)30 mM68 ± 4% of controlHara & Harris, 2002
AMPA (GluR1/GluR2)InhibitionAMPA (30 µM)30 mM83 ± 4% of controlHara & Harris, 2002
nACh (α4β2)PotentiationACh (30 µM)10 mM138 ± 9% of controlHara & Harris, 2002

Toxicological Mechanism: Carcinogenicity via Metabolic Activation

Ethyl carbamate is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. Its carcinogenicity is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can damage DNA.

Metabolic Activation Pathway

The primary enzyme responsible for the metabolic activation of ethyl carbamate is Cytochrome P450 2E1 (CYP2E1). This enzyme catalyzes the oxidation of ethyl carbamate to vinyl carbamate, which is then further metabolized to the highly reactive vinyl carbamate epoxide.

EC Ethyl Carbamate VC Vinyl Carbamate EC->VC CYP2E1 (Oxidation) VCE Vinyl Carbamate Epoxide VC->VCE CYP2E1 (Epoxidation) DNA_Adducts DNA Adducts VCE->DNA_Adducts Covalent Binding Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Metabolic activation pathway of ethyl carbamate.
Formation of DNA Adducts

Vinyl carbamate epoxide is an electrophilic compound that can covalently bind to the nitrogenous bases of DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the process of carcinogenesis.

Experimental Protocols

Electrophysiological Recording of Ion Channel Modulation

Objective: To determine the effect of ethyl carbamate on ligand-gated ion channels expressed in Xenopus oocytes using two-electrode voltage-clamp electrophysiology.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired ion channel (e.g., GABA-A, NMDA receptors).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Drug Application:

    • The agonist for the specific receptor is applied to elicit a baseline current response.

    • Ethyl carbamate is co-applied with the agonist at various concentrations.

    • The potentiation or inhibition of the agonist-induced current by ethyl carbamate is measured.

  • Data Analysis: Concentration-response curves are generated to determine EC50 (for potentiation) or IC50 (for inhibition) values.

cluster_OocytePrep Oocyte Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis OocyteIsolation Isolate Xenopus Oocytes cRNA_Injection Inject Ion Channel cRNA OocyteIsolation->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation VoltageClamp Two-Electrode Voltage Clamp Incubation->VoltageClamp AgonistApp Apply Agonist VoltageClamp->AgonistApp EC_App Co-apply Ethyl Carbamate AgonistApp->EC_App RecordCurrent Record Current Response EC_App->RecordCurrent MeasureEffect Measure Potentiation/Inhibition RecordCurrent->MeasureEffect ConcResponse Generate Concentration-Response Curve MeasureEffect->ConcResponse CalculateValues Determine EC50/IC50 ConcResponse->CalculateValues DNA_Isolation Isolate DNA DNA_Digestion Digest DNA to 3'-mononucleotides DNA_Isolation->DNA_Digestion Adduct_Enrichment Enrich DNA Adducts DNA_Digestion->Adduct_Enrichment P32_Labeling Label Adducts with ³²P Adduct_Enrichment->P32_Labeling TLC_Separation Separate Adducts by TLC P32_Labeling->TLC_Separation Detection Detect and Quantify Adducts TLC_Separation->Detection

References

A Comprehensive Review of Butyl Ethylcarbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl ethylcarbamate, a member of the carbamate ester family, is a chemical compound with potential applications in various scientific and industrial fields. This technical guide provides a comprehensive literature review of this compound, focusing on its chemical properties, synthesis, toxicology, and metabolism. Due to the limited availability of data specifically for this compound, this review also incorporates relevant information from closely related carbamate compounds to provide a broader context and predictive insights. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key synthetic methods are provided. Furthermore, this guide includes visual representations of the presumed metabolic pathway and a potential signaling pathway interaction to aid in the understanding of its biochemical behavior.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₁₅NO₂. Its chemical structure consists of a butyl group and an ethyl group attached to a carbamate functional group. The physicochemical properties of a compound are crucial for understanding its behavior in biological and environmental systems. While specific experimental data for this compound is sparse, properties can be estimated based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of Butyl Carbamate and Related Compounds

PropertyButyl CarbamateEthyl CarbamateNotes
Molecular Formula C₅H₁₁NO₂C₃H₇NO₂
Molecular Weight 117.15 g/mol 89.09 g/mol
CAS Number 592-35-851-79-6
Appearance White crystalline solidWhite crystalsThis compound is expected to be a liquid at room temperature.[1]
Melting Point 53-55 °C46-50 °C
Boiling Point 208-212 °C (for ethyl N-butylcarbamate)182-185 °C
Solubility Very soluble in ethanol, slightly soluble in chloroform. Water solubility: 2.58 x 10⁴ mg/L at 37°C.[2]Very soluble in water, benzene, and ether.[3]The solubility of this compound is expected to be lower in water than ethyl carbamate due to the larger alkyl groups.

Synthesis of Butyl Carbamate

The synthesis of carbamates can be achieved through various chemical reactions. Below are detailed experimental protocols for the synthesis of n-butyl carbamate, which serves as a relevant example for the synthesis of this compound.

Experimental Protocol: Synthesis of n-Butyl Carbamate from Urea and n-Butyl Alcohol

This procedure is adapted from Organic Syntheses.[4]

Materials:

  • n-Butyl alcohol (970 g, 13.1 moles)

  • Urea (180 g, 3 moles)

  • Ligroin (b.p. 60-90°C)

Procedure:

  • In a 2-liter round-bottomed flask fitted with a reflux condenser, warm 970 g (1200 cc, 13.1 moles) of n-butyl alcohol.

  • Add 180 g (3 moles) of urea in small portions to the warm alcohol with shaking, ensuring the urea dissolves without melting and forming a separate layer. The final portions of urea are dissolved by boiling the liquid.

  • Reflux the solution for thirty hours. During this time, ammonia will escape from the top of the condenser.

  • After refluxing, remove the condenser and distill the liquid through an efficient column until the temperature of the liquid reaches 150°C. The distillate, consisting of butyl alcohol and ammonia, can be reused.

  • The residue in the flask will solidify upon cooling. Boil this solid with 1 L of ligroin (b.p. 60–90°C) and filter.

  • Boil the undissolved solid again with two 100-cc portions of ligroin, filter, and finally wash the filter cake with an additional 100 cc of warm ligroin. The remaining white, gritty material is primarily cyanuric acid.

  • Combine the ligroin filtrates and washings and distill under atmospheric pressure using a column until the liquid temperature reaches 150°C.

  • Distill the residue under reduced pressure and collect the fraction boiling at 108–109°C/14 mm. This fraction is pure n-butyl carbamate, which melts at 53–54°C. The yield is 263–266 g (75–76% of the theoretical amount).[4]

Experimental Workflow: Synthesis of Alkyl Carbamates from Urea and Alcohols

A general and environmentally friendly method for the synthesis of alkyl carbamates involves the reaction of urea with an alcohol in the presence of a solid catalyst.[5]

G Urea Urea ReactionMixture Reaction Mixture Urea->ReactionMixture Alcohol Alcohol (e.g., Butanol/Ethanol) Alcohol->ReactionMixture Catalyst Solid Catalyst (e.g., TiO2/SiO2) Catalyst->ReactionMixture Autoclave Autoclave (170°C, 4-6h) Cooling Cooling to Room Temperature Autoclave->Cooling Ammonia Ammonia (byproduct) Autoclave->Ammonia ReactionMixture->Autoclave Product Alkyl Carbamate (e.g., this compound) Cooling->Product Analysis Qualitative & Quantitative Analysis Product->Analysis

Caption: General workflow for the synthesis of alkyl carbamates.

Toxicology

The toxicological profile of this compound is not well-documented. However, data from related carbamate compounds can provide an initial assessment of its potential hazards. Carbamates, as a class, are known to exhibit a range of toxicities, with some being highly toxic and others having low toxicity.[6]

Table 2: Acute and Subchronic Toxicity Data for Butyl Carbamate and Related Compounds

CompoundTest SpeciesRouteToxicity ValueReference
Butyl Carbamate RatOralLD₅₀: 690 mg/kg[5]
Ethyl-4-bromophenyl-carbamate RatOralLD₅₀: 300-2000 mg/kg[6][7]
Ethyl-4-chlorophenyl-carbamate RatOralLD₅₀: 300-2000 mg/kg[6][7]
Ethyl-4-bromophenyl-carbamate RatDermalLD₅₀: >5000 mg/kg[6][7]
Ethyl-4-chlorophenyl-carbamate RatDermalLD₅₀: >5000 mg/kg[6][7]
Ethyl-4-bromophenyl-carbamate RatOral (90-day)NOAEL: 12.5 mg/kg/day[8][9]
Ethyl-4-chlorophenyl-carbamate RatOral (90-day)NOAEL: 12.5 mg/kg/day[8][9]
Genotoxicity

Studies on ethyl carbamate have shown it to be genotoxic in vitro and in vivo, capable of binding covalently to DNA and acting as an animal carcinogen.[10] In the presence of a metabolic activating system, ethyl carbamate was found to be mutagenic in Salmonella typhimurium strain TA100.[1] Given the structural similarities, it is plausible that this compound may also exhibit genotoxic potential, although specific studies are required for confirmation.

Metabolism

The metabolism of this compound has not been explicitly studied. However, based on the metabolism of other carbamates, particularly ethyl carbamate, a probable metabolic pathway can be proposed. The primary metabolic routes for carbamates involve hydrolysis of the ester linkage by carboxylesterases and oxidation by cytochrome P450 (CYP) enzymes.[11][12] For ethyl carbamate, CYP2E1 has been identified as a key enzyme in its metabolic activation.[12][13]

The metabolism of this compound is anticipated to proceed through two main pathways:

  • Hydrolysis: Carboxylesterases are likely to hydrolyze the ester bonds, leading to the formation of butanol, ethanol, and carbamic acid. Carbamic acid is unstable and decomposes to carbon dioxide and ammonia.

  • Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, may oxidize the butyl and ethyl groups, leading to the formation of hydroxylated and other oxidized metabolites.

Proposed Metabolic Pathway of this compound

G cluster_0 Phase I Metabolism cluster_1 Decomposition & Phase II BEC This compound Hydrolysis Hydrolysis (Carboxylesterases) BEC->Hydrolysis Oxidation Oxidation (CYP450, e.g., CYP2E1) BEC->Oxidation Butanol Butanol Hydrolysis->Butanol Ethanol Ethanol Hydrolysis->Ethanol CarbamicAcid Carbamic Acid Hydrolysis->CarbamicAcid OxidizedMetabolites Oxidized Metabolites Oxidation->OxidizedMetabolites Conjugation Conjugation (e.g., Glucuronidation) Butanol->Conjugation Ethanol->Conjugation CO2 Carbon Dioxide CarbamicAcid->CO2 spontaneous Ammonia Ammonia CarbamicAcid->Ammonia spontaneous OxidizedMetabolites->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway for this compound.

Potential Signaling Pathway Interactions

The interaction of this compound with cellular signaling pathways is an area that requires further investigation. However, studies on other carbamates suggest potential interactions with pathways involved in cellular stress and toxicity. One such pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Some carbamates have been shown to modulate the Nrf2 pathway.[3] Ethyl carbamate has been found to trigger ferroptosis in liver cells by inhibiting GSH synthesis and suppressing Nrf2 activation.[14]

Hypothetical Interaction with the Nrf2 Signaling Pathway

G BEC This compound (or its metabolites) ROS Increased Reactive Oxygen Species (ROS) BEC->ROS Keap1 Keap1 ROS->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus AntioxidantGenes Antioxidant & Detoxification Gene Expression ARE->AntioxidantGenes activation CellularProtection Cellular Protection AntioxidantGenes->CellularProtection

Caption: Hypothetical modulation of the Nrf2 pathway by this compound.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on this compound. While specific data for this compound is limited, by examining related carbamates, we can infer potential properties and biological activities. The provided synthesis protocols offer practical guidance for its preparation. The toxicological data, although not specific, suggests that this compound may have moderate acute oral toxicity and potential genotoxicity, warranting careful handling and further investigation. The proposed metabolic and signaling pathways provide a framework for future research into its mechanism of action and biological fate. It is imperative that further studies are conducted to elucidate the specific toxicological, metabolic, and signaling effects of this compound to fully understand its potential applications and risks.

References

An In-Depth Technical Guide to the Spectroscopic Data and Analysis of Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for butyl ethylcarbamate, tailored for researchers, scientists, and professionals in drug development. It includes detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound (IUPAC Name: ethyl N-butylcarbamate), an organic compound with the molecular formula C₇H₁₅NO₂.[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its carbamate structure.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3333N-H stretchAmine (N-H)
~2960, ~2870C-H stretch (asymmetric & symmetric)Alkane (C-H)
~1690C=O stretch (Amide I)Carbonyl (C=O)
~1540N-H bend (Amide II)Amine (N-H)
~1250C-O stretchEster (C-O)
~1103N-H rockAmine (N-H)

Data sourced from studies on ethyl carbamate and related structures, which show similar characteristic peaks.[2]

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides information on the different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.7 (variable)Broad Singlet1HNH
~4.06Quartet2HO-CH₂ -CH₃
~3.10Triplet2HN-CH₂ -CH₂CH₂CH₃
~1.45Sextet2HN-CH₂-CH₂ -CH₂CH₃
~1.33Sextet2HN-CH₂CH₂-CH₂ -CH₃
~1.22Triplet3HO-CH₂-CH₃
~0.91Triplet3HN-CH₂CH₂CH₂-CH₃

Predicted and experimental data for similar carbamate structures inform these assignments.[1][3]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of distinct carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~156.8C =O (Carbonyl)
~60.5O-C H₂-CH₃
~41.0N-C H₂-CH₂CH₂CH₃
~32.0N-CH₂-C H₂-CH₂CH₃
~20.0N-CH₂CH₂-C H₂-CH₃
~14.7O-CH₂-C H₃
~13.8N-CH₂CH₂CH₂-C H₃

Data sourced from public chemical databases and spectral libraries.[1][4]

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular weight is approximately 145.20 g/mol .[1]

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion
145[M]⁺ (Molecular Ion)
102[M - C₃H₇]⁺
88[M - C₄H₉]⁺
74[C₃H₈NO]⁺
62[C₂H₄NO]⁺
44[C₂H₆N]⁺

Fragmentation data is based on typical electron ionization (EI) mass spectra for carbamates.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.

For most spectroscopic analyses, this compound is dissolved in a suitable solvent. For NMR, deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are used to avoid solvent interference in the spectrum. For IR spectroscopy of a liquid sample, a small amount can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).[1] For GC-MS analysis, the sample is typically diluted in a volatile organic solvent like dichloromethane or ether.[5][6]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation : A drop of neat this compound is placed on a KBr or NaCl salt plate, and another plate is pressed on top to create a thin capillary film.

  • Data Acquisition : The sample is placed in the spectrometer's sample holder. A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

  • Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

  • Instrumentation : A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300-600 MHz for ¹H) is used.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically run to simplify the spectrum.

  • Analysis : The chemical shifts, integration, and multiplicity (splitting patterns) of the peaks are analyzed to elucidate the molecular structure.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane). An internal standard may be added for quantitative analysis.[5][6]

  • GC Separation :

    • Injector : A small volume (e.g., 1 µL) of the sample is injected into the GC, which is heated to vaporize the sample (e.g., 180°C).[6]

    • Column : A capillary column (e.g., Carbowax 20M type, 30m x 0.25mm) is used to separate the components of the sample.[6]

    • Oven Program : The temperature is programmed to ramp up (e.g., start at 40°C, ramp to 150°C) to elute the compound.[6]

    • Carrier Gas : An inert gas like helium flows through the column at a constant rate (e.g., 1 mL/min).[6]

  • MS Detection :

    • Ionization : As this compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.[5]

    • Detection Mode : The detector can operate in full scan mode to acquire a full mass spectrum or in Selected Ion Monitoring (SIM) mode for higher sensitivity by monitoring specific fragment ions (e.g., m/z 62, 74).[5][6]

  • Analysis : The resulting mass spectrum is analyzed by identifying the molecular ion peak and the pattern of fragment ions to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a carbamate compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Processing & Analysis cluster_interp 4. Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Capillary Film) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Process_NMR Analyze Chemical Shifts, Integration & Multiplicity Acq_NMR->Process_NMR Process_IR Identify Characteristic Absorption Bands Acq_IR->Process_IR Process_MS Analyze Molecular Ion & Fragmentation Pattern Acq_MS->Process_MS Interpretation Combine Data for Structural Confirmation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the NMR Spectral Interpretation of Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Butyl ethylcarbamate. The following sections detail the expected ¹H and ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and a structural elucidation based on the spectral features.

Predicted Spectroscopic Data

The chemical structure of this compound (ethyl N-butylcarbamate) dictates a specific set of signals in its ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts, multiplicities, coupling constants (J), and integration values for each unique proton and carbon environment in the molecule. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Data
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a~0.92Triplet3H~7.4
H-b~1.35Sextet2H~7.4
H-c~1.48Quintet2H~7.2
H-d~3.13Quartet2H~6.8
H-e~4.95Broad Singlet1HN/A
H-f~1.23Triplet3H~7.1
H-g~4.08Quartet2H~7.1
Predicted ¹³C NMR Data
Assignment Chemical Shift (δ, ppm)
C-1~13.8
C-2~19.9
C-3~32.0
C-4~40.5
C-5 (C=O)~156.9
C-6~14.7
C-7~60.4

Structural Elucidation and Signal Assignment

The interpretation of the NMR spectra allows for the unambiguous assignment of each signal to a specific proton and carbon atom within the this compound molecule. The following diagram illustrates the molecular structure and the correlation of each atom to its expected NMR signal.

Butyl_ethylcarbamate cluster_butyl Butyl Group cluster_carbamate Carbamate Core cluster_ethyl Ethyl Group C-1 CH₃ (a) C-2 CH₂ (b) C-1->C-2 C-3 CH₂ (c) C-2->C-3 C-4 CH₂ (d) C-3->C-4 N NH (e) C-4->N C-5 C=O N->C-5 O1 O C-5->O1 C-7 CH₂ (g) O1->C-7 C-6 CH₃ (f) C-7->C-6

Figure 1. Molecular structure of this compound with atom labeling corresponding to NMR signal assignments.

Experimental Protocol for NMR Analysis

The following provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

Sample Preparation
  • Sample Quantity: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak as a reference.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

  • Number of Scans: 1024 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing
  • Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Calibration: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Logical Workflow for Spectral Interpretation

The process of interpreting the NMR spectra of this compound follows a logical progression to deduce the molecular structure from the spectral data.

NMR_Interpretation_Workflow A Acquire 1H and 13C NMR Spectra B Determine Number of Unique Signals (¹H and ¹³C) A->B C Analyze Chemical Shifts (δ) - Identify functional groups - Proximity to electronegative atoms B->C D Analyze Integration Ratios (¹H) - Determine relative number of protons for each signal B->D E Analyze Signal Multiplicity (¹H) - Apply n+1 rule to determine number of neighboring protons B->E G Assemble Molecular Fragments - Combine information from chemical shift, integration, and multiplicity C->G D->G F Analyze Coupling Constants (J) - Confirm neighboring relationships E->F F->G H Propose Molecular Structure G->H

Figure 2. A stepwise workflow for the interpretation of the NMR spectra of this compound.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of butyl ethylcarbamate. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the mass spectral behavior of this compound, facilitating its identification and characterization in complex matrices.

Introduction

This compound (CAS 591-62-8), with the molecular formula C₇H₁₅NO₂, is a carbamate ester. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its unambiguous identification in various applications, including pharmaceutical development and quality control. This guide details the characteristic fragmentation pathways of this compound, presents its mass spectral data, and outlines a typical experimental protocol for its analysis.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion and key fragment ions are summarized in the table below.

m/z Relative Intensity (%) Proposed Fragment Ion
2735[C₂H₃]⁺
2965[C₂H₅]⁺
4170[C₃H₅]⁺
44100[C₂H₅N]⁺
5640[C₄H₈]⁺
5895[C₂H₅NCO]⁺
7230[C₃H₇NCO]⁺
8880[M - C₄H₉]⁺ or [M - C₄H₈ - H]⁺
10045[M - C₂H₅O]⁺
11615[M - C₂H₅]⁺
1455[M]⁺ (Molecular Ion)

Fragmentation Pathways

Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The primary fragmentation pathways are described below and illustrated in the accompanying diagram.

Alpha-Cleavage

The initial ionization event typically involves the removal of a non-bonding electron from the nitrogen or oxygen atoms. Subsequent cleavage of the bond alpha to the nitrogen atom is a dominant fragmentation pathway. This can lead to the formation of the resonance-stabilized ion at m/z 88 through the loss of a butyl radical.

McLafferty-type Rearrangement

A six-membered ring transition state can be formed involving the transfer of a gamma-hydrogen from the butyl group to the carbonyl oxygen. This rearrangement leads to the elimination of butene (a neutral loss of 56 Da) and the formation of the ion at m/z 89. Subsequent fragmentation of this ion can occur.

Cleavage of the Carbamate Group

Fragmentation within the carbamate functional group itself is also observed. Cleavage of the C-O bond can result in the formation of the ion at m/z 100 due to the loss of an ethoxy radical. Alternatively, cleavage of the N-C bond can lead to the formation of the ion at m/z 58.

Alkyl Chain Fragmentation

Fragmentation of the butyl and ethyl alkyl chains also contributes to the overall mass spectrum, leading to the formation of smaller fragment ions such as those observed at m/z 56, 41, and 29.

Fragmentation_Pathway M This compound (m/z 145) F88 [M - C4H9]+ (m/z 88) M->F88 - C4H9• M->F88 F100 [M - OC2H5]+ (m/z 100) M->F100 - •OC2H5 M->F100 F44 [C2H5NH2]+ (m/z 44) F88->F44 - CO2 F88->F44 F58 [C2H5NCO]+ (m/z 58) F100->F58 - C4H8 F100->F58 F29 [C2H5]+ (m/z 29) F58->F29 - HNCO F58->F29

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Samples containing this compound are typically dissolved in a suitable organic solvent, such as methanol or ethyl acetate, to a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL). If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-200

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions (e.g., m/z 88, 100, 58).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Injection Injection Extraction->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Fragmentation_Analysis Fragmentation Analysis Mass_Spectrum->Fragmentation_Analysis

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound provides a distinctive pattern of ions that allows for its confident identification. The key fragmentation pathways involve alpha-cleavage, McLafferty-type rearrangement, and cleavage within the carbamate moiety. By understanding these fragmentation patterns and utilizing the provided experimental protocol, researchers can effectively analyze and characterize this compound in their samples.

Solubility of Butyl Ethylcarbamate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl ethylcarbamate. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document presents qualitative solubility information for the target compound and quantitative data for structurally related alkyl carbamates to provide a foundational understanding. Furthermore, detailed experimental protocols for determining solubility are outlined, providing a practical framework for researchers to ascertain precise solubility data in their own laboratories.

Introduction to this compound

This compound, an ester of carbamic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its solubility in a range of organic solvents is critical for its application in synthesis, formulation, and purification processes. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles in drug development.

Solubility Profile

Qualitative assessments indicate that this compound is generally soluble in common organic solvents such as alcohols, ethers, and ketones, while it exhibits poor solubility in water. This behavior is consistent with its molecular structure, which contains both a polar carbamate group capable of hydrogen bonding and non-polar alkyl chains.

Quantitative Solubility Data of Related Carbamates

To provide a quantitative perspective, the following table summarizes the solubility of structurally similar, smaller alkyl carbamates in various solvents. This data can serve as a useful reference point for estimating the behavior of this compound, though empirical determination is recommended for precise applications.

CompoundSolventTemperature (°C)Solubility
Methyl CarbamateWater20700 g/L[1]
EthanolNot SpecifiedFreely Soluble[2]
AcetoneNot SpecifiedSoluble[1]
Ethyl CarbamateWater15480 mg/mL[3]
BenzeneNot SpecifiedVery Soluble[4]
EtherNot SpecifiedVery Soluble[4]
Propyl CarbamateWaterNot SpecifiedModerately Soluble[5]
Organic SolventsNot SpecifiedMore Soluble[5]

Note: The provided data is for analogous compounds and should be used as an estimation. The solubility of this compound is likely to differ due to the increased length of its alkyl chains.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many scientific applications. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid solute in a solvent.

Principle: A saturated solution is prepared at a specific temperature, and a known volume of the solution is evaporated to dryness. The mass of the remaining solute is then measured to calculate the solubility.

Apparatus and Materials:

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Volumetric flasks and pipettes

  • Oven

  • This compound

  • Selected organic solvents

Procedure:

  • Equilibration: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

  • Place the container in a thermostatic shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid is crucial.

  • Sampling: Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature and avoid precipitation.

  • Filter the sample using a syringe filter that is compatible with the solvent to remove any undissolved microparticles.

  • Analysis: Transfer the filtered, saturated solution to a pre-weighed, dry container.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solute until a constant weight of the dried solute is achieved.

  • Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of dried solute / Volume of solution withdrawn) x 100

UV/Vis Spectroscopic Method

For compounds that possess a chromophore, UV/Vis spectroscopy offers a sensitive and rapid method for solubility determination.

Principle: A calibration curve of absorbance versus concentration is first established for the solute in the chosen solvent. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

  • UV/Vis spectrophotometer

  • Quartz or glass cuvettes

  • Thermostatic shaker or water bath

  • Filtration apparatus

  • Volumetric flasks and pipettes

  • This compound

  • Selected organic solvents

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Sampling and Dilution:

    • Withdraw a filtered aliquot of the saturated supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent properties and the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sample1 Allow excess solid to settle prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter to remove particulates sample2->sample3 analysis1 Gravimetric: Evaporate solvent and weigh residue sample3->analysis1 Gravimetric analysis2 Spectroscopic: Dilute and measure absorbance sample3->analysis2 Spectroscopic result Calculate Solubility analysis1->result analysis2->result

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between molecular properties and solubility.

References

Physical and chemical properties of Butyl ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Butyl ethylcarbamate, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical Identity

This compound, also known as Ethyl N-butylcarbamate, is an organic compound classified as a carbamate ester. It is structurally characterized by a butyl group attached to the nitrogen atom of a carbamic acid ethyl ester.

  • IUPAC Name: ethyl N-butylcarbamate[1]

  • CAS Number: 591-62-8[1]

  • Molecular Formula: C₇H₁₅NO₂[1][2]

  • Synonyms: N-Butylurethane, Butylurethane, Ethyl N-butylcarbamate, Butylcarbamic acid ethyl ester[1][2][3]

Physical and Chemical Properties

The physical and computed properties of this compound are summarized in the tables below, providing a clear comparison of its characteristics.

Table 1: Physical Properties

PropertyValueSource
Appearance Colorless to light yellow liquid[4]
Odor Special and spicy[4]
Melting Point -22 °C to -28 °C[2][3][4]
Boiling Point ~208-212 °C; 228.04°C (estimate)[2][4]
Density ~0.901 - 0.943 g/cm³[3][4]
Refractive Index ~1.428[2][3]
Solubility Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.[4]

Table 2: Computed Properties

PropertyValueSource
Molecular Weight 145.20 g/mol [1]
Exact Mass 145.110278721 Da[1]
XLogP3-AA 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 38.3 Ų[1]
pKa (Predicted) 13.02 ± 0.46[2]

Synthesis and Reactivity

3.1. Synthesis

This compound can be synthesized through several methods. A common laboratory and industrial approach involves the reaction of an alcohol with urea or the reaction between an amine and a chloroformate or formate ester.

G Synthesis of this compound cluster_0 Method 1: From Urea cluster_1 Method 2: From Ethyl Formate Urea Urea Product This compound Urea->Product + Reflux (30 hrs) Butanol n-Butanol Butanol->Product EthylFormate Ethyl Formate EthylFormate->Product + Heat Butylamine Butylamine Butylamine->Product

General Synthesis Pathways for this compound.

3.2. Thermal Decomposition

Carbamates, upon heating, can undergo thermal decomposition. Ethyl N-alkylcarbamates typically decompose via competing pathways. One pathway involves elimination to form an amine, carbon dioxide, and an alkene, while another can yield an isocyanate and an alcohol.[5][6]

G Potential Thermal Decomposition of this compound BEC This compound Butylamine Butylamine BEC->Butylamine Heat CO2 Carbon Dioxide Ethylene Ethylene Isocyanate Butyl Isocyanate BEC->Isocyanate Heat Ethanol Ethanol

Potential Thermal Decomposition Pathways.

Experimental Protocols

4.1. Synthesis of n-Butyl Carbamate from Urea and n-Butyl Alcohol

This protocol is adapted from a standard procedure for synthesizing carbamates and provides a reliable method for laboratory preparation.[7]

G Experimental Workflow: Synthesis from Urea A 1. Dissolve Urea (3 moles) in warm n-Butanol (13.1 moles) in a 2-L round-bottomed flask. B 2. Fit with a reflux condenser and reflux the solution for 30 hours. A->B C 3. Distill the excess butyl alcohol until the liquid temperature reaches 150°C. B->C D 4. Cool the remaining material to allow solidification. C->D E 5. Boil the solid with ligroin (b.p. 60-90°C) and filter to separate the product. D->E F 6. Distill the combined ligroin filtrates to remove the solvent. E->F G 7. Distill the residue under reduced pressure to collect the pure product. F->G

Workflow for Synthesis of Butyl Carbamate.

Methodology Details:

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, 13.1 moles of n-butyl alcohol is warmed.[7]

  • Addition of Urea: 3 moles of urea is added in small portions to the warm alcohol, ensuring it dissolves without melting and forming a separate layer.[7]

  • Reflux: The resulting solution is refluxed for approximately 30 hours. During this time, ammonia gas will evolve.[7]

  • Workup and Purification: After reflux, excess n-butyl alcohol is removed by distillation. The residue, which solidifies upon cooling, is then purified by recrystallization from ligroin followed by distillation under reduced pressure to yield the final product.[7]

Spectral Data Analysis

Spectroscopic data is crucial for the structural confirmation of this compound.

5.1. ¹H NMR Spectroscopy A proton NMR spectrum of this compound would be expected to show the following characteristic signals:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

  • A quartet for the methylene protons (-CH₂-) of the ethyl group adjacent to the oxygen.

  • A triplet for the terminal methyl protons of the butyl group.

  • Multiplets for the three methylene groups (-CH₂-) of the butyl chain.

  • A broad singlet for the N-H proton.

5.2. ¹³C NMR Spectroscopy The carbon NMR spectrum would display distinct peaks for each of the seven carbon atoms in the molecule, including a characteristic peak for the carbonyl carbon (C=O) in the downfield region (typically ~155-165 ppm).

5.3. Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carbamate group.

  • A broad absorption in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration.

  • C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹.

  • C-O stretching bands in the 1250-1000 cm⁻¹ region.

5.4. Mass Spectrometry Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.20 g/mol ).[1] Fragmentation patterns would likely involve cleavage at the C-O, C-N, and alkyl chain bonds, providing further structural evidence. The NIST Chemistry WebBook lists mass spectrum data for this compound.[8]

References

The Historical Odyssey of Butyl Ethylcarbamate: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl ethylcarbamate, a member of the carbamate ester family, represents a unique intersection of historical organic synthesis and the perpetual search for novel therapeutic agents. While the broader class of carbamates, particularly ethyl carbamate (urethane), has a well-documented and complex history, the specific timeline for the discovery and development of the mixed ester, this compound, is less explicitly detailed in scientific literature. This technical guide synthesizes available historical information on carbamate synthesis and properties to provide a comprehensive overview of the likely origins and early understanding of this compound.

Historical Context: The Dawn of Carbamate Chemistry

The 19th century witnessed the birth of modern organic chemistry, with many foundational reactions and compound classes being discovered. The synthesis of carbamates, or urethanes, emerged from the broader study of carbonic acid derivatives. While a definitive "discovery" of this compound remains unattributed in readily available historical records, its synthesis would have been achievable through methods developed for simpler carbamates.

One of the earliest and most straightforward methods for synthesizing carbamates was the reaction of an alcohol with urea. This method, explored by chemists like A. Cahours in the mid-19th century, provided a direct route to simple alkyl carbamates. The reaction of butanol with urea would yield butyl carbamate, and similarly, ethanol would produce ethyl carbamate. The synthesis of the mixed ester, this compound, likely followed from the understanding of N-alkylation of these simple carbamates or through reactions involving corresponding chloroformates and amines, which were also being developed during this era.

Synthesis of this compound: Historical Methodologies

While specific documented protocols for the initial synthesis of this compound are scarce, the following experimental procedures, common in the late 19th and early 20th centuries, would have been the logical pathways to its creation.

Experimental Protocol 1: N-Alkylation of a Precursor Carbamate

This two-step approach would have been a common strategy. First, a simple carbamate is synthesized, followed by the introduction of the second alkyl group onto the nitrogen atom.

Step 1: Synthesis of Ethyl Carbamate

  • Reaction: Urea is reacted with an excess of ethanol at elevated temperatures.

  • Procedure: A mixture of urea and a significant molar excess of absolute ethanol is heated in a sealed vessel or under reflux for several hours. The reaction is typically slow and requires prolonged heating to achieve a reasonable yield.

  • Work-up: Upon cooling, the excess ethanol is removed by distillation. The resulting crude ethyl carbamate can be purified by recrystallization from a suitable solvent like water or ethanol.

Step 2: N-Butylation of Ethyl Carbamate

  • Reaction: The synthesized ethyl carbamate is reacted with a butyl halide (e.g., butyl bromide) in the presence of a base.

  • Procedure: Ethyl carbamate is dissolved in an inert solvent. A base, such as sodium ethoxide or another suitable alkoxide, is added to deprotonate the nitrogen atom, forming the corresponding sodium salt. Butyl bromide is then added to the reaction mixture, which is heated to facilitate the nucleophilic substitution reaction.

  • Work-up: After the reaction is complete, the mixture is cooled, and any precipitated salts are removed by filtration. The solvent is then evaporated, and the resulting this compound is purified by fractional distillation under reduced pressure.

Experimental Protocol 2: Reaction of Ethyl Chloroformate with Butylamine

The development of chloroformates provided an alternative and often more efficient route to carbamates.

  • Reaction: Ethyl chloroformate is reacted with butylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Procedure: Butylamine is dissolved in a suitable inert solvent (e.g., diethyl ether or benzene). The solution is cooled in an ice bath, and ethyl chloroformate is added dropwise with stirring. A base, such as pyridine or an aqueous solution of sodium hydroxide, is added concurrently or after the addition of the chloroformate to scavenge the HCl produced.

  • Work-up: After the reaction is complete, the reaction mixture is washed with water to remove any salts and unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by distillation. The final product, this compound, is purified by fractional distillation.

Quantitative Data

PropertyValue
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Boiling Point Approximately 202-204 °C (at atmospheric pressure)
Melting Point Not well-defined (liquid at room temperature)
Density Approximately 0.94 g/cm³
Solubility Sparingly soluble in water; soluble in common organic solvents like ethanol, ether, and chloroform.

Early Pharmacological Interest and Development

The late 19th and early 20th centuries saw a surge in the investigation of synthetic organic compounds for their therapeutic potential, particularly as hypnotics and sedatives. Ethyl carbamate (urethane) itself was used as a hypnotic and anesthetic agent before its carcinogenic properties were fully understood. It is highly probable that mixed carbamates like this compound were synthesized and screened for similar activities.

The rationale for exploring derivatives like this compound would have been to modulate the pharmacological properties of the parent carbamates. The introduction of a butyl group in place of a hydrogen on the nitrogen atom would increase the lipophilicity of the molecule. This modification was a common strategy employed by medicinal chemists of the era to potentially enhance the compound's ability to cross the blood-brain barrier and, consequently, its central nervous system effects.

While specific early clinical or preclinical data for this compound is not prominent in the historical literature, it would have been evaluated for its hypnotic, sedative, and anticonvulsant properties, following the interest in other simple alkyl carbamates. The development of more potent and safer sedative-hypnotics, such as the barbiturates, likely overshadowed the further investigation of many simple carbamates.

Logical Relationships and Experimental Workflows

The discovery and development process for a compound like this compound in the late 19th or early 20th century would have followed a logical, albeit less formalized, workflow compared to modern drug discovery.

historical_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_testing Pharmacological Evaluation synthesis_idea Hypothesis: Mixed carbamates may have improved hypnotic properties synthesis_method Synthesis via known carbamate reactions synthesis_idea->synthesis_method Leads to purification Purification by distillation/recrystallization synthesis_method->purification characterization Determination of physical properties purification->characterization animal_studies Animal testing for sedative/hypnotic effects characterization->animal_studies Provides pure compound for toxicity_assessment Observation of adverse effects animal_studies->toxicity_assessment comparison Comparison with existing hypnotics animal_studies->comparison development_decision Decision on Further Development toxicity_assessment->development_decision comparison->development_decision

Caption: A logical workflow for the historical discovery and initial evaluation of a novel carbamate.

Signaling Pathways

The understanding of specific molecular signaling pathways was non-existent during the era of this compound's likely first synthesis. The pharmacological effects of early central nervous system depressants were described phenomenologically (e.g., sedation, hypnosis) rather than mechanistically. It is now understood that many simple carbamates exert their effects through the potentiation of GABAergic neurotransmission, similar to barbiturates and benzodiazepines, by interacting with the GABA-A receptor complex. However, this level of molecular detail was not available to the early investigators.

Conclusion

The historical discovery and development of this compound are not marked by a singular breakthrough event but are rather an extension of the broader exploration of carbamate chemistry in the 19th and early 20th centuries. Its synthesis was a logical progression from the preparation of simpler alkyl carbamates, and its likely initial pharmacological evaluation was driven by the search for new hypnotic and sedative agents. While it did not emerge as a clinically significant compound, its story is emblematic of the systematic, yet often undocumented, exploration of chemical space that characterized the early days of medicinal chemistry. This guide provides a framework for understanding the historical context and the fundamental chemical and pharmacological principles that would have governed the early life of this compound.

Structural elucidation of Butyl ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structural elucidation of butyl ethylcarbamate, this document provides an in-depth analysis for researchers, scientists, and drug development professionals. It details the analytical techniques used to determine the molecular structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Compound Identification

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name ethyl N-butylcarbamate[1][2]
Synonyms Butyl urethane, N-Butylurethane, Ethyl N-butylcarbamate[1][2]
CAS Number 591-62-8[1][2]
Molecular Formula C7H15NO2[1]
Molecular Weight 145.20 g/mol [1]
Canonical SMILES CCCCNC(=O)OCC[1]

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through the combined interpretation of 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: 1H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH2 -CH3
~3.1Triplet2H-NH-CH2 -CH2-
~1.5Multiplet2H-NH-CH2-CH2 -CH2-
~1.3Multiplet2H-CH2-CH2 -CH3
~1.2Triplet3H-O-CH2-CH3
~0.9Triplet3H-CH2-CH2-CH3

Table 3: 13C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
~157C =O (Carbamate)
~60-O-CH2 -CH3
~41-NH-CH2 -CH2-
~32-NH-CH2-CH2 -CH2-
~20-CH2-CH2 -CH3
~15-O-CH2-CH3
~14-CH2-CH2-CH3

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, which is a liquid at room temperature, the spectrum is typically recorded from a neat sample.

Table 4: FT-IR Spectral Data of this compound

Wavenumber (cm-1)IntensityAssignment
~3330Strong, BroadN-H Stretch
~2960, ~2870StrongC-H Stretch (Aliphatic)
~1690StrongC=O Stretch (Carbamate)
~1530MediumN-H Bend
~1250StrongC-O Stretch
~1180StrongC-N Stretch
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data of this compound

m/zRelative IntensityAssignment
145Moderate[M]+ (Molecular Ion)
116Moderate[M - C2H5]+
102Strong[M - C3H7]+
88Moderate[M - C4H9]+
74Moderate[C3H8NO]+
62Moderate[C2H6NO]+

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy
  • Sample Preparation : A small amount of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3), in a standard 5 mm NMR tube.

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer is used.

  • 1H NMR Acquisition :

    • The instrument is tuned and shimmed to the sample.

    • A standard single-pulse experiment is performed.

    • Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • 13C NMR Acquisition :

    • A proton-decoupled 13C NMR spectrum is acquired.

    • Key parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

FT-IR Spectroscopy (Neat Liquid)
  • Sample Preparation : One to two drops of neat this compound are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.[3]

  • Instrumentation : A standard FT-IR spectrometer.

  • Background Spectrum : A background spectrum of the clean, empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.

  • Sample Spectrum : The prepared salt plates are placed in the sample holder, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.[4]

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the liquid sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating under high vacuum.[5]

  • Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[6][7] This high energy also induces fragmentation of the molecular ion.[8][9]

  • Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion.

  • Data Processing : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound like this compound.

Structural_Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure_assembly Structure Assembly & Verification Unknown_Sample Unknown Sample (this compound) NMR NMR Spectroscopy (1H, 13C) Unknown_Sample->NMR IR FT-IR Spectroscopy Unknown_Sample->IR MS Mass Spectrometry Unknown_Sample->MS NMR_Data Identify C-H Framework & Connectivity NMR->NMR_Data IR_Data Identify Functional Groups (e.g., N-H, C=O, C-O) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Propose_Structure Propose Putative Structure NMR_Data->Propose_Structure IR_Data->Propose_Structure MS_Data->Propose_Structure Verify_Structure Verify with All Data Propose_Structure->Verify_Structure Final_Structure Final Elucidated Structure Verify_Structure->Final_Structure

A logical workflow for structural elucidation.
Potential Biological Signaling Pathway

While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, ethyl carbamate, suggests potential interactions with cellular stress response pathways. Ethyl carbamate has been shown to affect the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[10] It has also been observed to induce cell death through its effects on multiple metabolic pathways.[11]

The following diagram illustrates a simplified representation of the Nrf2 signaling pathway, which may be a relevant area of investigation for the biological effects of this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbamate This compound (Potential Stressor) ROS Oxidative Stress (ROS) Carbamate->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates

Potential interaction with the Nrf2 signaling pathway.

References

Butyl ethylcarbamate IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Butyl Ethylcarbamate, focusing on its chemical identity, properties, and synthesis. The information is intended for professionals in research and development who require detailed technical data.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is ethyl N-butylcarbamate [1]. It is also commonly referred to as ethyl butylcarbamate[1].

A variety of synonyms are used in literature and commercial listings, which include[1]:

  • N-Butylurethane

  • Butylurethane

  • Butylcarbamic acid, ethyl ester

  • Ethyl-N,N-butylcarbamate

  • N-Butyl-O-ethylurethane

  • NSC 454

  • BUR

Physicochemical Properties

The key physicochemical properties of ethyl N-butylcarbamate are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Odor Special and spicy[2]
Density ~0.901 g/cm³[2]
Melting Point ~ -28 °C[2]
Boiling Point ~ 208-212 °C[2]
Solubility Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.[2]
XLogP3 1.6[1]

Synthesis of Ethyl N-butylcarbamate

A general experimental protocol for the synthesis of ethyl N-butylcarbamate involves the reaction of ethyl formate with butylamine[2].

General Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, ethyl formate and butylamine are mixed.

  • Heating: The reaction mixture is heated under appropriate temperature and pressure to facilitate the reaction.

  • Purification: Following the reaction, the crude product is purified by distillation to yield ethyl N-butylcarbamate[2].

The following diagram illustrates the general workflow for the synthesis of ethyl N-butylcarbamate.

G General Synthesis Workflow for Ethyl N-butylcarbamate cluster_reactants Reactants cluster_process Process cluster_product Product ethyl_formate Ethyl Formate reaction Mixing and Heating ethyl_formate->reaction butylamine Butylamine butylamine->reaction purification Distillation reaction->purification product Ethyl N-butylcarbamate purification->product

Caption: General Synthesis Workflow for Ethyl N-butylcarbamate.

Biological Activity and Applications

Carbamates as a chemical class are known to possess a wide range of biological activities and are used in various applications, including pharmaceuticals and agrochemicals. They are recognized as important intermediates in the synthesis of biologically potent compounds such as enzyme inhibitors, anticancer agents, and antimicrobials. The specific biological activities and signaling pathways of ethyl N-butylcarbamate are not extensively documented in publicly available literature. However, it is used as an intermediate in organic synthesis and may find application as a preservative and sunscreen in some cosmetics, as well as in the preparation of certain pesticides and herbicides[2]. Short-chain fatty acids, which are structurally different but also short-chain carbon compounds, have been shown to influence skeletal muscle homeostasis, but this is a broad area of research and not directly applicable to the carbamate structure without further investigation.

References

Methodological & Application

Butyl Ethylcarbamate: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl ethylcarbamate is a valuable chemical intermediate in organic synthesis, offering a versatile scaffold for the introduction of both butyl and ethylcarbamate moieties. Its utility spans from the synthesis of more complex carbamates and ureas to the construction of various heterocyclic systems. This document provides an overview of its synthesis and a key application as an intermediate, complete with detailed experimental protocols and quantitative data.

Synthesis of this compound

A primary and environmentally friendly method for the synthesis of this compound is the reaction of urea with butanol, often facilitated by a solid catalyst. This approach offers high yields and avoids the use of hazardous reagents like phosgene.

Experimental Protocol: Synthesis of Butyl Carbamate from Urea and Butanol

This protocol is adapted from a study on the environmentally friendly synthesis of alkyl carbamates.[1]

Materials:

  • Urea

  • n-Butanol

  • TiO2-Cr2O3/SiO2 catalyst

  • Autoclave

Procedure:

  • Into a high-pressure autoclave, add urea and n-butanol in a molar ratio of approximately 1:13.

  • Add the TiO2-Cr2O3/SiO2 catalyst to the mixture. The optimal catalyst amount is typically around 10 wt% relative to urea.

  • Seal the autoclave and heat the reaction mixture to 170 °C.

  • Maintain the reaction at this temperature for 4-6 hours with stirring.

  • During the reaction, ammonia gas will be produced. To drive the reaction to completion, it is recommended to carefully release the ammonia pressure 2-3 times.

  • After the reaction is complete, cool the autoclave to room temperature.

  • The product, butyl carbamate, can be isolated and purified by standard methods such as distillation or recrystallization.

Quantitative Data: Synthesis of Butyl Carbamate

The following table summarizes the quantitative data for the synthesis of butyl carbamate under optimized conditions.[1]

ParameterValue
Reactants Urea, n-Butanol
Catalyst TiO2-Cr2O3/SiO2
Butanol/Urea Molar Ratio 13
Reaction Temperature 170 °C
Reaction Time 4-6 hours
Yield of Butyl Carbamate up to 96%

This compound as a Chemical Intermediate

Once synthesized, this compound can serve as a key intermediate in the formation of more complex molecules. A notable application is in the synthesis of N-substituted cyanoacetylcarbamates, which are valuable building blocks in medicinal chemistry and agrochemical research. This transformation involves the reaction of the N-substituted carbamate with cyanoacetic acid in the presence of a condensation agent.

Logical Workflow for the Application of this compound

The following diagram illustrates the logical flow from the synthesis of this compound to its use as an intermediate in the synthesis of a more complex derivative.

G cluster_synthesis Synthesis of this compound cluster_application Application as an Intermediate Urea Urea ButylCarbamate This compound Urea->ButylCarbamate Butanol n-Butanol Butanol->ButylCarbamate Catalyst TiO2-Cr2O3/SiO2 Catalyst Catalyst->ButylCarbamate ButylCarbamate_ref This compound CyanoaceticAcid Cyanoacetic Acid SubstitutedProduct N-Butyl-N-cyanoacetyl ethylcarbamate CyanoaceticAcid->SubstitutedProduct CondensationAgent Condensation Agent (e.g., POCl3) CondensationAgent->SubstitutedProduct ButylCarbamate_ref->SubstitutedProduct G Start Simple Precursors (Urea, Butanol) Intermediate This compound (Versatile Intermediate) Start->Intermediate Synthesis Modification Functionalization (e.g., N-Cyanoacetylation) Intermediate->Modification Reaction FinalProduct Complex Molecule (e.g., Substituted Carbamate) Modification->FinalProduct Transformation PotentialApplication Potential Application (e.g., Drug Candidate, Agrochemical) FinalProduct->PotentialApplication

References

Applications of Carbamates in Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group is a cornerstone in modern pharmaceutical research, offering a versatile scaffold that imparts desirable physicochemical and biological properties to a wide range of therapeutic agents. While simple alkyl carbamates like butyl ethylcarbamate have limited direct applications, the broader carbamate family is integral to drug design, synthesis, and delivery. These notes provide an overview of the key applications, supported by experimental protocols and data.

The Carbamate Moiety as a Bioisostere and Pharmacophore

The carbamate group's structural resemblance to the peptide bond, coupled with its enhanced stability, makes it an excellent bioisostere in drug design.[1][2] It is a key structural and functional element in numerous approved drugs across various therapeutic areas.[1][3]

Key Advantages:

  • Improved Stability: Carbamates exhibit greater resistance to chemical and enzymatic hydrolysis compared to amide bonds, leading to improved pharmacokinetic profiles.[1][2]

  • Enhanced Permeability: The carbamate moiety can improve a molecule's ability to permeate cell membranes.[2]

  • Structural Rigidity: The planar nature of the carbamate group can introduce conformational constraints, which can be beneficial for target binding.

  • Hydrogen Bonding Capacity: The carbamate group can participate in hydrogen bonding interactions with biological targets, similar to an amide.[2]

Table 1: Physicochemical Properties of Simple Carbamates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl carbamateC₃H₇NO₂89.0946-50182-185
Ethyl N-ethylcarbamateC₅H₁₁NO₂117.15--
Ethyl N-butylcarbamateC₇H₁₅NO₂145.20--

Data sourced from PubChem and other chemical databases.[4][5][6]

Carbamates in Prodrug Design

Carbamates are frequently employed as cleavable linkers in prodrugs to mask polar functional groups, such as hydroxyls, amines, and carboxylic acids. This strategy can enhance oral bioavailability, improve stability, and achieve targeted drug release.[1][7] Enzymatic or chemical cleavage in vivo regenerates the active pharmaceutical ingredient.[1]

Logical Workflow for Carbamate Prodrug Design

G cluster_0 Design & Synthesis cluster_1 In Vivo Action Active_Drug Active Drug with -OH, -NH2, or -COOH group Synthesis Synthesis Active_Drug->Synthesis Carbamate_Linker Carbamate Linker (e.g., Alkyl Chloroformate) Carbamate_Linker->Synthesis Prodrug Carbamate Prodrug Synthesis->Prodrug Administration Administration Prodrug->Administration Metabolism Enzymatic/Chemical Cleavage Administration->Metabolism Released_Drug Released Active Drug Metabolism->Released_Drug Pharmacological_Action Pharmacological Action Released_Drug->Pharmacological_Action

Caption: Workflow for carbamate prodrug development.

Carbamate Protecting Groups in Organic Synthesis

Carbamates are indispensable as protecting groups for amines in multi-step organic synthesis, particularly in peptide synthesis.[8][9] They prevent the highly nucleophilic amine group from participating in unwanted side reactions.

Common Carbamate Protecting Groups:

  • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with mild acid (e.g., trifluoroacetic acid, TFA).[8][10]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (H₂/Pd-C).[8]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions (e.g., piperidine), making it orthogonal to Boc and Cbz.[8][10]

Table 2: Comparison of Common Carbamate Protecting Groups

Protecting GroupStructureDeprotection ConditionsKey Features
Boc (CH₃)₃C-O-CO-Mild Acid (e.g., TFA)Widely used, stable to base and hydrogenation.[8][10]
Cbz C₆H₅CH₂-O-CO-Catalytic HydrogenationOrthogonal to acid- and base-labile groups.[8]
Fmoc C₁₅H₁₁O-CO-Mild Base (e.g., Piperidine)Key for solid-phase peptide synthesis, orthogonal to acid-labile groups.[8][10]
Protocol: Boc Protection of an Amine

This protocol describes a general procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amine-containing substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with aqueous sodium bicarbonate)

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

  • Add the base (if required). For simple amines, 1.1 to 1.5 equivalents of TEA are typically used. For amino acids, an aqueous solution of sodium bicarbonate is often employed.

  • Add 1.1 to 1.2 equivalents of Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.

  • Upon completion, perform an aqueous work-up. If a water-miscible solvent was used, remove it under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl, if the product is stable), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected amine by flash chromatography or recrystallization if necessary.

Experimental Workflow for Boc Protection

G Start Start: Amine Substrate Dissolve Dissolve in Solvent Start->Dissolve Add_Base Add Base (e.g., TEA) Dissolve->Add_Base Add_Boc2O Add Boc₂O Add_Base->Add_Boc2O Stir Stir at RT, Monitor by TLC Add_Boc2O->Stir Workup Aqueous Work-up Stir->Workup Purify Purification Workup->Purify Product End: Boc-Protected Amine Purify->Product

Caption: Workflow for Boc protection of an amine.

Carbamates as Linkers in Targeted Protein Degradation

In the burgeoning field of targeted protein degradation, carbamate functionalities are utilized within the linkers of Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12] The nature of the linker, including the presence of carbamate groups, is critical for the efficacy of the PROTAC.[12][13]

Signaling Pathway for PROTAC Action

G PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Analytical Methods for Carbamate Detection

The detection and quantification of carbamates, whether as active ingredients, prodrugs, or impurities, is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique.[14][15]

Protocol: General HPLC Method for Carbamate Analysis

This is a generalized protocol; specific parameters must be optimized for the analyte of interest.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Reversed-phase C18 column.

Reagents:

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid or other suitable mobile phase modifier.

Procedure:

  • Sample Preparation: Dissolve the sample containing the carbamate in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 220 nm) or MS with appropriate ionization and detection parameters.

    • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Analysis: Inject a standard solution of the carbamate to determine its retention time and response. Then, inject the prepared sample. Quantify the amount of carbamate in the sample by comparing its peak area to a calibration curve generated from standards of known concentrations.

Safety Considerations for Simple Carbamates

It is important to note that some simple carbamates, such as ethyl carbamate (urethane), are classified as probable human carcinogens.[5] Historically, ethyl carbamate was used as an antineoplastic agent but was withdrawn due to its toxicity.[5] It is still used in research as an anesthetic for animals.[5] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be followed when handling any carbamate compound.

References

Application Notes and Protocols for Carbamate Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Butyl Ethylcarbamate: Extensive literature searches did not yield specific examples of this compound being utilized as a standard protecting group in organic synthesis. The following application notes and protocols are based on the well-established principles of carbamate protecting groups, with a primary focus on the widely used tert-Butyl carbamate (Boc) group, which serves as a representative example. The principles and general protocols described herein can provide a foundational understanding for the potential application of other, less common, carbamate protecting groups.

Introduction to Carbamate Protecting Groups

Carbamates are a versatile and widely employed class of protecting groups for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1] The introduction of a carbamate group to an amine significantly decreases its nucleophilicity and basicity by delocalizing the nitrogen lone pair of electrons into the adjacent carbonyl group.[2] This protective measure prevents unwanted side reactions of the amine functionality while chemical transformations are carried out on other parts of the molecule.[3]

The most common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of a specific carbamate protecting group is dictated by its stability under various reaction conditions and the specific requirements for its removal, allowing for orthogonal protection strategies.[3]

Application Notes

Stability and Orthogonality

The utility of carbamate protecting groups lies in their differential stability to various reagents, which enables selective deprotection in the presence of other protecting groups. This concept is known as an orthogonal protection strategy.[3]

  • tert-Butyl carbamate (Boc): * The Boc group is stable to a wide range of non-acidic conditions, including catalytic hydrogenation and basic conditions.[4] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5]

  • Benzyl carbamate (Cbz): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C).[6]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions and catalytic hydrogenation but is cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent.[6]

A hypothetical This compound protecting group, being a simple alkyl carbamate, would be expected to be significantly more stable than Boc, Cbz, or Fmoc groups. Its removal would likely require harsh conditions such as strong acid or base hydrolysis at elevated temperatures, or specific nucleophilic reagents. For instance, the deprotection of ethylcarbamate has been reported using 2-mercaptoethanol in the presence of a base or by refluxing in concentrated HCl.[7]

General Considerations for Use
  • Introduction: The protection of amines as carbamates is generally a high-yielding process. The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8]

  • Chemoselectivity: The protection reaction is generally chemoselective for amines. In molecules containing both amine and hydroxyl groups, the amine will preferentially react.

  • Deprotection: The choice of deprotection conditions is crucial to avoid undesired side reactions. For acid-labile groups like Boc, scavengers such as triethylsilane or anisole are often added to quench the electrophilic carbocation intermediates (e.g., tert-butyl cation) that are formed, thus preventing side reactions with sensitive functional groups.[5]

Quantitative Data for N-Boc Protection and Deprotection

The following tables summarize representative quantitative data for the protection of primary amines using di-tert-butyl dicarbonate (Boc₂O) and the subsequent deprotection of the N-Boc group.

Table 1: N-Boc Protection of Primary Amines

SubstrateReagents and ConditionsSolventYield (%)
BenzylamineBoc₂O (1.1 eq), Et₃N (1.2 eq), rt, 4hCH₂Cl₂>95
Glycine methyl esterBoc₂O (1.1 eq), NaHCO₃ (2.0 eq), rt, 12hDioxane/H₂O98
AnilineBoc₂O (1.1 eq), DMAP (cat.), rt, 2hTHF96
2-AminoethanolBoc₂O (1.05 eq), rt, 1hCH₃CN94

Table 2: Deprotection of N-Boc Protected Amines

SubstrateReagents and ConditionsSolventYield (%)
N-Boc-Benzylamine20% TFA, rt, 1hCH₂Cl₂>98
N-Boc-Alanine4M HCl, rt, 2hDioxane97
N-Boc-Aniline50% TFA, rt, 30 minCH₂Cl₂>95
N-Boc-IndoleThermal, 150 °C, 30 min (Flow)MethanolHigh Conversion

Experimental Protocols

Protocol 1: General Procedure for the N-Boc Protection of a Primary Amine
  • Reaction Setup: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile (CH₃CN) (approximately 0.1-0.5 M).

  • Addition of Base: Add a suitable base, such as triethylamine (Et₃N, 1.2 equivalents) or aqueous sodium bicarbonate (NaHCO₃, 2.0 equivalents), to the solution.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a water-soluble base was used, perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude N-Boc protected amine can often be used without further purification. If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of an N-Boc Protected Amine
  • Reaction Setup: Dissolve the N-Boc protected amine (1.0 equivalent) in a suitable solvent, typically dichloromethane (CH₂Cl₂).

  • Addition of Acid: To the solution, add an excess of a strong acid. Common reagents include neat trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M). A typical condition is treatment with 20-50% TFA in CH₂Cl₂.

  • Reaction Monitoring: Stir the reaction at room temperature. The deprotection is usually rapid, often accompanied by the evolution of CO₂ and isobutylene gas. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help in removing residual TFA.

  • Isolation: The resulting amine salt can be used directly or neutralized by the addition of a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent. The organic layer is then washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the free amine.

Visualizations

Protection_Workflow Start Primary Amine Protect Add Boc₂O and Base Start->Protect Protected N-Boc Protected Amine Protect->Protected React Perform Desired Chemical Transformation(s) Protected->React Intermediate Modified N-Boc Protected Compound React->Intermediate Deprotect Add Strong Acid (e.g., TFA) Intermediate->Deprotect Final Deprotected Amine Deprotect->Final

Caption: General workflow for the use of a Boc protecting group in a multi-step synthesis.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc-O-Boc=O Boc2O->Tetrahedral ProtectedAmine R-NH-Boc Tetrahedral->ProtectedAmine Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Tetrahedral->Byproducts

Caption: Simplified mechanism of N-Boc protection of a primary amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ProtectedAmine R-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated Acid H⁺ Acid->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of t-Butyl Cation Byproducts Isobutylene + CO₂ Protonated->Byproducts Amine R-NH₃⁺ CarbamicAcid->Amine Decarboxylation CarbamicAcid->Byproducts

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

References

Detailed experimental protocol for synthesizing Butyl ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Synthesis of Butyl Ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in organic synthesis. The outlined procedure is based on the reaction of ethyl chloroformate with butylamine, a reliable and scalable method for the preparation of N-substituted carbamates.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product, this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Ethyl ChloroformateC₃H₅ClO₂108.52931.135
ButylamineC₄H₁₁N73.1477-780.74
TriethylamineC₆H₁₅N101.1989-900.726
This compound C₇H₁₅NO₂ 145.20 208-212 [1]~0.901 [1]

Experimental Protocol

This protocol details the synthesis of this compound from ethyl chloroformate and butylamine.

Materials:

  • Ethyl chloroformate

  • Butylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.0 equivalent), dissolved in 20 mL of DCM, to the stirred solution via the addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove unreacted butylamine and triethylamine.

  • Workup - Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

  • Workup - Brine Wash: Wash the organic layer with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Visualizations

The following diagrams illustrate the key aspects of the experimental protocol.

Synthesis_Workflow Reactants Reactants: - Butylamine - Ethyl Chloroformate - Triethylamine - Dichloromethane Reaction Reaction at 0°C to RT Reactants->Reaction Workup Aqueous Workup: - HCl wash - NaHCO3 wash - Brine wash Reaction->Workup Drying Drying with MgSO4 Workup->Drying Purification Purification: - Filtration - Concentration - Vacuum Distillation Drying->Purification Product Pure Butyl Ethylcarbamate Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_product Product Butylamine Butylamine ButylEthylcarbamate This compound Butylamine->ButylEthylcarbamate + EthylChloroformate Ethyl Chloroformate EthylChloroformate->ButylEthylcarbamate - HCl

Caption: Reaction scheme for this compound synthesis.

References

Application Notes and Protocols for the Analytical Detection of Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl ethylcarbamate is a chemical compound of interest in various fields, including the analysis of alcoholic beverages and as a potential impurity in drug formulations. Accurate and sensitive detection methods are crucial for quality control and safety assessment. These application notes provide detailed protocols for the determination of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. It offers high sensitivity and selectivity, making it well-suited for the trace-level detection of this compound.

Experimental Protocol: GC-MS for this compound in Liquid Samples

This protocol is a composite based on established methods for carbamate analysis in alcoholic beverages and other liquid matrices.[1][2][3][4][5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) [6]

  • To 25 mL of the liquid sample, add a known amount of an appropriate internal standard (e.g., deuterated ethyl carbamate (d5-EC) or propyl carbamate).[3][7]

  • Perform a liquid-liquid extraction with 20 mL of dichloromethane. Shake vigorously for 15 minutes.[6]

  • Separate the organic layer.

  • For cleanup and preconcentration, pass the organic extract through a C18 SPE cartridge (500 mg, 3 mL).[6]

  • Elute the analyte with 3 mL of dichloromethane.[6]

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Filter the final extract through a 0.45 µm nylon membrane prior to GC-MS analysis.[6]

2. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5 capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5][6]

    • Injector Temperature: 150°C - 180°C.[5][6]

    • Oven Temperature Program: Initial temperature of 50°C, ramped to 100°C at 8°C/min.[6]

    • Injection Volume: 1 µL.[6]

    • Injection Mode: Splitless.[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature: 230°C.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: For this compound, specific ions would need to be determined through initial full scan analysis. For related compounds like ethyl carbamate, characteristic ions are m/z 62, 74, and 89.[2][5] For butyl carbamate, m/z 62 and 74 are monitored.[2]

Quantitative Data Summary for Carbamate Analysis by GC-MS

ParameterValueReference
Ethyl Carbamate
Linearity Range0.1 - 50.0 mg/L[6]
Correlation Coefficient (r²)> 0.994[6]
Limit of Detection (LOD)2.5 - 16.7 µg/L[1][6]
Limit of Quantification (LOQ)7.5 - 55.6 µg/L[1][6]
Recovery82.2 - 95.2%[6]
Butyl Carbamate (as internal standard)
Monitored Ions (m/z)62, 74[2]
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For carbamates, derivatization is often employed to enhance detection by UV or fluorescence detectors.

Experimental Protocol: HPLC with Fluorescence Detection for Carbamates

This protocol is based on a method developed for ethyl carbamate using pre-column derivatization with 9-xanthydrol.[8][9] A similar approach can be adapted for this compound.

1. Sample Preparation and Derivatization

  • For liquid samples, filtration through a 0.45 µm membrane may be sufficient. No prior extraction or concentration is required for this method.[8][9]

  • In a reaction vial, mix 0.5 mL of the sample or standard solution with 0.1 mL of 9-xanthydrol reagent in an acidic medium.

  • Allow the reaction to proceed in the dark for 5 minutes.

  • The derivatized sample is then ready for HPLC injection.

2. Instrumental Analysis: HPLC-FLD

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: Acetonitrile:water (1:1, v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 40°C.[10]

    • Injection Volume: 20 µL.

  • Fluorescence Detector (FLD) Conditions:

    • Excitation Wavelength: 233 nm.[8]

    • Emission Wavelength: 600 nm.[8]

Quantitative Data Summary for Carbamate Analysis by HPLC-FLD

ParameterValueReference
Ethyl Carbamate
Limit of Detection (LOD)4.2 µg/L[8][9]
Average Recovery96%[8][9]
Intermediate Precision6.3%[8][9]
Ethyl butylacetylaminopropionate (similar structure)
Linearity (R²)> 0.99[10]
Limit of Detection (LOD)0.255 µg/mL[10]
Limit of Quantification (LOQ)0.849 µg/mL[10]
Recovery98 - 102%[10]

Experimental Workflow Diagram

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., Dichloromethane) Add_IS->LLE SPE Solid-Phase Extraction (C18 Cartridge) LLE->SPE Concentrate Concentrate SPE->Concentrate Filter Filter (0.45 µm) Concentrate->Filter GCMS GC-MS Analysis Filter->GCMS Data_Acquisition Data Acquisition (SIM) GCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Results Quantification->Report

Caption: General workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

The detection of this compound does not involve biological signaling pathways. The logical relationship in its analysis is a sequential process of sample preparation, instrumental analysis, and data processing, as depicted in the workflow diagram above. The core principle is the physical separation of the analyte from the sample matrix, followed by its detection and quantification based on its specific physicochemical properties.

References

Application Note: Analysis of Butyl Ethylcarbamate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and reliable method for the determination of Butyl ethylcarbamate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, instrument parameters, and data analysis. This method is intended for researchers, scientists, and professionals in drug development and quality control who require accurate quantification of this compound in various matrices. While this protocol is specifically tailored for this compound, the principles are adapted from established methods for the analysis of similar compounds like ethyl carbamate.[1][2]

Introduction

This compound is a carbamate ester with potential applications and occurrences in various industrial and pharmaceutical processes. Accurate and sensitive quantification is crucial for safety assessment, quality control, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the method of choice for the analysis of such compounds.[2] This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument setup, and method validation parameters. The methodologies presented are based on established analytical procedures for related carbamates, ensuring a robust and reliable approach.[1][3]

Experimental

  • This compound standard (>99% purity)

  • Internal Standard (IS): n-Propyl carbamate or d5-Ethyl carbamate[1][4]

  • Solvents: Dichloromethane, Acetone, Ethanol (HPLC or GC grade)[4]

  • Solid-Phase Extraction (SPE) Columns: Diatomaceous earth or similar[3][4]

  • Anhydrous Sodium Sulfate

  • Deionized Water

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetone.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to achieve concentrations ranging from 10 to 200 µg/L.[4]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., n-Propyl carbamate) in acetone.[4]

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a suitable concentration (e.g., 10 µg/mL) with the same solvent as the working standards.

Sample Preparation (Solid-Phase Extraction):

  • To a 10 mL sample, add a known amount of the internal standard working solution.

  • Dilute the sample with water and load it onto a pre-conditioned SPE column.[4]

  • Wash the column with a non-polar solvent like n-pentane to remove interferences.[5]

  • Elute the this compound and the internal standard with dichloromethane.[4]

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[4]

  • Transfer the concentrated extract to a GC vial for analysis.[4]

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5977 or equivalent

  • Column: Capillary fused silica column, such as a Carbowax 20M type (30m x 0.25 mm ID, 0.25 µm film thickness)[4]

  • Injector: Splitless mode at 180°C[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 0.75 min[4]

    • Ramp 1: 10°C/min to 60°C[4]

    • Ramp 2: 3°C/min to 150°C[4]

    • Post-run: Increase to 220°C and hold for 4.25 min[4]

  • MS Transfer Line: 220°C[4]

  • Ion Source Temperature: 230°C[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM)[4][6]

  • Ions to Monitor: Specific m/z values for this compound and the internal standard should be determined by analyzing a standard solution in full scan mode. For confirmation, at least three ions should be monitored for the target analyte. For related compounds like ethyl carbamate, characteristic ions include m/z 62, 74, and 89.[4]

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.[4]

Method Validation Summary

The following table summarizes typical quantitative data for the analysis of related carbamates, which can be used as a benchmark for the validation of the this compound method.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.4 - 9.6 µg/L[7][8][9]
Limit of Quantification (LOQ) 1.2 - 7.5 µg/L[3][8][9]
Linearity (r²) > 0.99[5][7]
Recovery 85% - 121%[7]
Precision (RSD) < 15%[7][10]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock_sol Prepare Stock Solutions (this compound & IS) work_std Prepare Working Standards stock_sol->work_std sample_prep Sample Preparation (Spike with IS, SPE) stock_sol->sample_prep calib_curve Construct Calibration Curve work_std->calib_curve concentrate Concentrate Eluate sample_prep->concentrate gc_vial Transfer to GC Vial concentrate->gc_vial gcms_analysis GC-MS Injection & Analysis (SIM Mode) gc_vial->gcms_analysis peak_integration Peak Integration gcms_analysis->peak_integration peak_integration->calib_curve quantification Quantify this compound peak_integration->quantification calib_curve->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a robust and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrument parameters, along with the expected performance characteristics, offers a solid foundation for researchers and scientists. Proper method validation is essential to ensure accurate and reliable results for specific sample matrices.

References

High-Performance Liquid Chromatography (HPLC) Method for the Separation of Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed application note and protocol for the separation and quantification of Butyl Ethylcarbamate using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is an alkyl carbamate of interest in various chemical and pharmaceutical applications. Accurate and reliable quantification is crucial for process monitoring, quality assurance, and stability studies. The HPLC method detailed below offers a straightforward and robust approach for the separation of this compound from potential impurities and degradation products. The method utilizes a standard C18 reversed-phase column with a simple isocratic mobile phase, making it accessible for most analytical laboratories.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges (if sample cleanup is required)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 10 minutes
Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general solid-phase extraction (SPE) procedure for sample cleanup and concentration is described below.[1][2][3]

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Loading: Dissolve the sample in an appropriate solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on typical performance for similar carbamates.[1][3][4]

Table 1: Chromatographic Parameters
CompoundRetention Time (min)
This compound~ 5.8

Note: The retention time is an estimate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 2: Method Validation Parameters
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Recovery (from spiked samples) 90 - 110%
Precision (%RSD) < 2%

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample dissolve Dissolve in appropriate solvent start->dissolve spe Solid-Phase Extraction (SPE) on C18 dissolve->spe elute Elute with organic solvent spe->elute reconstitute Evaporate and Reconstitute in Mobile Phase elute->reconstitute filter Filter (0.45 µm) reconstitute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect quantify Data Acquisition and Quantification detect->quantify

Caption: Experimental workflow from sample preparation to HPLC analysis.

logical_relationship cluster_method HPLC Method Parameters cluster_output Analytical Output col Stationary Phase (C18 Column) ret Retention Time col->ret mp Mobile Phase (Acetonitrile:Water) mp->ret det Detection (UV at 210 nm) peak Peak Area det->peak quant Quantification of this compound ret->quant peak->quant

References

Application Note: Accurate Quantification of Butyl Ethylcarbamate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl ethylcarbamate is a member of the carbamate ester family. While its more well-known analogue, ethyl carbamate, is a process contaminant classified as a probable human carcinogen (Group 2A) and is frequently monitored in fermented foods and alcoholic beverages, this compound is often utilized as an internal standard (ISTD) for the analytical determination of ethyl carbamate and other carbamates.[1][2] The accurate quantification of carbamates like this compound in complex matrices such as food, beverages, and biological samples is crucial for safety assessment, quality control, and research purposes.

This document provides detailed protocols and methodologies for the robust and sensitive quantification of this compound, leveraging established analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4][5] Effective sample preparation is paramount for removing interfering matrix components, and this note details several approaches, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7][8][9]

General Analytical Workflow

The accurate quantification of this compound from a complex matrix involves a multi-step process. It begins with sample collection and homogenization, followed by the addition of an appropriate internal standard. The subsequent extraction and cleanup step is critical for isolating the analyte from matrix interferences. Finally, the purified extract is analyzed using a highly selective and sensitive instrument, and the data is processed for quantification.

General_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Spike Spike with Internal Standard (e.g., d5-Ethyl Carbamate) Sample->Spike Extraction Extraction & Cleanup (SPE, LLE, or QuEChERS) Spike->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification Report Reporting Quantification->Report

Caption: General workflow for this compound quantification.

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for ethyl carbamate analysis in alcoholic beverages and is suitable for analytes like this compound.[1][10][11] Butyl carbamate is often used as an internal standard, but for quantifying this compound, an isotopically labeled standard like d5-ethyl carbamate is recommended for better recovery correction.[12]

1. Sample Preparation (using Solid-Phase Extraction)

  • Objective : To extract and clean up the analyte from a liquid matrix (e.g., wine, spirit).

  • Materials :

    • Sample (e.g., 10 mL of spirit drink).

    • Internal Standard (ISTD) working solution (e.g., d5-ethyl carbamate).

    • Diatomaceous earth SPE column.

    • Dichloromethane (DCM), analytical grade.

    • Anhydrous sodium sulfate.

    • Nitrogen gas for evaporation.

  • Procedure :

    • Pipette 10 mL of the sample into a flask.

    • Add a known amount of ISTD working solution (e.g., 250 µL). Mix thoroughly.[1]

    • Apply the sample mixture to a diatomaceous earth SPE column and allow it to equilibrate for 15 minutes.

    • Elute the carbamates from the column using dichloromethane (e.g., 2 x 50 mL portions).

    • Pass the eluate through anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[11]

    • Transfer the final extract into a GC vial for analysis.

SPE_Workflow Condition 1. Condition SPE Cartridge Load 2. Load Sample + ISTD Condition->Load Wash 3. Wash (Optional, to remove interferences) Load->Wash Elute 4. Elute Analyte with Dichloromethane Wash->Elute Dry 5. Dry Eluate (e.g., Na2SO4) Elute->Dry Concentrate 6. Concentrate to Final Volume Dry->Concentrate Analyze 7. Analyze by GC-MS Concentrate->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

2. GC-MS Instrumentation and Conditions

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Analysis : The concentrated extract is injected, and the compounds are separated based on their volatility and interaction with the GC column. The mass spectrometer detects and quantifies the target ions.

ParameterRecommended Setting
GC System
Injection ModeSplitless (1.0 µL)
Injector Temp.240 °C[13]
Carrier GasHelium, constant flow (e.g., 1.2 mL/min)[1]
ColumnCapillary column (e.g., DB-WAX, Carbowax 20M)[11]
Oven ProgramInitial 50°C (1 min), ramp 10°C/min to 150°C, ramp 40°C/min to 230°C, hold 5 min.[13]
MS System
Ionization ModeElectron Impact (EI), 70 eV[13][14]
Source Temp.230 °C[14]
Acquisition ModeSelected Ion Monitoring (SIM)[11][14]
Ions to MonitorFor this compound: m/z 62, 74. For ISTD (d5-EC): m/z 64.[13][14]

3. Quantification

Quantification is performed by creating a calibration curve using standard solutions of this compound at various concentrations, each containing a fixed amount of the internal standard. The ratio of the analyte peak area to the ISTD peak area is plotted against the analyte concentration.

Protocol 2: Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and is particularly useful for compounds that may be thermally unstable. This protocol is based on methods developed for ethyl carbamate in wine and spirits.[3][5]

1. Sample Preparation (using miniaturized LLE)

  • Objective : To extract the analyte from a fortified wine or similar matrix.[3]

  • Materials :

    • Sample (e.g., 15 mL of wine).

    • Internal Standard (e.g., Butyl carbamate).

    • Ethyl acetate, analytical grade.

  • Procedure :

    • Place 15 mL of the sample into a centrifuge tube.

    • Add a known amount of ISTD.

    • Add 8 mL of ethyl acetate, cap, and vortex for 1 minute.[3]

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase compatible solvent (e.g., 500 µL) and transfer to an LC vial.

2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase column (e.g., ACQUITY UPLC BEH C18)[15]
Mobile Phase A0.1% Formic acid in water[15]
Mobile Phase BMethanol[15]
Flow Rate0.3 mL/min[15]
GradientA suitable gradient to separate the analyte from matrix components.
Injection Volume2-5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsFor this compound: Precursor ion m/z 118 -> Product ions (to be determined). For Ethyl carbamate (as a reference): m/z 90.1 -> 62.05[3]
Protocol 3: Sample Preparation using QuEChERS

The QuEChERS method is highly effective for complex matrices like sweetened spirits or solid foods, as it efficiently removes sugars and other interferences.[8][9]

1. Extraction Procedure

  • Objective : To perform a rapid extraction and cleanup of this compound from a high-sugar matrix.[8][16]

  • Materials :

    • Sample (e.g., 10-20 mL of sweetened cachaça).

    • Potassium carbonate (K₂CO₃) or Magnesium sulfate (MgSO₄) and Sodium chloride (NaCl).

    • Centrifuge tubes.

  • Procedure :

    • Place 20 mL of the sample into a 50 mL centrifuge tube.

    • Add 10 g of potassium carbonate to induce phase separation (salting out).[8]

    • Vortex for 1 minute. Two phases will form: a lower aqueous phase with sugars and an upper ethanolic phase rich in carbamates.

    • Transfer an aliquot (e.g., 1-5 mL) of the upper organic layer to a clean vial for direct injection or further cleanup if necessary.[8]

QuEChERS_Workflow Sample 1. Sample + ISTD in Centrifuge Tube AddSalts 2. Add Extraction Salts (e.g., K2CO3) Sample->AddSalts Vortex 3. Vortex to Mix and Induce Phase Separation AddSalts->Vortex Centrifuge 4. Centrifuge to Separate Phases Vortex->Centrifuge Collect 5. Collect Aliquot of Organic Supernatant Centrifuge->Collect Analyze 6. Analyze by GC-MS or LC-MS/MS Collect->Analyze

References

Application Note: Quantification of Ethyl Carbamate in Alcoholic Beverages Using Butyl Ethylcarbamate as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of ethyl carbamate in alcoholic beverages using gas chromatography coupled with mass spectrometry (GC-MS). Butyl ethylcarbamate (also known as n-butyl carbamate) is employed as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and injection. The described protocol is intended for research, quality control, and regulatory compliance purposes within the food and beverage and pharmaceutical industries.

Introduction

Ethyl carbamate (urethane) is a naturally occurring compound found in fermented foods and alcoholic beverages, classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its presence in consumer products is a significant concern, necessitating accurate and sensitive analytical methods for its quantification. The use of an internal standard is crucial for reliable quantification in complex matrices such as alcoholic beverages. An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample, and it should have a distinct retention time. This compound serves as an excellent internal standard for ethyl carbamate analysis due to its structural similarity and chromatographic behavior.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is essential for method development.

PropertyValueReference
Synonyms n-Butyl carbamate, Butylurethane, Carbamic acid, butyl ester
CAS Number 592-35-8
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Melting Point 53-55 °C
Boiling Point 204 °C
Solubility Soluble in water and ethanol.

Experimental Protocol

This protocol is based on the principles outlined in the OIV-MA-BS-25 method for the determination of ethyl carbamate in spirituous beverages.[1]

Reagents and Materials
  • Ethyl Carbamate (analytical standard, ≥99% purity)

  • This compound (internal standard, ≥99% purity)

  • Ethanol (absolute, analytical grade)

  • Deionized Water

  • Dichloromethane (HPLC grade)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Diatomaceous Earth)

Standard and Sample Preparation

3.2.1. Stock Solutions (1 mg/mL)

  • Ethyl Carbamate Stock Solution: Accurately weigh 100 mg of ethyl carbamate and dissolve in 100 mL of ethanol.

  • This compound (Internal Standard) Stock Solution: Accurately weigh 100 mg of this compound and dissolve in 100 mL of ethanol.

3.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solutions with a 40% ethanol/water solution to create a calibration curve. A typical concentration range for ethyl carbamate is 10 to 500 µg/L. The internal standard concentration should be kept constant in all standards and samples (e.g., 100 µg/L).

3.2.3. Sample Preparation

  • For Spirits with Low Dry Extract (< 20 g/L):

    • Dilute the sample with deionized water or ethanol to achieve an alcohol content of approximately 40% (v/v).

    • Spike the diluted sample with the this compound internal standard to a final concentration of 100 µg/L.

  • For Beverages with High Dry Extract (> 20 g/L) or Complex Matrices:

    • Dilute the sample to an alcohol content of approximately 40% (v/v).

    • Spike with the this compound internal standard (100 µg/L).

    • Perform a solid-phase extraction (SPE) cleanup. Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Elute the analytes with dichloromethane.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of 40% ethanol.

GC-MS Instrumentation and Conditions
ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 220 °C
Injection Volume 1 µL (splitless)
Oven Program 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 230 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions to Monitor:

  • Ethyl Carbamate: m/z 62 (quantifier), 74, 89

  • This compound (IS): m/z 62 (quantifier), 74

Data Analysis and Quantification

The quantification of ethyl carbamate is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Response Factor (RF) Calculation:

Concentration in Sample Calculation:

Method Validation Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for ethyl carbamate analysis. These values are provided as a general guideline and should be established for each specific laboratory and matrix.

ParameterTypical Value
Linearity (R²) > 0.995
Linear Range 5 - 1000 µg/L
Limit of Detection (LOD) 1 - 5 µg/L
Limit of Quantification (LOQ) 5 - 15 µg/L
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solutions Stock Solutions (Ethyl Carbamate & this compound) Working_Standards Working Standards (Calibration Curve) Stock_Solutions->Working_Standards GCMS_Analysis GC-MS Analysis (SIM Mode) Working_Standards->GCMS_Analysis Sample_Prep Sample Preparation (Dilution & IS Spiking) SPE Solid-Phase Extraction (for complex matrices) Sample_Prep->SPE optional Sample_Prep->GCMS_Analysis SPE->GCMS_Analysis Peak_Integration Peak Integration GCMS_Analysis->Peak_Integration Quantification Quantification (Internal Standard Method) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of ethyl carbamate.

Logical Relationship for Quantification

quantification_logic Analyte_Response Analyte Peak Area (Ethyl Carbamate) Response_Ratio Peak Area Ratio Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (this compound) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Concentration of Ethyl Carbamate Calibration_Curve->Final_Concentration

Caption: Logic for internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of ethyl carbamate in alcoholic beverages by GC-MS. This application note provides a comprehensive protocol and performance expectations to aid researchers and quality control laboratories in the implementation of this important analysis. The detailed methodology and clear workflows are designed to ensure consistent and reproducible results, contributing to consumer safety and regulatory compliance.

References

Application Notes and Protocols for Butyl Ethylcarbamate in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Potential Agricultural Applications of Butyl Ethylcarbamate

Introduction

This compound is a carbamate ester with potential for broad-spectrum activity in agriculture. While specific research on this compound is limited, its structural class, the carbamates, is well-established for its fungicidal, insecticidal, herbicidal, and plant growth-regulating properties. Carbamates are derivatives of carbamic acid and are widely utilized in crop protection.[1][2] This document outlines potential applications of this compound based on the known activities of structurally related carbamate compounds. The provided protocols and data are intended to serve as a foundational guide for research and development.

Potential Applications

Based on the activities of analogous compounds, this compound could potentially be developed for the following agricultural applications:

  • Fungicide: Control of a broad spectrum of fungal pathogens in crops and for wood preservation.

  • Insecticide: Management of insect pests through the inhibition of acetylcholinesterase.

  • Herbicide: Pre-emergent control of grassy and broadleaf weeds by disrupting cell division.

  • Plant Growth Regulator: Modulation of plant growth and development to improve crop characteristics.

Fungicidal Application Notes

The fungicidal potential of this compound can be inferred from compounds like Iodopropynyl Butylcarbamate (IPBC), a widely used fungicide and wood preservative.[1][3][4] IPBC is effective against a broad spectrum of fungi at low concentrations.[5]

3.1. Mechanism of Action

The precise mechanism of antifungal action for many carbamates is not fully elucidated but is believed to involve the disruption of essential cellular processes in fungi.[4] For IPBC, it is speculated that the iodo group plays a role in its potent antifungal activity by potentially destroying the active proteins of microorganisms, leading to a decline or loss of activity.[6]

3.2. Quantitative Data: Fungicidal Efficacy of a Butyl Carbamate Analog (IPBC)

The following table summarizes the minimum inhibitory concentrations (MICs) and efficacy of Iodopropynyl Butylcarbamate (IPBC) against various fungal and bacterial species. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Target OrganismEfficacy MetricConcentration (ppm)Reference
Aspergillus nigerMIC0.6[5]
Prototheca zopfiiMIC₅₀4
Prototheca blaschkeaeMIC₅₀1
Prototheca parasitic algaeMIC₅₀4
Bacillus subtilisControl250 - 1000[5]
Escherichia coliControl250 - 1000[5]
Klebsiella pneumoniaeControl250 - 1000[5]
Pseudomonas aeruginosaControl250 - 1000[5]
Staphylococcus aureusControl250 - 1000[5]
Mixed Mold Strains100% Control Efficacy0.1% (1000 ppm)[7]
Botryodiplodia theobromae75% Control Efficacy0.1% (1000 ppm)[7]

3.3. Experimental Protocol: In Vitro Fungicide Efficacy Testing

This protocol describes a method to determine the in vitro efficacy of this compound against target fungal pathogens using a multiwell plate assay.[8]

3.3.1. Materials

  • This compound

  • Target fungal species (e.g., Aspergillus niger, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile 24-well microtiter plates

  • Sterile distilled water

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Micropipettes and sterile tips

  • Incubator

  • Calipers or imaging system for measuring colony diameter

3.3.2. Procedure

  • Prepare Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.

  • Prepare Media with Fungicide: Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-60°C. Add the this compound stock solution to the molten agar to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 100 ppm). Also, prepare a control medium with the solvent alone.

  • Plate Preparation: Dispense 1 mL of the amended and control media into the wells of a 24-well plate. Allow the agar to solidify.

  • Inoculation: Place a small mycelial plug (e.g., 4 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar in each well.

  • Incubation: Seal the plates and incubate at the optimal temperature for the fungal species (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control wells reaches the edge of the well.

  • Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of growth inhibition relative to the control. Calculate the EC₅₀ (the concentration that inhibits growth by 50%).

3.4. Experimental Workflow: Fungicide Efficacy Screening

Fungicide_Efficacy_Workflow prep_stock Prepare this compound Stock Solution prep_media Prepare Growth Media with Varying Fungicide Concentrations prep_stock->prep_media plate_prep Dispense Media into 24-Well Plates prep_media->plate_prep inoculation Inoculate with Fungal Plugs plate_prep->inoculation incubation Incubate at Optimal Temperature inoculation->incubation data_collection Measure Colony Diameter Periodically incubation->data_collection data_analysis Calculate Growth Inhibition and EC50 data_collection->data_analysis

Workflow for in vitro fungicide efficacy screening.

Insecticidal Application Notes

Many carbamate pesticides are effective insecticides due to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[9][10]

4.1. Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides act as competitive inhibitors of acetylcholinesterase.[4] They bind to the active site of the enzyme, leading to its carbamylation.[9] This inactivation of AChE results in the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which leads to hyperactivity, paralysis, and eventual death of the insect.[9][11] Unlike organophosphates, the inhibition of AChE by carbamates is reversible, as the carbamylated enzyme can slowly hydrolyze to regenerate the active enzyme.[3][4]

4.2. Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE Normal Condition nerve_impulse Nerve Impulse Propagation ACh_receptor->nerve_impulse ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis inhibition Inhibition carbamate This compound carbamate->AChE Mitosis_Disruption cluster_normal Normal Mitosis tubulin Tubulin Subunits microtubules Microtubule Polymerization tubulin->microtubules spindle Spindle Formation microtubules->spindle disruption Disruption of Microtubule Organization chromosome_seg Chromosome Segregation spindle->chromosome_seg cell_division Cell Division chromosome_seg->cell_division carbamate This compound carbamate->microtubules PGR_Pathway carbamate This compound receptor Plant Hormone Receptor carbamate->receptor Interaction signaling Signal Transduction Cascade receptor->signaling gene_exp Changes in Gene Expression signaling->gene_exp growth_response Plant Growth Response (e.g., Cell Elongation, Cell Division) gene_exp->growth_response

References

Butyl Ethylcarbamate as a Solvent: An Examination of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently insufficient information to provide detailed application notes and protocols for the use of butyl ethylcarbamate as a primary solvent in chemical reactions. The available data on this specific compound is limited to its basic physicochemical properties, with no documented examples of its application as a reaction medium in organic synthesis or other chemical processes.

While information on related carbamate compounds offers some general context, it does not substitute for specific data on this compound. This report summarizes the available information on this compound and related compounds, highlighting the current knowledge gap regarding its use as a solvent.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and database entries.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H15NO2[1]
Molecular Weight145.20 g/mol [1]
XLogP3-AA1.6[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count5[1]
Exact Mass145.110278721 Da[1]

Context from Related Carbamates

While no specific solvent applications for this compound were found, information on other carbamates provides some general understanding of this class of compounds. For instance, ethyl carbamate, a related compound, has been historically used as a co-solvent in pharmaceutical preparations.[2] However, its use has been curtailed due to its classification as a carcinogen.[2] Other carbamates like methyl carbamate and butyl carbamate are described as white crystalline solids at room temperature and are noted to be very soluble in water, benzene, and ether.[2]

Synthesis of Carbamates: Solvents Used

Numerous publications describe the synthesis of various carbamates. However, in these reported syntheses, this compound is not employed as a solvent. Instead, common organic solvents are used. For example, the palladium-catalyzed synthesis of N-Boc-protected anilines utilizes 1,4-dioxane as the solvent. In other syntheses of carbamate derivatives, solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently employed.

Logical Relationship: Solvent Selection in Carbamate Synthesis

The choice of a solvent is critical in chemical synthesis. The following diagram illustrates the general considerations for solvent selection in the context of carbamate synthesis, based on the reviewed literature.

Solvent_Selection General Solvent Selection Logic in Carbamate Synthesis A Reactant Solubility E Choice of Solvent A->E B Reaction Temperature B->E C Reagent Compatibility C->E D Product Isolation D->E

Caption: Factors influencing the choice of solvent in chemical synthesis.

Conclusion

The request for detailed application notes and protocols for this compound as a solvent cannot be fulfilled at this time due to a lack of available scientific data. While the physicochemical properties of the compound are documented, there are no published examples of its use as a reaction solvent. Researchers and professionals in drug development should exercise caution and conduct thorough preliminary studies to evaluate its suitability for any specific application, given the absence of established protocols. Further research into the solvent properties of this compound would be necessary to determine its potential utility in chemical reactions.

References

Standard Operating Procedures for Handling and Storing Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Butyl ethylcarbamate. The following procedures are based on best practices for handling carbamate compounds and should be strictly adhered to in all laboratory and research settings.

Introduction

Hazard Identification and Risk Assessment

2.1 Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC7H15NO2[1]
AppearanceColorless to light yellow liquid[1]
OdorSpecial and spicy[1]
Boiling Point208-212 °C[1]
Melting Point-28 °C[1]
Density~0.901 g/cm³[1]
SolubilitySoluble in alcohol, ether, and ketone solvents; almost insoluble in water.[1]

2.2 Health and Safety Data

HazardDescriptionPrecautionary Statement
Acute Toxicity (Oral) Harmful if swallowed.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Corrosion/Irritation May cause skin irritation.P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation May cause serious eye damage.P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Skin Sensitization May cause an allergic skin reaction.P272: Contaminated work clothing must not be allowed out of the workplace. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

Experimental Protocols

3.1 Handling Procedures

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or butyl rubber gloves.[2][3] Inspect gloves for any tears or punctures before use.

    • Eye Protection: Chemical safety goggles and a face shield should be worn.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • General Hygiene:

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical.

  • Dispensing:

    • Use a calibrated pipette or a syringe for transferring the liquid.

    • Ensure all containers are clearly labeled with the chemical name and hazard information.

3.2 Storage Procedures

  • Storage Conditions: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]

  • Container: Keep the container tightly closed when not in use.

  • Segregation: Store separately from flammable materials.

Emergency Procedures

4.1 Spill Response

  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal. Do not use combustible materials, such as sawdust.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Reporting: Report all spills to the laboratory supervisor and the institutional safety office.

4.2 First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically resistant container.

  • Disposal: Dispose of the hazardous waste through the institution's designated hazardous waste disposal program, following all local, state, and federal regulations.

Visualizations

Diagram 1: this compound Handling and Storage Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Assess_Risks Assess Risks Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Dispense_Chemical Dispense this compound Prepare_Hood->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Spill Spill Occurs Dispense_Chemical->Spill Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Exposure Personal Exposure Perform_Experiment->Exposure Store_Chemical Store in Cool, Dry, Well-Ventilated Area Clean_Work_Area->Store_Chemical Dispose_Waste Dispose of Hazardous Waste Clean_Work_Area->Dispose_Waste Evacuate_Area Evacuate Area Spill->Evacuate_Area Evacuate Area Contain_Spill Contain Spill Spill->Contain_Spill Contain Spill First_Aid Administer First Aid Exposure->First_Aid Administer First Aid

Caption: Workflow for handling and storing this compound.

References

Application Notes and Protocols: The Role of Carbamates in the Synthesis of Novel Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates, esters of carbamic acid, represent a significant class of organic compounds extensively utilized in the development of novel pesticides.[1][2] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with potent insecticidal, fungicidal, and herbicidal activities.[1] The primary mechanism of action for most insecticidal carbamates is the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in both insects and mammals.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of representative and novel carbamate-based pesticides, along with an overview of their mechanism of action. While the user's initial query specified butyl ethylcarbamate, the broader and more extensively documented role of other carbamate esters in pesticide synthesis is presented here to provide a comprehensive and practical resource.

Data Presentation

Physicochemical Properties of Selected Carbamate Pesticides

The following table summarizes key physicochemical properties of several well-established carbamate pesticides. This data is crucial for understanding their environmental fate and behavior.

PesticideMolecular FormulaMolecular Weight ( g/mol )Water Solubility (mg/L)Vapor Pressure (mPa at 20-25°C)Log Kow
Carbaryl C₁₂H₁₁NO₂201.221200.662.36
Carbofuran C₁₂H₁₅NO₃221.257002.61.52
Propamocarb C₉H₂₀N₂O₂188.27>500,0008001.2
Aldicarb C₇H₁₄N₂O₂S190.276,000131.13
Methomyl C₅H₁₀N₂O₂S162.2158,0007300.65

Data sourced from multiple references.

Biological Activity of Selected Carbamate Pesticides

This table presents the acute toxicity (LD₅₀) in rats and the inhibitory concentration (IC₅₀) against acetylcholinesterase for selected carbamates, illustrating their biological potency.

PesticideTarget OrganismLD₅₀ (Oral, Rat, mg/kg)AChE IC₅₀
Carbaryl Insects225 - 850[5]Varies by species
Carbofuran Insects, Nematodes5 - 13[5]Potent inhibitor
Bendiocarb Insects34 - 156Potent inhibitor
Novel Carbamate (6q) Lipaphis erysimiNot specified12 µM (housefly AChE)[6]
Novel Carbamate (BMC-3) Not specifiedNot specified792 nM (AChE), 2.2 nM (BChE)[7]
Novel Carbamate (BMC-16) Not specifiedNot specified266 nM (AChE), 10.6 nM (BChE)[7]

Experimental Protocols

Protocol 1: Synthesis of Carbaryl (1-naphthyl N-methylcarbamate)

This protocol is adapted from a procedure developed for educational laboratories and demonstrates a common method for synthesizing N-methylcarbamate insecticides.

Materials:

  • 1-Naphthol

  • Methyl isocyanate

  • Triethylamine (catalyst)

  • Anhydrous diethyl ether

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask, dissolve 1-naphthol in anhydrous diethyl ether.

  • Add a catalytic amount of triethylamine to the solution.

  • Slowly add a solution of methyl isocyanate in anhydrous acetone to the flask.

  • The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature.

  • The product, carbaryl, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of Carbofuran Phenol (2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran)

This protocol describes an improved, simplified synthesis of the key intermediate for the production of carbofuran.

Materials:

  • 1,2-Cyclohexanedione

  • β-Methallyl chloride

  • Base catalyst (e.g., potassium carbonate)

  • Solvent (e.g., acetone)

Procedure:

  • In a reaction vessel, dissolve 1,2-cyclohexanedione in a suitable solvent such as acetone.

  • Add a base catalyst, such as potassium carbonate, to the solution.

  • Add β-methallyl chloride to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The resulting product, 2-(β-methallyloxy)-2-cyclohexen-1-one, is then subjected to a Claisen rearrangement and aromatization by heating to yield carbofuran phenol.

  • The carbofuran phenol can then be reacted with methyl isocyanate to produce carbofuran.

Protocol 3: Green Synthesis of N-Aryl Carbamate Fungicides

This protocol outlines a one-step, environmentally friendly method for synthesizing novel N-aryl carbamate fungicides from aromatic amides.[8][9]

Materials:

  • Substituted aromatic amide

  • Oxone (potassium peroxymonosulfate)

  • Potassium chloride

  • Sodium hydroxide

  • Appropriate alcohol (e.g., methanol, ethanol)

Procedure:

  • In a reaction flask, dissolve the aromatic amide in a suitable solvent system.

  • Add Oxone and potassium chloride to the solution to form the N-chloro intermediate.

  • Treat the reaction mixture with sodium hydroxide to initiate a Hofmann rearrangement, forming an isocyanate intermediate.

  • The in-situ generated isocyanate is then trapped with an alcohol to yield the desired N-aryl carbamate.[9]

  • The product can be isolated by extraction and purified by column chromatography.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition

The primary mode of action for the majority of carbamate insecticides is the inhibition of acetylcholinesterase (AChE).[2][3][4] AChE is a crucial enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal.

The carbamate insecticide acts as a pseudo-substrate for AChE. The carbamoyl group of the pesticide is transferred to the serine hydroxyl group in the active site of the enzyme, forming a carbamylated enzyme. This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine.[4] This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect.[3] The inhibition by carbamates is reversible, as the carbamylated enzyme can eventually be hydrolyzed to regenerate the active enzyme.[4]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Carbamate Carbamate Pesticide Carbamate->AChE Inhibition (Carbamylation)

Mechanism of Acetylcholinesterase Inhibition by Carbamate Pesticides.

Experimental and Logical Workflows

General Workflow for Synthesis and Screening of Novel Carbamate Pesticides

The development of new carbamate pesticides typically follows a structured workflow from initial synthesis to biological evaluation.

Pesticide_Development_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., Phenol, Amine) Reaction Carbamate Synthesis (e.g., via Isocyanate) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_vitro In Vitro Assays (e.g., AChE Inhibition) Characterization->In_vitro In_vivo In Vivo Assays (e.g., Insecticidal Activity) In_vitro->In_vivo Toxicity Non-Target Toxicity (e.g., Mammalian Cell Lines) In_vivo->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Synthesis

General workflow for the synthesis and screening of novel carbamate pesticides.

References

Troubleshooting & Optimization

Strategies for improving the yield of Butyl ethylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butyl ethylcarbamate and related alkyl carbamates.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through several routes. A prevalent and environmentally friendly method involves the reaction of urea with a mixture of butanol and ethanol, or a two-step process where one carbamate (e.g., ethyl carbamate) is reacted with the other alcohol (butanol). Catalysts are typically employed to improve reaction rates and yields.[1] Alternative methods, though often involving more hazardous reagents, include the reaction of alkyl chloroformates with amines or the use of isocyanates.

Q2: What are the key factors influencing the yield of the reaction?

A2: The primary factors affecting the yield of this compound synthesis are:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts.[1]

  • Catalyst: The choice and amount of catalyst significantly impact the conversion of reactants and the selectivity towards the desired product.[1]

  • Molar Ratio of Reactants: The ratio of alcohol(s) to urea is a critical parameter that needs to be optimized to maximize the yield.[1][2]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to reach completion, but excessively long times can lead to the degradation of the product or the formation of side products.[1][3]

Q3: What are the potential side reactions during the synthesis of alkyl carbamates from urea and alcohol?

A3: A common side reaction is the decomposition of urea at high temperatures to form cyanuric acid, which is an insoluble solid and can reduce the yield of the desired carbamate.[4] Another potential issue is the formation of ammonium carbamate, which can collect in the condenser.[4] At temperatures above 160°C, the formation of by-products like dialkyl carbonates can also be observed.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Sub-optimal reaction temperature.Optimize the reaction temperature. For the synthesis of ethyl and butyl carbamates from urea, 170°C has been found to be optimal.[1]
Incorrect molar ratio of reactants.Systematically vary the alcohol-to-urea molar ratio to find the optimal condition. For ethyl carbamate, a molar ratio of 15.7 (ethanol/urea) and for butyl carbamate, a ratio of 13 (butanol/urea) has been reported to be effective.[1][2]
Inefficient catalyst or incorrect catalyst loading.Ensure the catalyst is active and use the optimal loading. For silica gel-supported catalysts, a loading of 10 wt% has been shown to give high yields.[1]
Insufficient reaction time.Monitor the reaction progress over time to determine the optimal duration. For the synthesis of ethyl and butyl carbamates, a reaction time of 4 hours has been shown to be effective.[1][3]
Formation of a White Precipitate Formation of cyanuric acid due to localized overheating of urea.Ensure uniform heating and good agitation to prevent molten urea from settling and decomposing. Add urea in portions to the warm alcohol to facilitate dissolution.[4]
Clogging of the Condenser Accumulation of ammonium carbamate.Periodically and carefully remove the solid from the condenser using a suitable tool, such as a glass rod.[4]
Presence of Impurities in the Final Product Incomplete reaction or formation of side products.Purify the product by distillation under reduced pressure.[4] Consider optimizing the reaction conditions (temperature, time) to minimize byproduct formation.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of Ethyl and Butyl Carbamate [1]

Temperature (°C)Ethyl Carbamate Yield (%)Butyl Carbamate Yield (%)
1507078
160--
1709796
180(Yield decreases, with 2% byproduct formation)(Yield decreases, with 2.5% byproduct formation)

Table 2: Effect of Catalyst Amount on the Yield of Ethyl and Butyl Carbamate [1]

Catalyst Amount (wt%)Ethyl Carbamate Yield (%)Butyl Carbamate Yield (%)
0 (no catalyst)8088
5>99 (conversion)>99 (conversion)
109796
>109490

Table 3: Effect of Molar Ratio of Alcohol to Urea on the Yield of Ethyl and Butyl Carbamate [1][2]

Molar Ratio (Alcohol:Urea)Ethyl Carbamate Yield (%)Butyl Carbamate Yield (%)
10:1~92~93
13:1-96
15.7:197-
20:1~96~94

Table 4: Effect of Reaction Time on the Yield of Ethyl and Butyl Carbamate [1][3]

Reaction Time (hours)Ethyl Carbamate Yield (%)Butyl Carbamate Yield (%)
39394
49796
>4(Yield decreases due to byproduct formation)(Yield decreases due to byproduct formation)

Experimental Protocols

Synthesis of n-Butyl Carbamate from Urea and n-Butanol [4]

This procedure is adapted from a reliable source and can be modified for the synthesis of this compound by using a mixture of butanol and ethanol.

Materials:

  • n-Butyl alcohol (1200 cc, 13.1 moles)

  • Urea (180 g, 3 moles)

  • Ligroin (b.p. 60-90°C)

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, warm the n-butyl alcohol.

  • Add the urea in small portions to the warm alcohol with shaking, ensuring that the urea dissolves without melting and forming a separate layer.

  • Once all the urea is added, heat the solution to reflux for 30 hours. Ammonia will be evolved during the reaction.

  • After refluxing, remove the condenser and distill the excess n-butyl alcohol until the temperature of the liquid reaches 150°C.

  • The remaining material, which solidifies on cooling, contains the crude n-butyl carbamate and cyanuric acid.

  • Boil the solid residue with 1 liter of ligroin, filter, and repeat the extraction with two 100 cc portions of ligroin.

  • Combine the ligroin filtrates and distill under atmospheric pressure until the liquid temperature reaches 150°C.

  • Distill the residue under reduced pressure and collect the fraction boiling at 108-109°C/14 mm. The product is pure n-butyl carbamate.

Visualizations

ReactionPathway Urea Urea (NH2CONH2) Butyl_ethylcarbamate This compound (CH3CH2OCONH(CH2)3CH3) Urea->Butyl_ethylcarbamate + Heat + Catalyst Ammonia Ammonia (NH3) Urea->Ammonia + Heat + Catalyst Butanol Butanol (CH3(CH2)3OH) Butanol->Butyl_ethylcarbamate + Heat + Catalyst Butanol->Ammonia + Heat + Catalyst Ethanol Ethanol (CH3CH2OH) Ethanol->Butyl_ethylcarbamate + Heat + Catalyst Ethanol->Ammonia + Heat + Catalyst ExperimentalWorkflow A 1. Reactant Mixing (Urea, Butanol, Ethanol, Catalyst) B 2. Reflux Reaction (e.g., 170°C, 4h) A->B C 3. Removal of Excess Alcohol (Distillation) B->C D 4. Extraction (with a suitable solvent like ligroin) C->D E 5. Purification (Vacuum Distillation) D->E F Final Product (this compound) E->F

References

Technical Support Center: Purification of Crude Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Butyl ethylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from urea and butanol?

A1: The primary impurities are typically unreacted starting materials and byproducts. The most common include:

  • Urea: Excess starting material that may not have fully reacted.

  • Cyanuric acid: A solid byproduct formed from the decomposition of urea at elevated temperatures.[1]

  • Dibutyl carbonate: A potential byproduct of the reaction.

  • Butanol: Residual solvent and unreacted starting material.

Q2: Which purification method is most suitable for my crude this compound?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities from a solid crude product.

  • Vacuum Distillation is ideal for purifying liquid crude product on a larger scale, especially for removing non-volatile impurities like cyanuric acid and salts.[1]

  • Flash Column Chromatography offers the highest resolution for removing structurally similar impurities and achieving very high purity, particularly for smaller-scale preparations.

Q3: How can I assess the purity of my this compound after purification?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the identity of your compound.[2]

  • ¹H NMR Spectroscopy: Can be used for quantitative purity determination by integrating the signals of your product against those of a known internal standard.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile impurities and quantifying the purity of the sample.

Troubleshooting Guides

Recrystallization

Q: My this compound is not crystallizing out of solution, what should I do?

A: This is a common issue that can be resolved by trying the following:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.

  • Increase Supersaturation:

    • Evaporate Excess Solvent: You may have used too much solvent. Gently heat the solution to boil off a small amount of the solvent and then allow it to cool again.[5]

    • Add an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool slowly.

Q: My compound has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[6]

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • Use a Different Solvent System: The chosen solvent may not be appropriate. A solvent with a lower boiling point or a mixed solvent system might be necessary.

Vacuum Distillation

Q: During vacuum distillation, the pressure is unstable. What could be the cause?

A: An unstable vacuum can be due to several factors:

  • Leaks in the System: Check all joints and connections for leaks. Ensure that all glassware is properly sealed.

  • Outgassing of the Crude Material: The crude product may contain dissolved gases that are being released under vacuum. Allow the system to degas at a lower vacuum before proceeding to the final distillation pressure.

  • Bumping of the Liquid: Vigorous and uneven boiling ("bumping") can cause pressure fluctuations. Ensure you are using a stir bar or boiling chips to promote smooth boiling.

Q: My this compound seems to be decomposing during distillation, even under vacuum. What can I do?

A: Decomposition during distillation is often due to excessive heat.

  • Lower the Distillation Temperature: A lower pressure will further decrease the boiling point. Ensure your vacuum pump is capable of reaching a lower pressure.[7][8]

  • Use a Short Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound is exposed to high temperatures.

  • Ensure Even Heating: Use a heating mantle with a stirrer to ensure the entire sample is heated evenly and to avoid localized overheating.

Quantitative Data Summary

The following table summarizes typical results that can be expected from each purification method. The exact values will depend on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity (GC-MS)Expected YieldKey AdvantagesKey Disadvantages
Recrystallization > 98%70-90%Simple setup, good for removing minor impurities.Can have lower yield due to solubility in mother liquor.[5]
Vacuum Distillation > 99%80-95%Excellent for large scale, removes non-volatile impurities.[1]Requires specialized equipment, potential for thermal decomposition.[9]
Flash Chromatography > 99.5%60-85%High resolution separation, very high purity.More time-consuming, requires solvent and stationary phase.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is effective for removing non-volatile impurities such as cyanuric acid.[1]

  • Initial Wash (Optional): If the crude product is suspected to contain significant amounts of unreacted urea, first dissolve it in a minimal amount of a suitable organic solvent like diethyl ether. Urea is poorly soluble and can be removed by filtration.[10] Concentrate the filtrate in vacuo to obtain the crude liquid this compound.

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Begin heating the distillation flask gently with a heating mantle while stirring.

    • Collect the fraction that distills at the expected boiling point. For n-butyl carbamate, the boiling point is reported as 108-109 °C at 14 mmHg.[1] The boiling point of this compound will be slightly different but in a similar range under vacuum.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or ¹H NMR.

Protocol 2: Purification by Recrystallization

This method is suitable for solid crude this compound to remove small quantities of impurities.

  • Solvent Selection: Choose a suitable solvent or solvent system. Good solvent systems for carbamates can include ethanol/water, or hexane/ethyl acetate mixtures.[11][12] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (e.g., ethanol or ethyl acetate).

    • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • Crystallization:

    • If using a mixed solvent system, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until a slight cloudiness persists. Reheat gently until the solution is clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[13]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

  • Analysis: Check the purity of the crystals by melting point analysis, GC-MS, or ¹H NMR.

Protocol 3: Purification by Flash Column Chromatography

This method provides the highest purity and is suitable for smaller quantities.

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice for normal-phase chromatography of moderately polar compounds like carbamates.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the this compound.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Pack the column with silica gel, either as a slurry in the mobile phase (wet packing) or by carefully pouring the dry silica gel into the column filled with the mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the product using GC-MS or ¹H NMR.

Visualizations

experimental_workflow_distillation crude Crude Butyl ethylcarbamate wash Optional Wash (e.g., with Ether) crude->wash filtration Filtration to Remove Urea wash->filtration concentration Concentration filtration->concentration distillation_setup Vacuum Distillation Apparatus Setup concentration->distillation_setup distillation Vacuum Distillation distillation_setup->distillation pure_product Purified Butyl ethylcarbamate distillation->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: Workflow for Purification by Vacuum Distillation.

experimental_workflow_recrystallization crude Crude Solid Butyl ethylcarbamate dissolution Dissolution in Minimal Hot Solvent crude->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Purified Crystalline This compound drying->pure_product analysis Purity Analysis (MP, GC-MS, NMR) pure_product->analysis

Caption: Workflow for Purification by Recrystallization.

experimental_workflow_chromatography crude Crude Butyl ethylcarbamate sample_prep Dissolve in Mobile Phase crude->sample_prep loading Load Sample onto Column sample_prep->loading column_packing Pack Column with Silica Gel column_packing->loading elution Elute with Mobile Phase loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure solvent_removal Solvent Removal (Rotary Evaporator) combine_pure->solvent_removal pure_product Purified Butyl ethylcarbamate solvent_removal->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: Workflow for Purification by Flash Column Chromatography.

References

Identifying and minimizing side reactions in Butyl ethylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butyl ethylcarbamate. The focus is on identifying and minimizing common side reactions to improve yield and purity.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I address them?

A1: Low yields can stem from several factors, primarily suboptimal reaction conditions and the presence of impurities. Here are the key areas to investigate:

  • Reaction Temperature: The reaction temperature is a critical parameter. For the synthesis from urea and butanol, the optimal temperature is approximately 170°C.[1] At lower temperatures, such as 150°C, the reaction rate is significantly slower, leading to incomplete conversion and lower yields.[1] Conversely, temperatures exceeding 170-180°C can promote the formation of side products, consuming the starting materials and reducing the yield of the desired carbamate.[1]

  • Reactant Molar Ratio: An inappropriate molar ratio of reactants can limit the conversion of the limiting reagent. For the synthesis from urea and butanol, a butanol to urea molar ratio of around 13 is considered suitable.[1]

  • Catalyst Activity: If you are using a catalyst, its activity and amount are crucial. For supported catalysts like TiO2/SiO2, Cr2O3-NiO/SiO2, or TiO2-Cr2O3/SiO2, ensure the catalyst is not deactivated.[1] The amount of catalyst also needs to be optimized; for instance, increasing the catalyst amount from 5 wt% to 10 wt% has been shown to increase the yield of ethyl and butyl carbamates.[1]

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress over time to determine the optimal reaction duration. For the synthesis of ethyl and butyl carbamates from urea, increasing the reaction time from 3 to 4 hours has been shown to improve yields.[1]

  • Presence of Water: If using an isocyanate-based synthesis route, the presence of moisture is highly detrimental. Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This side reaction consumes the isocyanate, thereby reducing the yield of the desired carbamate.

Problem 2: Presence of Significant Impurities in the Product

Q2: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

A2: The nature of the impurities will depend on your synthetic route. Here are the most common side reactions and strategies for their mitigation:

  • Dibutyl Carbonate Formation (Urea-based synthesis): At temperatures above 160°C, the formation of dibutyl carbonate becomes more prevalent.[1] To minimize this, maintain the reaction temperature at or near 170°C.[1]

  • Cyanuric Acid Formation (Urea-based synthesis): If molten urea is allowed to pool and overheat, it can decompose to form cyanuric acid.[2] To prevent this, ensure efficient stirring and gradual addition of urea to the warm butanol to facilitate its dissolution without melting.[2]

  • Allophanate Formation (Isocyanate-based synthesis): In the presence of excess isocyanate, the initially formed carbamate can react further with another isocyanate molecule to form an allophanate. To avoid this, use a stoichiometric amount or a slight excess of the alcohol.

  • Urea Formation (Isocyanate-based synthesis): As mentioned, water contamination will lead to the formation of amines from the isocyanate, which can then react with remaining isocyanate to produce substituted ureas. Ensure all reactants and solvents are anhydrous.

Below is a diagram illustrating the main reaction and key side reactions in the synthesis of butyl carbamate from urea and butanol.

Urea Urea ButylCarbamate Butyl Carbamate (Desired Product) Urea->ButylCarbamate Reaction with Butanol ~170°C, Catalyst CyanuricAcid Cyanuric Acid (Side Product) Urea->CyanuricAcid Decomposition Butanol Butanol Butanol->ButylCarbamate DibutylCarbonate Dibutyl Carbonate (Side Product) ButylCarbamate->DibutylCarbonate Further reaction with Butanol HighTemp > 170°C HighTemp->DibutylCarbonate MoltenUrea Molten Urea Decomposition MoltenUrea->CyanuricAcid

Caption: Main and side reaction pathways in urea-based synthesis.

Q3: How can I effectively monitor the progress of my reaction and the formation of byproducts?

A3: Regular monitoring of your reaction is key to optimizing conditions and minimizing side reactions.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of starting materials and the formation of the product and major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. It can be used to identify and quantify the desired product and various impurities. For butyl carbamate, characteristic mass-to-charge ratio (m/z) ions of 62 and 74 can be monitored.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction progress, particularly for less volatile compounds or when derivatization for GC is not desirable.

The following diagram outlines a general troubleshooting workflow for addressing issues in this compound synthesis.

G cluster_troubleshooting Troubleshooting Actions start Start: Synthesis Issue (Low Yield / Impurities) check_reaction_params Review Reaction Parameters (Temp, Time, Ratios) start->check_reaction_params analyze_product Analyze Crude Product (GC-MS, NMR, LC-MS) check_reaction_params->analyze_product identify_impurities Identify Major Impurities analyze_product->identify_impurities adjust_temp Adjust Temperature identify_impurities->adjust_temp If Dibutyl Carbonate optimize_ratio Optimize Reactant Ratio identify_impurities->optimize_ratio check_catalyst Check Catalyst Activity identify_impurities->check_catalyst ensure_anhydrous Ensure Anhydrous Conditions identify_impurities->ensure_anhydrous If Urea/Allophanate purify Purify Product (Distillation / Recrystallization) adjust_temp->purify optimize_ratio->purify check_catalyst->purify ensure_anhydrous->purify end End: Optimized Synthesis purify->end

Caption: A logical workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for synthesizing this compound?

A4: The most prevalent methods include:

  • Reaction of Urea with Butanol: This is an environmentally friendly method that uses readily available starting materials.[1]

  • Reaction of an Isocyanate with Butanol: This method is often high-yielding but requires handling of moisture-sensitive and potentially hazardous isocyanates.

  • Reaction of a Chloroformate with an Amine: For this compound, this would involve reacting ethyl chloroformate with butylamine. This method can be effective but may require careful control of reaction conditions to avoid side reactions.

Q5: How can I purify my crude this compound?

A5: The appropriate purification method will depend on the physical properties of this compound and its impurities.

  • Distillation: If the product is a liquid with a boiling point sufficiently different from the impurities, vacuum distillation is a common and effective method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to remove impurities. For n-butyl carbamate, which is a solid, boiling with ligroin has been used to separate it from cyanuric acid.[2]

  • Flash Chromatography: For more challenging separations, flash chromatography on silica gel or a reverse-phase sorbent can be employed.

Data Presentation

Table 1: Effect of Reaction Temperature on Butyl Carbamate Synthesis from Urea and Butanol

Temperature (°C)Butyl Carbamate Yield (%)Dibutyl Carbonate Yield (%)
15078Not Reported
160>78Formation Observed
17096Low
180Decreased2.5

Data adapted from a study on the synthesis of alkyl carbamates.[1]

Table 2: Effect of Butanol/Urea Molar Ratio on Butyl Carbamate Synthesis

Butanol/Urea Molar RatioButyl Carbamate Yield (%)
7.488
10.492
13.096
15.694

Data adapted from a study on the synthesis of alkyl carbamates.[1]

Experimental Protocols

Protocol 1: Synthesis of Butyl Carbamate from Urea and Butanol

This protocol is based on a general procedure for the synthesis of alkyl carbamates from urea and alcohols.[1]

  • Materials:

    • Urea

    • n-Butanol

    • Catalyst (e.g., 10 wt% TiO2-Cr2O3/SiO2)

    • High-pressure autoclave with a stirrer and temperature control

  • Procedure:

    • Charge the autoclave with urea, n-butanol (in a 1:13 molar ratio), and the catalyst (10 wt% relative to urea).

    • Seal the autoclave and begin stirring.

    • Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.

    • During the reaction, ammonia gas will be produced. If possible and safe, periodically vent the ammonia to drive the reaction to completion.

    • After 4 hours, cool the autoclave to room temperature.

    • Vent any remaining pressure and open the autoclave.

    • The product mixture can then be purified, for example, by distillation under reduced pressure.

Protocol 2: Analysis of this compound and Impurities by GC-MS

This is a general protocol for the analysis of carbamates in a sample matrix.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove non-volatile components.

    • Add an internal standard (e.g., propyl carbamate or deuterated ethyl carbamate) for accurate quantification.[4]

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., a WAX column) is typically used.

    • Injector Temperature: 200-250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220-240°C) to elute all components.

    • Carrier Gas: Helium or hydrogen.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, or in full scan mode for the identification of unknown impurities. For butyl carbamate, monitor characteristic ions such as m/z 62 and 74.[3]

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any byproducts by comparing their retention times and mass spectra to those of known standards or library data.

    • Quantify the components by integrating the peak areas and comparing them to the peak area of the internal standard.

References

Technical Support Center: Optimization of Reaction Conditions for Preparing Butyl Ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl ethylcarbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for preparing this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Reaction of Butylamine with Ethyl Chloroformate: This is a widely used method where butylamine is reacted with ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Reaction of Butyl Isocyanate with Ethanol: This route involves the addition of ethanol to butyl isocyanate. The reaction is often catalyzed by a base.

Q2: What are the typical reaction conditions for the butylamine and ethyl chloroformate method?

A2: While specific conditions can be optimized, a general starting point involves dissolving butylamine in a suitable solvent like acetone and adding anhydrous potassium carbonate as a base. The mixture is cooled, and ethyl chloroformate is added dropwise while maintaining a low temperature. The reaction is then monitored until completion.

Q3: What catalysts are effective for the reaction of butyl isocyanate with ethanol?

A3: The reaction between an isocyanate and an alcohol to form a carbamate can often proceed without a catalyst, but to increase the reaction rate and yield, various catalysts can be employed. These are typically Lewis bases or acids. For the synthesis of similar carbamates, catalysts like dibutyltin dilaurate have been used to lower the thermolysis temperature for the reverse reaction, suggesting its potential role in the forward synthesis as well.

Q4: What are common side products in the synthesis of this compound?

A4: In the synthesis using butylamine and ethyl chloroformate, a common side product is the formation of N,N'-dibutylurea if there are impurities or side reactions. In the butyl isocyanate and ethanol route, side reactions can include the trimerization of the isocyanate to form a tri-n-butyl isocyanurate, especially in the presence of certain catalysts or at elevated temperatures.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through distillation under reduced pressure. Before distillation, the reaction mixture is usually filtered to remove any solid byproducts or salts. The organic layer may also be washed with dilute acid and brine, and then dried over an anhydrous drying agent like magnesium sulfate.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. For the butylamine/ethyl chloroformate reaction, maintain a low temperature during addition and then allow it to warm to room temperature. - Experiment with slight excesses of one reactant (e.g., a 1.0-1.1:1 molar ratio of alcohol to isocyanate). - Ensure efficient extraction and careful distillation to minimize product loss.
Presence of N,N'-Dibutylurea byproduct - Reaction of butylamine with any phosgene impurities in the ethyl chloroformate. - Hydrolysis of butyl isocyanate (if used as a reactant) to butylamine, which then reacts with another molecule of isocyanate.- Use high-purity ethyl chloroformate. - Ensure anhydrous reaction conditions when using butyl isocyanate to prevent hydrolysis.
Formation of Tri-n-butyl Isocyanurate - Use of a catalyst that promotes trimerization. - High reaction temperatures.- Select a catalyst that favors carbamate formation over isocyanate trimerization. - Maintain a controlled and optimized reaction temperature.
Reaction is too slow or does not initiate - Low reaction temperature. - Absence of a catalyst (in the isocyanate route). - Low purity of starting materials.- Gradually increase the reaction temperature after the initial addition of reagents. - Consider adding a suitable catalyst for the isocyanate-ethanol reaction. - Ensure the purity and dryness of all reactants and solvents.
Difficulty in isolating the product - Emulsion formation during aqueous workup. - Co-distillation with impurities.- Add brine to the aqueous layer to break up emulsions. - Ensure the crude product is thoroughly dried before distillation. A fractional distillation setup may improve separation from close-boiling impurities.

Experimental Protocols

Synthesis of Ethyl N-Butylcarbamate via Butylamine and Ethyl Chloroformate

This protocol is adapted from a general procedure for the synthesis of similar carbamates.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve butylamine in acetone. Add anhydrous potassium carbonate to the mixture.

  • Reagent Addition: Cool the stirred mixture to a temperature between -10°C and 0°C. Add a solution of ethyl chloroformate dropwise from the dropping funnel, ensuring the temperature does not exceed 0°C.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, filter the mixture to remove the potassium carbonate and potassium chloride.

  • Workup and Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude product from a suitable solvent system, such as n-hexane/acetone (95:5), to obtain pure ethyl N-butylcarbamate.

Synthesis of Butyl Carbamate via Urea and n-Butanol (for reference)

While not a direct synthesis of this compound, this optimized procedure for a related compound provides valuable insights into reaction conditions.[1]

  • Reaction Setup: In a 90 mL autoclave with a glass tube insert, add 20 mL of butanol, 1 g of urea, and 0.1 g of a suitable catalyst (e.g., TiO2-Cr2O3/SiO2).[1]

  • Reaction: Seal the autoclave and heat to the optimized temperature of 170°C for 4-6 hours. To drive the reaction to completion, the ammonia gas produced can be carefully released 2-3 times during the reaction.[1]

  • Workup: After the reaction, cool the autoclave to room temperature for analysis and purification of the butyl carbamate.

Data Presentation

Table 1: Effect of Reaction Temperature on Butyl Carbamate Yield (from Urea and Butanol) [1]

Reaction Temperature (°C)Yield of Butyl Carbamate (%)Yield of Dibutyl Carbonate (%)
150780
160--
170960
180-2.5

Note: Data adapted from a study on the synthesis of butyl carbamate, not this compound. The formation of the by-product, dibutyl carbonate, was observed at temperatures above 160°C.[1]

Table 2: Effect of Catalyst Amount on Butyl Carbamate Yield (from Urea and Butanol) [1]

Catalyst Amount (wt% of urea)Urea Conversion (%)Yield of Butyl Carbamate (%)
09288
5>99-
10>9996
15>9990

Note: Data adapted from a study on the synthesis of butyl carbamate.[1]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From Butylamine and Ethyl Chloroformate cluster_route2 Route 2: From Butyl Isocyanate and Ethanol A1 Butylamine + Ethyl Chloroformate B1 Reaction in Solvent (e.g., Acetone) with Base (e.g., K2CO3) A1->B1 C1 Crude this compound B1->C1 D1 Purification (Filtration, Evaporation, Recrystallization) C1->D1 E1 Pure this compound D1->E1 A2 Butyl Isocyanate + Ethanol B2 Reaction (Optional Catalyst) A2->B2 C2 Crude this compound B2->C2 D2 Purification (Distillation) C2->D2 E2 Pure this compound D2->E2

Caption: General experimental workflows for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Check_Completion Is the reaction complete? (TLC/GC analysis) Start->Check_Completion Optimize_Temp Optimize Reaction Temperature Check_Completion->Optimize_Temp Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Suboptimal_Conditions Suboptimal Conditions Optimize_Temp->Suboptimal_Conditions No Improvement Solution_Temp Systematically vary and analyze temperature effects Optimize_Temp->Solution_Temp Improvement Optimize_Ratio Adjust Molar Ratio of Reactants Check_Workup Review Workup and Purification Steps Optimize_Ratio->Check_Workup Still Low Yield Solution_Ratio Experiment with a slight excess of one reactant Optimize_Ratio->Solution_Ratio Product_Loss Product Loss During Isolation Check_Workup->Product_Loss Potential Loss Identified Solution_Time Increase reaction time or consider a catalyst Incomplete->Solution_Time Suboptimal_Conditions->Optimize_Ratio Solution_Workup Ensure efficient extraction and careful purification Product_Loss->Solution_Workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Investigating the stability and degradation pathways of Butyl ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of Butyl ethylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of similar carbamates and general principles of chemical stability, the primary degradation pathways for this compound are expected to be hydrolysis, thermal degradation, and photodegradation. Enzymatic degradation is also a potential pathway, particularly in biological systems.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What are the likely products of thermal degradation of this compound?

A3: Thermal decomposition of carbamates can proceed through various pathways, including dealkylation and decarboxylation. For a related compound, 3-iodo-2-propyl-butylcarbamate, thermal degradation involved deiodination, demethylation, deethynylation, deethylation, and hydroxylation processes.[2] Therefore, for this compound, thermal stress could potentially lead to the formation of butanol, ethanol, butylamine, and carbon dioxide.

Q4: Is this compound sensitive to light?

A4: Photodegradation is a common degradation pathway for many organic molecules. It is advisable to protect this compound from light during storage and experimentation to minimize the risk of photolytic degradation. Forced degradation studies under photolytic conditions, as per ICH guidelines, should be performed to determine its photosensitivity.[3]

Q5: Can enzymes degrade this compound?

A5: Yes, enzymes, particularly esterases, are known to hydrolyze the ester linkage in carbamates.[4][5] Therefore, it is plausible that this compound can be degraded by various esterases present in biological matrices or from microbial sources.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies under different pH conditions.
Possible Cause Troubleshooting Step
Buffer reactivity: Ensure the buffer components are inert and do not catalyze the degradation of this compound.
Inaccurate pH measurement: Calibrate the pH meter before each use and ensure the pH of the solution is stable throughout the experiment.
Temperature fluctuations: Maintain a constant and accurately controlled temperature throughout the stability study.
Analyte adsorption to container: Use inert container materials (e.g., borosilicate glass) and consider silanization if adsorption is suspected.
Issue 2: Thermal degradation observed during GC-MS analysis.
Possible Cause Troubleshooting Step
High injector temperature: Carbamates can be thermally labile. Optimize the GC injector temperature to the lowest possible setting that still allows for efficient volatilization without causing on-column degradation.[6]
Active sites in the GC system: Deactivate the injector liner and the analytical column to minimize interactions that can catalyze thermal breakdown.
Derivatization issues (if applicable): If derivatization is used to improve volatility, ensure the reaction is complete and that the derivatives are stable under the GC conditions.
Issue 3: Unexpected peaks in the chromatogram during degradation studies.
Possible Cause Troubleshooting Step
Impurity in the starting material: Analyze the starting material (this compound) using a high-resolution separation technique to identify any pre-existing impurities.
Side reactions with stress agents: The reagents used for forced degradation (e.g., acids, bases, oxidizing agents) may react with the analyte to form unexpected byproducts.
Contamination from labware or solvents: Use high-purity solvents and thoroughly clean all glassware to avoid introducing contaminants.
Secondary degradation of primary degradants: Primary degradation products may themselves be unstable and undergo further degradation.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Stability Testing (Based on ICH Guidelines)

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, heatButanol, Ethylamine, CO2
Base Hydrolysis 0.1 M NaOH, heatButanol, Ethylamine, CO2
Oxidation 3% H2O2, room temperatureN-oxides, hydroxylated species
Thermal Degradation Dry heat (e.g., 70-150°C)Butanol, Ethanol, Butylamine, CO2[2]
Photodegradation Exposure to UV and visible lightPhotolytic cleavage products

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Basic: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Oxidative: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal: Expose a solid sample of this compound to dry heat at a controlled temperature.

    • Photolytic: Expose a solution of this compound to a calibrated light source (UV and visible).

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, such as HPLC-UV or GC-MS.

  • Data Evaluation: Calculate the percentage of degradation and identify the degradation products.

Mandatory Visualization

Butyl_Ethylcarbamate_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation cluster_photodegradation Photodegradation cluster_enzymatic Enzymatic Degradation This compound This compound Butanol Butanol This compound->Butanol H2O Ethylamine Ethylamine This compound->Ethylamine H2O CO2 CO2 This compound->CO2 H2O Butene + Ethylamine + CO2 Butene + Ethylamine + CO2 This compound->Butene + Ethylamine + CO2 Ethanol + Butyl isocyanate Ethanol + Butyl isocyanate This compound->Ethanol + Butyl isocyanate Photolytic Products Photolytic Products This compound->Photolytic Products hv Butanol_enz Butanol This compound->Butanol_enz Esterase Ethylamine_enz Ethylamine This compound->Ethylamine_enz Esterase CO2_enz CO2 This compound->CO2_enz Esterase

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidation Oxidation Stock Solution->Oxidation Heat Heat Stock Solution->Heat Light Light Stock Solution->Light Analytical Method Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) Acid->Analytical Method Base->Analytical Method Oxidation->Analytical Method Heat->Analytical Method Light->Analytical Method Data Evaluation Data Evaluation Analytical Method->Data Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting common issues in Butyl ethylcarbamate quantification by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for the quantitative analysis of Butyl ethylcarbamate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound by GC-MS?

A1: The main challenges include ensuring efficient extraction from complex matrices, preventing analyte degradation, achieving good chromatographic peak shape, and minimizing matrix effects that can interfere with accurate quantification. This compound, like other carbamates, can be prone to thermal degradation in the GC inlet and may exhibit poor peak shape due to its polarity.

Q2: When is derivatization necessary for this compound analysis?

A2: Derivatization is often employed to improve the volatility and thermal stability of carbamates, leading to better peak shape and sensitivity.[1][2] By converting the polar N-H group to a less polar derivative (e.g., a trimethylsilyl or acyl group), interactions with active sites in the GC system are minimized, reducing peak tailing.[1]

Q3: What are the characteristic mass fragments of this compound in EI-MS?

A3: Under electron ionization (EI), this compound (molecular weight: 145.2 g/mol ) undergoes fragmentation. While a specific, universally referenced fragmentation pattern can vary slightly between instruments, based on the structure and general fragmentation of carbamates, the following ions are expected to be prominent.

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Significance
145[M]+•Molecular Ion
102[M - C3H7]+Loss of a propyl group
88[M - C4H9]+Loss of the butyl group
74[C3H8NO]+Fragment from cleavage of the butyl chain
62[C2H6NO]+Common fragment in ethyl carbamates
44[C2H6N]+Common fragment in carbamates
Data is inferred from general carbamate fragmentation patterns and available spectral data for related compounds.[3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing Peaks)

Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

Answer: Peak tailing is a common issue when analyzing polar compounds like carbamates. It can lead to inaccurate integration and reduced sensitivity.

Root Causes & Solutions:

  • Active Sites in the GC System: The polar N-H group of this compound can interact with active sites (silanol groups) in the injector liner, column, or detector interface.

    • Solution:

      • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner. Replace the liner regularly.

      • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to passivate active sites.

      • Trim the Column: If the front of the column is contaminated, trimming 10-20 cm can help restore peak shape.[4]

  • Improper Column Installation: An improperly cut or installed column can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the injector and detector.

  • Inadequate Temperature: If the injector or transfer line temperature is too low, it can cause incomplete volatilization and peak tailing.

    • Solution: Optimize the injector and transfer line temperatures. A typical starting point for the injector is 250 °C.

  • Analyte Polarity: The inherent polarity of this compound can cause interactions with the stationary phase.

    • Solution:

      • Derivatization: As a robust solution, consider derivatizing the analyte to reduce its polarity. A common method is silylation.

      • Use an Inert Column: Employ a GC column specifically designed for inertness, such as those with a wax-based or a highly deactivated phenyl-arylene polymer stationary phase.

Experimental Protocol: Silylation for Derivatization

  • Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes to ensure complete derivatization.

  • Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_liner Check Injector Liner (Age, Deactivation) start->check_liner replace_liner Replace with New, Deactivated Liner check_liner->replace_liner Liner is old or not deactivated check_column Check Column Installation & Condition check_liner->check_column Liner is OK replace_liner->check_column trim_column Trim 10-20 cm from Column Inlet check_column->trim_column Column is contaminated or poorly installed optimize_temp Optimize Temperatures (Inlet, Transfer Line) check_column->optimize_temp Column is OK trim_column->optimize_temp derivatize Consider Derivatization (e.g., Silylation) optimize_temp->derivatize Tailing persists end Improved Peak Shape optimize_temp->end Tailing resolved derivatize->end start Low or No Signal check_extraction Review Sample Extraction Efficiency start->check_extraction optimize_extraction Optimize Extraction (Solvent, Method - e.g., QuEChERS) check_extraction->optimize_extraction Inefficient check_degradation Investigate Analyte Degradation check_extraction->check_degradation Efficient optimize_extraction->check_degradation optimize_injection Lower Inlet Temp or Use Cool On-Column/PTV check_degradation->optimize_injection Suspected check_matrix Assess for Matrix Effects check_degradation->check_matrix Unlikely optimize_injection->check_matrix improve_cleanup Improve Sample Cleanup and/or Use Internal Standard check_matrix->improve_cleanup Present check_ms Verify MS Parameters (SIM ions) check_matrix->check_ms Absent improve_cleanup->check_ms optimize_ms Correct & Optimize MS Settings check_ms->optimize_ms Incorrect end Signal Restored check_ms->end Correct optimize_ms->end start Inconsistent Results use_is Implement Internal Standard (at start of sample prep) start->use_is standardize_prep Standardize Sample Preparation Protocol use_is->standardize_prep check_injector Inspect Injection System (Syringe, Septum) standardize_prep->check_injector review_calibration Review Calibration Strategy check_injector->review_calibration matrix_match Use Matrix-Matched Calibration Standards review_calibration->matrix_match Matrix Effects Suspected end Reproducible Results review_calibration->end Matrix Effects Absent matrix_match->end

References

Effective techniques for removing impurities from Butyl ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butyl Ethylcarbamate Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following information details effective techniques for removing impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in this compound can originate from the starting materials and side reactions during its synthesis. These may include:

  • Unreacted Starting Materials: Such as urea and butanol.

  • Byproducts: Including cyanuric acid and butyl allophanate, especially if the synthesis involves heating urea and butanol.[1]

  • Solvent Residues: Residual solvents from the reaction or initial extraction steps.

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary recommended purification techniques for carbamates, including this compound, are recrystallization, distillation, and chromatography. The choice of method depends on the nature of the impurities and the scale of the purification.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for identifying and quantifying volatile and semi-volatile impurities.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for non-volatile impurities and provides quantitative data.[5][6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative assessment of purity and for monitoring the progress of a purification process.[7][8]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. For n-Butyl carbamate, the melting point is 53-54°C.[1]

Troubleshooting Guides

Issue 1: Oily product obtained after synthesis instead of a solid.

  • Possible Cause: Presence of significant amounts of unreacted butanol or solvent.

  • Troubleshooting Step:

    • Evaporation: Ensure all solvent has been removed under reduced pressure. A rotary evaporator is effective for this.[8]

    • Aqueous Wash: Wash the crude product with water to remove water-soluble impurities like urea.

    • Trituration: Triturate the oily product with a cold non-polar solvent like iso-hexane. This can help induce crystallization of the desired product while dissolving oily impurities.[9]

Issue 2: Product remains impure after a single recrystallization.

  • Possible Cause: The chosen recrystallization solvent is not optimal, or multiple impurities with similar solubilities are present.

  • Troubleshooting Step:

    • Solvent Screening: Test a variety of solvents or solvent mixtures to find the optimal conditions for recrystallization. For carbamates, hexane or benzene-hexane mixtures have been used successfully.[8]

    • Multiple Recrystallizations: Perform a second recrystallization, potentially with a different solvent system.

    • Alternative Purification: If recrystallization is ineffective, consider vacuum distillation or column chromatography.

Issue 3: Decomposition of the product during distillation.

  • Possible Cause: this compound may decompose at its atmospheric boiling point. n-Butyl carbamate, for instance, decomposes at its atmospheric boiling point of 203–204°C.[1]

  • Troubleshooting Step:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. For example, n-butyl carbamate can be distilled at 108–109°C/14 mm Hg.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from procedures used for similar carbamates.[8]

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Good starting points are hexane or a 1:1 mixture of benzene and hexane.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Vacuum Distillation

This protocol is based on the purification of n-butyl carbamate and is suitable for thermally sensitive compounds.[1]

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Crude Material: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the applied vacuum.

  • Characterization: Confirm the purity of the collected fraction using an appropriate analytical method (e.g., GC-MS).

Data Presentation

Table 1: Physical Properties and Distillation Data for n-Butyl Carbamate (as an analogue for this compound)

PropertyValueReference
Melting Point53–54 °C[1]
Boiling Point (atm)203–204 °C (with decomposition)[1]
Boiling Point (vac)108–109 °C / 14 mm Hg[1]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Butyl ethylcarbamate Recrystallization Recrystallization Crude->Recrystallization Primary Method Distillation Vacuum Distillation Crude->Distillation Alternative Chromatography Column Chromatography Crude->Chromatography High Purity Needed Analysis Purity Analysis (GC-MS, HPLC, TLC) Recrystallization->Analysis Distillation->Analysis Chromatography->Analysis Pure Pure Butyl ethylcarbamate Analysis->Recrystallization If Impure Analysis->Pure If Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Impure Product

Troubleshooting start Start: Impure Product check_solid Is the product a solid? start->check_solid triturate Triturate with cold non-polar solvent check_solid->triturate No (Oily) recrystallize Perform Recrystallization check_solid->recrystallize Yes triturate->recrystallize check_purity Is the product pure? recrystallize->check_purity end End: Pure Product check_purity->end Yes distill Consider Vacuum Distillation or Chromatography check_purity->distill No distill->check_purity

Caption: Troubleshooting guide for purifying this compound.

References

Challenges and solutions for scaling up Butyl ethylcarbamate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Butyl ethylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound can be synthesized through several routes. The most common laboratory and industrial methods involve the reaction of an isocyanate with an alcohol. Specifically, you can react:

  • Butyl isocyanate with ethanol: This is often a preferred route due to the reactivity of the isocyanate.

  • Ethyl isocyanate with butanol: This is another viable option.

A phosgene-free and often greener alternative involves the reaction of urea with both butanol and ethanol, though this may require specific catalysts and harsher conditions to achieve good selectivity and yield.

Q2: What are the primary safety concerns when working with the precursors of this compound?

A2: The primary safety concerns are associated with the handling of isocyanates (butyl isocyanate or ethyl isocyanate). Isocyanates are highly reactive, toxic, and can cause severe respiratory and skin sensitization.[1][2][3][4] Inhalation of isocyanate vapors can lead to asthma-like symptoms, and direct contact can cause skin irritation and allergic reactions.[4] It is crucial to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves (butyl rubber is recommended), safety goggles, and a respirator with an organic vapor cartridge.[2][5]

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves one or a combination of the following methods:

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective method for removing volatile impurities and unreacted starting materials.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be used to achieve high purity.[6] The choice of solvent is critical and should be determined empirically.

  • Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography (e.g., silica gel chromatography) can be employed.[7][8]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical techniques can be used to determine the purity of your product:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent technique for assessing the purity of volatile compounds like carbamates.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, especially for less volatile carbamates or when analyzing reaction mixtures.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic carbamate functional group.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Poor quality of reagents Ensure that the isocyanate and alcohol are of high purity and free from water. Water will react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide, or a urea byproduct.
Incorrect reaction temperature The reaction of isocyanates with alcohols is typically exothermic. For small-scale reactions, it might proceed at room temperature. For larger scales, cooling might be necessary to control the reaction rate and prevent side reactions. Conversely, if the reaction is slow, gentle heating might be required. Optimize the temperature based on literature for similar carbamate syntheses.
Inefficient mixing Inadequate mixing can lead to localized "hot spots" and uneven reaction progress, especially during scale-up. Ensure vigorous and uniform stirring throughout the reaction.
Catalyst issues (if used) If using a catalyst (e.g., for urea-based synthesis), ensure it is active and used in the correct concentration. Catalyst poisoning by impurities in the reagents can also be an issue.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Urea byproduct formation This is a common impurity if there is any moisture in the reaction. The isocyanate reacts with water to form an amine, which can then react with another molecule of isocyanate to form a disubstituted urea. To avoid this, use anhydrous solvents and reagents.
Allophanate formation Excess isocyanate can react with the carbamate product to form an allophanate, especially at elevated temperatures. Use a stoichiometric amount or a slight excess of the alcohol and control the reaction temperature.
Unreacted starting materials If the reaction has not gone to completion, you will have unreacted isocyanate and alcohol in your product mixture. Monitor the reaction progress using techniques like TLC, GC, or IR to ensure it has reached completion.
Thermal decomposition Carbamates can be thermally unstable and may decompose at high temperatures, especially during distillation.[14][15][16][17] If distillation is used for purification, perform it under vacuum to lower the boiling point and minimize thermal stress.
Hydrolysis Carbamates can undergo hydrolysis, especially under acidic or basic conditions, to revert to the corresponding amine, alcohol, and carbon dioxide.[18][19][20][21][22] Ensure that the work-up and purification steps are performed under neutral conditions if possible.

Data Presentation

Table 1: Physicochemical Properties of this compound (Predicted and Experimental Analogs)

PropertyValueSource
Molecular FormulaC7H15NO2-
Molecular Weight145.20 g/mol [23]
Boiling Point176 °C (for Ethyl N-ethylcarbamate)[24]
Density0.9813 g/cm3 at 20 °C (for Ethyl N-ethylcarbamate)[24]
SolubilitySoluble in water, very soluble in alcohol and ether (for Ethyl N-ethylcarbamate)[24]

Table 2: Typical Reaction Conditions for Carbamate Synthesis (General Guidance)

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)
Reactant Ratio (Isocyanate:Alcohol) 1 : 1.051 : 1.02
Solvent Anhydrous Dichloromethane or TolueneAnhydrous Toluene
Temperature 0 °C to Room Temperature10-25 °C (with cooling)
Reaction Time 2-4 hours4-8 hours
Purification Method Column Chromatography or DistillationVacuum Distillation

Experimental Protocols

Proposed Synthesis of this compound from Butyl Isocyanate and Ethanol

This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.

  • Preparation:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Ensure all glassware is thoroughly dried to prevent moisture contamination.

    • In the flask, dissolve 1.0 equivalent of ethanol in an anhydrous solvent (e.g., dichloromethane or toluene).

    • Place the flask in an ice bath to cool the solution to 0 °C.

  • Reaction:

    • Under a nitrogen atmosphere, slowly add 0.98 equivalents of butyl isocyanate to the cooled ethanol solution via the dropping funnel over a period of 30-60 minutes.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Monitor the reaction progress by TLC or GC to confirm the consumption of the limiting reagent.

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep 1. Preparation - Dry glassware - Dissolve ethanol in anhydrous solvent - Cool to 0 °C reaction 2. Reaction - Slow addition of butyl isocyanate - Maintain 0 °C - Warm to RT and stir prep->reaction N2 atmosphere workup 3. Work-up - Monitor reaction completion - Remove solvent reaction->workup Reaction complete purification 4. Purification - Vacuum distillation workup->purification Crude product analysis 5. Analysis - GC/MS, NMR, IR for purity and identity purification->analysis Purified product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Purity (Isocyanate, Alcohol, Solvent) start->check_reagents check_temp Verify Reaction Temperature check_reagents->check_temp Reagents OK impure_reagents Action: Use high purity, anhydrous reagents. check_reagents->impure_reagents Impurities found check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Temp OK temp_issue Action: Optimize temperature (cool or gently heat). check_temp->temp_issue Deviation found check_time Confirm Reaction Time check_mixing->check_time Mixing OK mixing_issue Action: Increase stirring speed or use appropriate stirrer. check_mixing->mixing_issue Inefficient mixing time_issue Action: Extend reaction time and monitor completion. check_time->time_issue Incomplete reaction

Caption: Troubleshooting logic for addressing low product yield.

References

Minimizing byproduct formation during carbamate synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during carbamate synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in carbamate synthesis?

A1: The most prevalent byproducts depend on the synthetic route. In syntheses involving amines, CO2, and alkyl halides, N-alkylated amines are a common byproduct.[1][2] When using isocyanates, side reactions can lead to the formation of ureas.[3][4] In isocyanate-free methods utilizing cyclic carbonates, the formation of urea units can also occur under certain conditions.[5]

Q2: How does temperature affect byproduct formation?

A2: Temperature plays a critical role in controlling selectivity. For instance, in the synthesis of carbamates from amines, CO2, and alkyl halides, elevated temperatures (e.g., 80°C) can favor the formation of N-alkylated byproducts.[1] It is crucial to optimize the temperature to achieve a good conversion rate while minimizing side reactions.

Q3: What is the role of pressure in CO2-based carbamate synthesis?

A3: In reactions utilizing carbon dioxide, pressure is a key parameter. An increase in CO2 pressure can enhance the formation of the desired carbamate by favoring the reaction of the amine with CO2 over competing side reactions like N-alkylation.[1] However, excessively high pressure can sometimes lead to an increase in byproduct formation.[1]

Q4: Can the choice of base influence the reaction outcome?

A4: Yes, the choice and amount of base are critical. Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to facilitate the reaction of amines with CO2 to form a carbamic acid intermediate.[3] The concentration of the base needs to be optimized, as an excess may not necessarily improve the yield and could potentially contribute to side reactions.[2]

Q5: Are there catalyst systems that can suppress byproduct formation?

A5: Several catalytic systems have been developed to improve the selectivity of carbamate synthesis. For example, various zinc-based catalysts have been shown to be effective.[1] In isocyanate-based routes, catalysts like zinc salts can increase the rate of carbamylation while decreasing the rate of byproduct formation.[6]

Troubleshooting Guide

Problem 1: Low yield of the desired carbamate and significant formation of N-alkylated byproduct.

Possible Cause Suggested Solution
Reaction temperature is too high. Decrease the reaction temperature. For example, in some systems, reducing the temperature from 80°C to 70°C has been shown to significantly decrease N-alkylation.[1]
Insufficient CO2 pressure or flow rate. Increase the CO2 pressure or flow rate to promote the formation of the carbamate intermediate over the competing SN2 reaction leading to N-alkylation.[1][2]
Sub-optimal amount of base. Titrate the amount of base (e.g., DBU) used. An excess may not be beneficial and could promote side reactions.[2]
Inappropriate solvent. The polarity of the solvent can influence the reaction pathway. Consider screening different solvents. Polar aprotic solvents like acetonitrile have been used, but their effect on byproduct formation should be evaluated for your specific system.[1]

Problem 2: Formation of urea byproducts.

Possible Cause Suggested Solution
Presence of water in the reaction mixture. Ensure all reagents and solvents are anhydrous, as water can react with isocyanate intermediates to form amines, which then react to form ureas.
Side reactions in isocyanate-free routes. In syntheses involving cyclic carbonates and diamines, the reaction conditions (e.g., catalyst, temperature) may need to be optimized to prevent the formation of urea linkages.[5]
Decomposition of carbamate product. Under harsh conditions, the carbamate product may decompose to an isocyanate, which can then lead to urea formation. Re-evaluate the reaction temperature and time.

Data on Reaction Condition Optimization

The following table summarizes the effect of temperature and pressure on the conversion and byproduct formation in the synthesis of N-phenyl butylcarbamate from aniline, butyl bromide, and CO2 in the presence of DBU.

EntryTemperature (°C)Pressure (bar)Conversion (%)Carbamate (%)Byproduct (%)
160370673
270383812
380388799
470156515
570598917
6707968313
Data sourced from a continuous flow synthesis study.[1]

Experimental Protocols

Protocol 1: General Procedure for Continuous Synthesis of Carbamates from Amines, Alkyl Halides, and CO2

This protocol is based on a continuous flow method described in the literature.[1]

1. Reagents and Materials:

  • Amine (e.g., aniline)

  • Alkyl halide (e.g., butyl bromide)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Carbon dioxide (gas)

  • Continuous flow reactor system with mass flow controllers for gas and liquid feeds

2. Experimental Setup:

  • Assemble the continuous flow reactor according to the manufacturer's instructions.

  • Ensure all connections are secure to handle the desired pressure.

  • Connect the CO2 gas cylinder with a pressure regulator and mass flow controller to the reactor inlet.

  • Prepare the liquid feed solution by dissolving the amine, alkyl halide, and DBU in anhydrous acetonitrile to the desired concentrations.

3. Reaction Procedure:

  • Set the reactor temperature to the desired value (e.g., 70°C).[1]

  • Set the system pressure to the desired value (e.g., 3 bar).[1]

  • Start the flow of CO2 at the optimized flow rate (e.g., 6.0 mL/min).[2]

  • Start the flow of the liquid feed solution at the desired rate (e.g., 250 µL/min).[1]

  • Allow the system to reach a steady state before collecting the product.

  • Collect the reactor output for the desired reaction time.

4. Work-up and Analysis:

  • Analyze the collected reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and the relative percentages of carbamate and byproduct.[1]

  • If necessary, purify the product using an appropriate method such as column chromatography.

Visualizations

Byproduct_Formation_Pathway Amine Amine (R-NH2) CarbamicAcid Carbamic Acid Intermediate Amine->CarbamicAcid + CO2 + Base NAlkylated N-Alkylated Byproduct (R-NHR') Amine->NAlkylated + R'-X (SN2 reaction) CO2 CO2 AlkylHalide Alkyl Halide (R'-X) Base Base (e.g., DBU) Carbamate Desired Carbamate (R-NHCOOR') CarbamicAcid->Carbamate + R'-X

Caption: Proposed mechanism of carbamate and byproduct formation.

Troubleshooting_Workflow Start Low Carbamate Yield CheckByproduct High N-Alkylation? Start->CheckByproduct CheckUrea Urea Formation? CheckByproduct->CheckUrea No HighTemp Decrease Temperature CheckByproduct->HighTemp Yes CheckWater Ensure Anhydrous Conditions CheckUrea->CheckWater Yes End Improved Yield CheckUrea->End No LowCO2 Increase CO2 Pressure/Flow HighTemp->LowCO2 OptimizeBase Optimize Base Stoichiometry LowCO2->OptimizeBase CheckWater->End OptimizeBase->End

Caption: Troubleshooting workflow for low carbamate yield.

References

The impact of pH on the stability and reactivity of Butyl ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of Butyl ethylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH levels?

A1: Generally, carbamates like this compound exhibit greater stability in acidic to neutral aqueous solutions.[1][2] Under alkaline conditions, they are susceptible to hydrolysis.[1][3] The rate of this hydrolysis is dependent on the concentration of hydroxide ions, meaning the degradation rate increases as the pH becomes more alkaline.[3]

Q2: What are the expected hydrolysis products of this compound?

A2: The hydrolysis of this compound is expected to yield butanol, ethanol, and carbamic acid. Carbamic acid is unstable and rapidly decomposes to carbon dioxide and ammonia.

Q3: How does temperature affect the pH-dependent stability of this compound?

A3: Temperature is a critical factor in the chemical stability of this compound. Increased temperatures will accelerate the rate of hydrolysis at any given pH, particularly in alkaline solutions where the degradation is more pronounced. It is crucial to control the temperature during stability studies to obtain reproducible results.

Q4: Are there any standard guidelines for testing the hydrolytic stability of chemicals like this compound?

A4: Yes, the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH" provides a standardized procedure for evaluating the hydrolytic stability of chemicals in aqueous solutions at pH values commonly found in the environment (pH 4, 7, and 9).[4]

Q5: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for quantifying the concentration of this compound and its degradation products over time. A reversed-phase C18 column is often used for separation.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Inconsistent degradation rates at the same pH. 1. Temperature fluctuations during the experiment. 2. Inaccurate pH of the buffer solution. 3. Microbial contamination in the buffer.1. Use a temperature-controlled incubator or water bath. 2. Calibrate the pH meter before preparing buffers. Verify the pH of the final solution. 3. Use sterile buffers and glassware. Consider adding a microbial inhibitor if appropriate for the study.
Precipitation of this compound in the test solution. The concentration of this compound exceeds its aqueous solubility at the tested pH and temperature.1. Determine the aqueous solubility of this compound before initiating the stability study. 2. Perform the experiment at a concentration below the solubility limit. 3. If a higher concentration is necessary, consider using a co-solvent, but be aware that this may affect the hydrolysis rate.
Difficulty in separating this compound from its degradation products by HPLC. The HPLC method is not optimized for the specific compounds.1. Adjust the mobile phase composition (e.g., the ratio of organic solvent to water). 2. Change the type of organic solvent (e.g., from acetonitrile to methanol). 3. Modify the gradient elution profile. 4. Try a different stationary phase (column).
Unexpected degradation products are observed. 1. Presence of impurities in the this compound sample. 2. Interaction with components of the buffer or container. 3. Oxidative degradation if the solution is not protected from air.1. Characterize the purity of the starting material. 2. Use high-purity buffer components and inert containers (e.g., glass). 3. Degas the solutions and store them under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.

Data Presentation

Table 1: Representative Hydrolysis Half-Life (t½) Data for Carbamates at 25°C

pHRepresentative Half-Life (t½)Stability Classification
4.0> 1 yearStable
7.0Months to > 1 yearModerately Stable to Stable
9.0Days to WeeksUnstable

Note: This data is illustrative and based on the general behavior of carbamates. Actual half-lives for this compound must be determined experimentally.

Experimental Protocols

Protocol: Determination of this compound Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

1. Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at pH 4, 7, and 9 and to calculate the corresponding half-lives.

2. Materials:

  • This compound (analytical standard)

  • Buffer solutions (pH 4.0, 7.0, and 9.0), sterile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Temperature-controlled incubator or water bath

  • HPLC system with UV or MS detector

  • Analytical balance

  • pH meter

3. Procedure:

3.1. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • In separate volumetric flasks, add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration that is below the aqueous solubility of this compound. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the hydrolysis rate.

  • Prepare triplicate samples for each pH level. Also, prepare a control sample for each pH containing only the buffer.

3.2. Incubation:

  • Tightly cap the flasks and place them in a temperature-controlled incubator set at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

  • Protect the solutions from light by wrapping the flasks in aluminum foil.

3.3. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 6, 24, 48, 96 hours, and weekly thereafter), withdraw an aliquot from each test solution.

  • Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound.

  • Continue the study until at least 50% degradation is observed or for a maximum of 30 days.

4. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH level.

  • If the plot is linear, the hydrolysis follows first-order kinetics. The slope of the line is the negative of the observed rate constant (k_obs).

  • Calculate the half-life (t½) for each pH using the following equation: t½ = 0.693 / k_obs.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (Triplicates for each pH) prep_stock->prep_test prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) prep_buffers->prep_test incubate Incubate at Constant Temperature (e.g., 25°C), Protected from Light prep_test->incubate sampling Withdraw Aliquots at Timed Intervals incubate->sampling hplc Analyze by HPLC sampling->hplc plot_data Plot ln(Concentration) vs. Time hplc->plot_data calc_k Determine Rate Constant (k_obs) plot_data->calc_k calc_half_life Calculate Half-Life (t½) calc_k->calc_half_life

Caption: Experimental workflow for determining the pH stability of this compound.

degradation_pathway bec This compound intermediate Carbamic Acid (Unstable) bec->intermediate Hydrolysis butanol Butanol bec->butanol Hydrolysis ethanol Ethanol bec->ethanol Hydrolysis co2 Carbon Dioxide intermediate->co2 Decomposition nh3 Ammonia intermediate->nh3 Decomposition

References

Influence of temperature on the kinetics of Butyl ethylcarbamate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Butyl ethylcarbamate reactions. The information is designed to address common challenges encountered during experimentation, with a focus on the influence of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to reaction temperature and catalyst efficiency.

  • Sub-optimal Temperature: The reaction between the corresponding alcohol (butanol) and isocyanate or urea is highly temperature-dependent. For instance, in the synthesis of ethyl and butyl carbamates from urea and their respective alcohols, yields were observed to increase significantly when the reaction temperature was raised from 150 °C to 170 °C.[1] A similar trend can be expected for this compound. It is crucial to ensure your reaction is conducted at the optimal temperature as specified in your protocol.

  • Catalyst Inactivity: If you are using a catalyst, its activity is paramount. Ensure the catalyst has not expired and has been stored under the correct conditions. The choice of catalyst can also influence the reaction rate and yield.

  • Reaction Time: Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction duration.

Q2: I am observing the formation of by-products in my reaction mixture. How can I minimize these?

A2: By-product formation is a common issue, often exacerbated by elevated temperatures.

  • Temperature Control: At temperatures above the optimal range, side reactions can occur. For example, in the synthesis of some alkyl carbamates, by-product formation was noted at temperatures higher than 160 °C, with a notable increase at 180 °C.[1] Precise temperature control is therefore critical.

  • Purity of Reactants: Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions.

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related by-products.

Q3: How does temperature affect the rate of my this compound reaction?

A3: Temperature has a significant impact on the reaction rate, as described by the Arrhenius equation. Generally, an increase in temperature leads to an increase in the reaction rate constant. For example, in the context of ethyl carbamate formation in wine, a 10°C rise in temperature can increase the reaction rate by a factor of 1.5 to 2.5.[2][3] While the exact factor for this compound may differ, the principle remains the same. The quantitative relationship between temperature and the rate constant can be determined by performing the reaction at various temperatures and calculating the activation energy.

Q4: What is a typical activation energy for carbamate formation, and how do I determine it for my specific reaction?

A4: The activation energy for carbamate reactions can vary widely depending on the specific reactants and conditions. For instance, the thermal decomposition of certain carbamates has reported activation energies in the range of 45-60 kcal/mol.[4][5] To determine the activation energy for your this compound reaction, you can perform the experiment at a minimum of three different temperatures while keeping all other parameters constant. By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T), you can obtain a straight line. The slope of this line will be equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent reaction rates between batches 1. Inaccurate temperature control. 2. Variations in reactant concentrations. 3. Inconsistent stirring rate.1. Calibrate your heating apparatus and use a digital thermometer for precise temperature monitoring. 2. Ensure accurate measurement of all reactants. 3. Use a consistent and adequate stirring speed to ensure a homogeneous reaction mixture.
Reaction does not go to completion 1. Reaction has not reached equilibrium. 2. Insufficient catalyst amount or activity. 3. Reversible reaction favoring reactants at the given temperature.1. Extend the reaction time and monitor for further product formation. 2. Increase the catalyst loading or use a fresh batch of catalyst. 3. Investigate the effect of temperature on the equilibrium position. It's possible a lower temperature might favor product formation, although at a slower rate.[6]
Difficulty in isolating the this compound product 1. Presence of unreacted starting materials. 2. Formation of soluble by-products.1. Optimize the reaction conditions (temperature, time, stoichiometry) to maximize conversion. 2. Use an appropriate purification technique such as column chromatography, recrystallization, or distillation to separate the product from impurities.

Data Presentation

Table 1: Effect of Temperature on the Yield of Ethyl and Butyl Carbamate Synthesis

Temperature (°C)Ethyl Carbamate Yield (%)Butyl Carbamate Yield (%)
1507078
1709796

Data extracted from a study on the synthesis of alkyl carbamates from urea and alcohols.[1]

Table 2: Influence of Temperature on Ethyl Carbamate Formation Rate

Temperature Increase (°C)Fold Increase in Reaction Rate
101.5 - 2.5

Data based on the formation of ethyl carbamate from urea and citrulline in wine.[2][3]

Experimental Protocols

Methodology for Investigating the Influence of Temperature on Reaction Kinetics

This protocol outlines a general procedure for studying the effect of temperature on the kinetics of a this compound reaction.

  • Reactant Preparation: Prepare stock solutions of your reactants (e.g., butyl isocyanate and ethanol, or urea and butanol) in a suitable solvent at a known concentration.

  • Reaction Setup:

    • Set up a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a condenser, a temperature probe, and a magnetic stirrer.

    • Place the reaction vessel in a temperature-controlled bath (e.g., an oil bath or a heating mantle with a PID controller).

  • Temperature Equilibration: Set the temperature bath to the desired reaction temperature and allow the solvent in the reaction vessel to equilibrate.

  • Reaction Initiation: Once the temperature is stable, add the reactants to the vessel to initiate the reaction. Start a timer simultaneously.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further conversion. This can be achieved by rapid cooling or by adding a quenching agent.

  • Analysis: Analyze the quenched samples using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR) to determine the concentration of the product (this compound) and/or the consumption of the reactants.

  • Data Processing:

    • Plot the concentration of the product versus time for each temperature.

    • Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.

    • Calculate the rate constant (k) at each temperature using the appropriate rate law.

  • Activation Energy Calculation:

    • Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

    • Perform a linear regression to determine the slope of the line.

    • Calculate the activation energy (Ea) using the formula: Ea = -slope × R.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Alcohol (Butanol) Alcohol (Butanol) Intermediate Complex Intermediate Complex Alcohol (Butanol)->Intermediate Complex + Isocyanate Isocyanate Derivative Isocyanate Derivative Isocyanate Derivative->Intermediate Complex This compound This compound Intermediate Complex->this compound Reaction

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow A Reactant Preparation B Reaction Setup & Temperature Control A->B C Reaction Initiation B->C D Aliquoting & Quenching C->D C->D Time Intervals E Sample Analysis (e.g., HPLC, GC-MS) D->E F Data Processing & Kinetic Analysis E->F

References

Validation & Comparative

Butyl Ethylcarbamate vs. Ethyl Carbamate: A Comparative Analysis for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of butyl ethylcarbamate and the more extensively studied ethyl carbamate, focusing on their applications in research. Due to the limited availability of data on this compound, this guide will focus on n-butyl carbamate as a representative of butyl-substituted carbamates for a more substantive comparison with ethyl carbamate.

Executive Summary

Ethyl carbamate, also known as urethane, is a well-documented compound with a long history of use in research, primarily as a long-acting anesthetic in animal studies. However, its significant drawback is its classification as a probable human carcinogen (IARC Group 2A). In contrast, n-butyl carbamate is a less-studied alkyl carbamate, with its primary applications found in chemical synthesis and as a research chemical. Direct comparative studies on the efficacy and safety of these two compounds in specific research applications are scarce. This guide aims to provide a comprehensive comparison based on available data for their chemical properties, biological effects, and established research uses.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical and physical properties of ethyl carbamate and n-butyl carbamate, which influence their solubility, stability, and potential biological interactions.

PropertyEthyl Carbamaten-Butyl Carbamate
Synonyms Urethane, Ethyl urethaneButyl carbamate
CAS Number 51-79-6592-35-8
Molecular Formula C₃H₇NO₂C₅H₁₁NO₂
Molecular Weight 89.09 g/mol 117.15 g/mol
Appearance White crystalline solid or powderSolid
Melting Point 48-50 °CNot specified
Boiling Point 182-185 °CNot specified
Solubility in Water Soluble25.8 g/L at 37 °C[1]

Research Applications

The utility of ethyl carbamate and n-butyl carbamate in research settings is dictated by their biological activities and chemical reactivity.

Ethyl Carbamate:

The most prominent research application of ethyl carbamate is as an anesthetic for laboratory animals.[2] Its primary advantage is the induction of long-lasting surgical anesthesia with minimal depression of cardiovascular and respiratory functions.[2] This stability makes it particularly suitable for lengthy experimental procedures. However, its potent carcinogenic properties necessitate stringent safety protocols during handling and administration.[3]

n-Butyl Carbamate:

The documented research applications for n-butyl carbamate are significantly more limited. It is primarily used as a research chemical and an intermediate in organic synthesis.[1] There is evidence of its use in the development of paints, lacquers, and varnishes.[1] Its biological effects are not as well-characterized as those of ethyl carbamate, and it is not typically used as an anesthetic. Some studies have noted that it may cause skin sensitization and is a severe eye irritant based on animal studies.[1]

Biological Effects and Toxicity

The differing biological effects, particularly toxicity and carcinogenicity, are critical considerations for researchers.

Ethyl Carbamate:

  • Carcinogenicity: Classified as a Group 2A probable human carcinogen by the International Agency for Research on Cancer (IARC).[3] It has been shown to induce tumors in various animal models.[2]

  • Toxicity: It is readily absorbed through the skin and can affect multiple organs.[3] It is also known to be a mutagen and can cross the placenta, inducing fetal tumors.[3]

  • Mechanism of Action: Its anesthetic effects are not fully elucidated, but its toxicity is linked to its metabolic activation to reactive intermediates that can bind to DNA.

n-Butyl Carbamate:

  • Toxicity: Based on available data, n-butyl carbamate is considered a severe eye irritant and may cause skin sensitization.[1]

  • Carcinogenicity: There is a lack of comprehensive studies on the carcinogenic potential of n-butyl carbamate.

  • Mechanism of Action: As a carbamate, it is expected to interact with biological systems, but specific pathways and targets in a research context are not well-defined. Carbamates, as a class, are known to act as cholinesterase inhibitors, though the potency varies significantly with the specific structure.[4][5]

Metabolic Pathways

Understanding the metabolic fate of these compounds is crucial for interpreting experimental results and assessing their toxic potential.

Ethyl Carbamate Metabolism:

The metabolism of ethyl carbamate is well-studied and involves several enzymatic pathways. A significant portion is hydrolyzed to ethanol, ammonia, and carbon dioxide. A smaller, but critical, fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to vinyl carbamate, which is then epoxidized to the highly reactive and carcinogenic vinyl carbamate epoxide. This epoxide can form adducts with DNA, leading to mutations.

Ethyl_Carbamate_Metabolism EC Ethyl Carbamate Hydrolysis Hydrolysis (Esterases) EC->Hydrolysis Major Pathway Oxidation Oxidation (CYP2E1) EC->Oxidation Minor Pathway Products Ethanol, NH₃, CO₂ Hydrolysis->Products VC Vinyl Carbamate Oxidation->VC VCE Vinyl Carbamate Epoxide (Carcinogenic) VC->VCE Epoxidation DNA_Adducts DNA Adducts VCE->DNA_Adducts

Metabolic activation of ethyl carbamate.

n-Butyl Carbamate Metabolism:

Specific studies on the metabolism of n-butyl carbamate are limited. However, based on the metabolism of other carbamates, it is likely metabolized through hydrolysis of the ester linkage by carboxylesterases.[6] The butanol released would be further metabolized. Oxidation of the butyl group is also a potential metabolic pathway. The extent to which n-butyl carbamate is activated to toxic metabolites is not well-documented.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research.

Protocol for Ethyl Carbamate Anesthesia in Rodents

This protocol is a summary of standard procedures and should be adapted to specific experimental needs and institutional guidelines.

Materials:

  • Ethyl carbamate (Urethane), crystalline powder

  • Sterile saline (0.9% NaCl) or other appropriate solvent

  • Warming pad

  • Syringes and needles for injection (size appropriate for the animal)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation of Anesthetic Solution:

    • Work in a chemical fume hood.

    • Prepare a 10-25% (w/v) solution of ethyl carbamate in sterile saline. For example, to make a 20% solution, dissolve 2 g of ethyl carbamate in 10 mL of sterile saline.

    • Ensure the solution is fully dissolved and sterile-filter if necessary.

  • Animal Preparation:

    • Weigh the animal to determine the correct dosage.

    • A typical dosage for rats and mice is 1.0-1.5 g/kg body weight.

  • Administration:

    • Administer the solution via intraperitoneal (IP) injection.

    • Place the animal on a warming pad to maintain body temperature.

  • Monitoring:

    • Monitor the animal for the onset of anesthesia, which may take 15-30 minutes.

    • Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

    • Monitor respiratory rate and heart rate throughout the procedure.

  • Post-Procedure:

    • Keep the animal on a warming pad until it has fully recovered from anesthesia.

    • Provide post-operative care as required by the specific experimental protocol.

Safety Precautions:

  • Due to its carcinogenicity, handle ethyl carbamate powder and solutions with extreme care.[3]

  • Always wear appropriate PPE.[3]

  • Prepare solutions in a chemical fume hood to avoid inhalation of dust.[3]

  • Dispose of all waste contaminated with ethyl carbamate according to institutional guidelines for hazardous chemical waste.[3]

Workflow for Use of n-Butyl Carbamate in Synthesis

The use of n-butyl carbamate in synthesis will vary depending on the specific reaction. Below is a generalized workflow.

Butyl_Carbamate_Synthesis Start Start with n-Butyl Carbamate Reaction Reaction with Electrophile/Nucleophile Start->Reaction Purification Work-up and Purification Reaction->Purification Analysis Product Characterization Purification->Analysis End Final Product Analysis->End

References

A Comparative Analysis of the Properties and Reactivity of Alkyl Carbamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkyl Carbamate Performance with Supporting Experimental Data

Alkyl carbamates, a class of organic compounds derived from carbamic acid, are integral to various scientific disciplines, including medicinal chemistry, drug development, and polymer science. Their utility as protecting groups for amines, isocyanate precursors, and pharmacologically active moieties necessitates a thorough understanding of their physicochemical properties and chemical reactivity. This guide provides a comparative analysis of a series of simple alkyl carbamates—methyl, ethyl, n-propyl, n-butyl, and tert-butyl carbamate—to elucidate the influence of the alkyl group on their characteristics.

Physicochemical Properties: A Tabular Comparison

The nature of the alkyl group significantly influences the physical properties of carbamates, primarily through steric and electronic effects. As the alkyl chain length increases from methyl to n-butyl, van der Waals forces become more pronounced, leading to a general increase in boiling points. However, the melting point is also influenced by the efficiency of crystal lattice packing. The bulky tert-butyl group disrupts efficient packing, resulting in a lower melting point compared to its linear isomers. Solubility in water generally decreases with increasing alkyl chain length due to the growing hydrophobic character of the molecule.

PropertyMethyl CarbamateEthyl Carbamaten-Propyl Carbamaten-Butyl Carbamatetert-Butyl Carbamate
Molecular Formula C₂H₅NO₂C₃H₇NO₂C₄H₉NO₂C₅H₁₁NO₂C₅H₁₁NO₂
Molecular Weight 75.07 g/mol 89.09 g/mol 103.12 g/mol 117.15 g/mol 117.15 g/mol
Melting Point 52-54 °C48-50 °C61-63 °C53-55 °C105-108 °C[1]
Boiling Point 176-177 °C182-184 °C195-197 °C207-209 °CSublimes
Solubility in Water Highly solubleVery solubleSolubleSparingly solubleSlightly soluble[1]
Appearance White crystalline solidWhite crystalline solidWhite solidWhite solidWhite to off-white crystalline powder

Spectroscopic Characterization

The structural integrity and purity of the synthesized carbamates can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectra of alkyl carbamates are characterized by signals corresponding to the alkyl group protons and the amine (-NH₂) protons. The chemical shift of the protons on the carbon adjacent to the oxygen atom is typically in the range of 3.5-4.2 ppm. The amine protons usually appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectra show a characteristic signal for the carbonyl carbon of the carbamate group in the range of 155-160 ppm.

Infrared (IR) Spectroscopy: The IR spectra of carbamates display several characteristic absorption bands. The N-H stretching vibrations appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O (carbonyl) stretching vibration is observed as a strong absorption band around 1700-1725 cm⁻¹. The C-O stretching vibrations are typically found in the 1250-1000 cm⁻¹ region.

Reactivity of Alkyl Carbamates: A Focus on Hydrolysis

The reactivity of alkyl carbamates is a critical aspect, particularly in the context of their stability as protecting groups and their role in biological systems. A key reaction is hydrolysis, which leads to the decomposition of the carbamate into an alcohol, an amine, and carbon dioxide. The rate of this reaction is significantly influenced by the nature of the alkyl group.

Influence of Steric and Electronic Effects on Hydrolysis

The stability of the carbamate bond towards hydrolysis is governed by both steric and electronic factors.

  • Electronic Effects: The electron-donating inductive effect of alkyl groups increases with their size. This effect slightly destabilizes the ground state of the carbamate by increasing electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Effects: The size and branching of the alkyl group play a crucial role in the rate of hydrolysis. Increased steric hindrance around the carbonyl group can shield it from the approach of a nucleophile (e.g., a water molecule or hydroxide ion), thereby slowing down the rate of hydrolysis.

It is generally observed that the rate of alkaline hydrolysis of primary alkyl carbamates decreases with increasing chain length (methyl > ethyl > n-propyl > n-butyl). This is primarily attributed to the increasing steric hindrance. The branched tert-butyl group provides significant steric protection to the carbonyl center, making tert-butyl carbamate considerably more stable to hydrolysis than its linear counterparts. This high stability is a key reason for the widespread use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines in organic synthesis.

Experimental Protocols

General Procedure for the Synthesis of Alkyl Carbamates

A straightforward and widely applicable method for the synthesis of simple alkyl carbamates is the reaction of the corresponding alcohol with urea in the presence of a catalyst.

Materials:

  • Urea

  • Appropriate alcohol (Methanol, Ethanol, n-Propanol, n-Butanol, tert-Butanol)

  • Zinc acetate (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine urea (1.0 eq), the respective alcohol (1.5 eq), and a catalytic amount of zinc acetate (0.05 eq).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure alkyl carbamate.

  • Characterize the product by NMR and IR spectroscopy and determine its melting point.

General Procedure for Comparative Hydrolysis Rate Determination

The relative stability of the alkyl carbamates can be assessed by monitoring their hydrolysis under basic conditions using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Alkyl carbamates (Methyl, Ethyl, n-Propyl, n-Butyl, tert-Butyl)

  • Sodium hydroxide solution (e.g., 0.1 M)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • UV-Vis spectrophotometer or HPLC system

  • Thermostated water bath

Procedure:

  • Prepare stock solutions of each alkyl carbamate in a suitable solvent (e.g., ethanol).

  • Initiate the hydrolysis reaction by adding a small aliquot of the carbamate stock solution to a pre-heated solution of sodium hydroxide or a buffered solution in a cuvette or vial, maintained at a constant temperature (e.g., 25 °C or 37 °C).

  • Monitor the disappearance of the carbamate over time.

    • UV-Vis Spectroscopy: If the carbamate or its hydrolysis products have a distinct UV absorbance, monitor the change in absorbance at a specific wavelength.

    • HPLC: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by neutralization with acid), and analyze the concentration of the remaining carbamate by HPLC.

  • Plot the concentration of the carbamate versus time and determine the pseudo-first-order rate constant (k) for the hydrolysis of each carbamate.

  • Compare the rate constants to evaluate the relative reactivity of the different alkyl carbamates.

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis and hydrolysis pathways for alkyl carbamates.

Synthesis Urea Urea Reaction Reaction Mixture Urea->Reaction + Alcohol Alkyl Alcohol (R-OH) Alcohol->Reaction + Catalyst Zinc Acetate Catalyst->Reaction cat. Solvent Toluene Solvent->Reaction reflux Product Alkyl Carbamate (R-O-CO-NH2) Reaction->Product

Caption: General workflow for the synthesis of alkyl carbamates.

Hydrolysis Carbamate Alkyl Carbamate (R-O-CO-NH2) Hydrolysis Hydrolysis Carbamate->Hydrolysis + H2O H₂O / OH⁻ H2O->Hydrolysis Alcohol Alkyl Alcohol (R-OH) Amine Ammonia (NH₃) CO2 Carbon Dioxide (CO₂) Hydrolysis->Alcohol Hydrolysis->Amine Hydrolysis->CO2

Caption: General hydrolysis pathway of alkyl carbamates.

Conclusion

This comparative analysis highlights the significant role of the alkyl substituent in determining the physicochemical properties and reactivity of simple alkyl carbamates. A clear trend of decreasing water solubility and increasing boiling point is observed with increasing linear alkyl chain length. More importantly, the steric hindrance afforded by the alkyl group is a dominant factor in controlling the rate of hydrolysis, with the bulky tert-butyl group providing the greatest stability. This understanding is crucial for the rational design and application of carbamate-containing molecules in various fields, from the selection of appropriate protecting groups in organic synthesis to the modulation of drug stability and reactivity in medicinal chemistry. The provided experimental protocols offer a framework for the consistent synthesis and comparative evaluation of these fundamental organic compounds.

References

Validation of analytical methods for the accurate determination of Butyl ethylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Butyl ethylcarbamate, a compound of interest in various industries, necessitates robust and validated analytical methods. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) techniques for the determination of a closely related and commercially significant compound, ethyl butylacetylaminopropionate, often referred to as IR3535®. The data and methodologies presented are derived from published validation studies to assist researchers in selecting the most suitable approach for their analytical needs.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method has been successfully validated for the quantification of ethyl butylacetylaminopropionate in topical repellent formulations.[1] The method demonstrates excellent linearity, precision, and accuracy, making it a reliable choice for quality control and research purposes.[1]

Quantitative Data Summary
Validation ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)0.255 µg/mL
Limit of Quantification (LOQ)0.849 µg/mL
Precision (RSD)< 5%
Accuracy (Recovery)98% - 102%
Experimental Protocol: HPLC Method

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Kromasil reverse-phase C18 column (250 x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (1:1, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 ºC.[1]

  • Detection Wavelength: 218 nm.[1]

  • Injection Volume: 20 µL.[1]

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of ethyl butylacetylaminopropionate in the mobile phase and dilute to known concentrations to establish a calibration curve.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent and dilute with the mobile phase to a concentration within the linear range of the method.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Experimental Protocol: GC-FID Method (General)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

Chromatographic Conditions (Typical):

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Optimized for the analyte's volatility.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure efficient separation of the analyte from other components in the sample matrix.

  • Internal Standard: An internal standard is used for accurate quantification.[2]

Sample Preparation:

  • Samples are typically dissolved in a suitable organic solvent before direct injection into the gas chromatograph.

Method Comparison

FeatureHPLC-UVGC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Best suited for volatile and thermally stable compounds.
Sample Preparation May require extraction and filtration.Often requires less sample preparation for clean samples.
Sensitivity Generally good, with LOD in the sub-µg/mL range.[1]Typically offers high sensitivity for volatile organic compounds.
Selectivity Good, can be enhanced with diode-array detection.High, based on retention time.

Visualizing the Workflow

To illustrate the logical flow of validating an analytical method for this compound, the following diagrams are provided.

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC/GC) define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect Data perform_experiments->collect_data analyze_data Analyze Data for Linearity, Accuracy, etc. collect_data->analyze_data assess_results Assess Against Acceptance Criteria analyze_data->assess_results document_validation Document Validation Report assess_results->document_validation

Caption: A typical workflow for the validation of an analytical method.

HPLC Method Experimental Workflow sample Sample containing this compound extraction Solvent Extraction sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection (20 µL) filtration->hplc_injection c18_column C18 Reverse-Phase Column hplc_injection->c18_column uv_detection UV Detection (218 nm) c18_column->uv_detection data_analysis Data Analysis & Quantification uv_detection->data_analysis

Caption: The experimental workflow for HPLC analysis.

References

A Comparative Guide to Synthetic Alternatives for Butyl Ethylcarbamate in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure reaction efficiency, product purity, and safety. Butyl ethylcarbamate, a member of the carbamate family of compounds, finds use in various chemical syntheses. However, the exploration of synthetic alternatives is often necessitated by factors such as the desire for improved yields, milder reaction conditions, enhanced safety profiles, and the availability of more cost-effective or "greener" starting materials.[1][2][3][4] This guide provides an objective comparison of the performance of common synthetic alternatives to this compound, supported by experimental data where available.

Performance Comparison of Carbamate Synthesis Methods

The synthesis of carbamates, including alternatives to this compound, can be achieved through various chemical transformations. The choice of method often depends on the desired substitution pattern, the scale of the reaction, and the tolerance of other functional groups in the starting materials. Below is a summary of quantitative data for different synthetic routes leading to various carbamates that can be considered as alternatives.

Synthetic MethodCarbamate ProductStarting MaterialsCatalyst/ReagentReaction ConditionsYield (%)PurityReference
Reaction with Chloroformate Benzyl carbamateBenzyl chloroformate, AmmoniaNoneIce-bath cooling, then room temperature for 30 min91-94Practically pure[5]
Reaction with Urea Benzyl carbamateUrea, Benzyl alcoholAlumina supported nickel oxide-bismuth oxide110°C, 10 hours99High[6]
Reaction with Urea Benzyl carbamateUrea, Benzyl alcoholAmberlyst 15 (Nickel-treated)Reflux (131-149°C), 8 hours97High (distilled)[7]
Hofmann Rearrangement Methyl carbamatesCarboxamides, Phenyliodoso acetate, Methanolic KOHNone5-10°C then room temperatureExcellentPurified by column chromatography[8]
Electrochemical Hofmann Rearrangement Methyl carbamateBenzamide, Sodium bromide, MethanolNone (Electrolysis)Constant current62-81Isolated[9]
Curtius Rearrangement Benzyl trans-1,3-butadiene-1-carbamatetrans-2,4-Pentadienoic acid, Benzyl alcoholDiphenylphosphoryl azide (DPPA), TriethylamineReflux49-57Nearly pure[10]
One-pot Curtius Rearrangement tert-Butyl carbamatesCarboxylic acids, Di-tert-butyl dicarbonate, Sodium azideZinc(II) triflate40°CHighNot specified[11][12]
Synthesis from CO2 and Amines CarbamatesAmines, Carbon dioxide, Alkyl halidesCesium carbonate, TBAIMild conditionsGoodNot specified[12]
Synthesis from CO2 and Amines Ureas and CarbamatesAmines, Carbon dioxide, Alcohols/AminesDBU, Mitsunobu reagentsMild conditionsNot specifiedLibrary synthesis[13]
Synthesis from Alcohols and Urea Primary carbamatesAlcohols, UreaIndium triflateNot specifiedGood to excellentObtained by filtration/crystallization[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key experiments in the synthesis of carbamate alternatives.

Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia[5]

A solution of benzyl chloroformate is added slowly with vigorous stirring to five volumes of cold concentrated ammonium hydroxide (sp. gr. 0.90). The reaction mixture is then allowed to stand at room temperature for 30 minutes. The resulting precipitate is filtered with suction, washed with cold water, and dried in a vacuum desiccator to yield practically pure benzyl carbamate.

Synthesis of Benzyl Carbamate from Urea and Benzyl Alcohol[6]

In a 10L reaction kettle, 540g of urea, 3000mL of benzyl alcohol, and 5.4g of an alumina-supported nickel oxide-bismuth oxide catalyst are introduced in sequence. The kettle is sealed and heated to 110°C. The reaction is maintained at this temperature for 10 hours to produce benzyl carbamate.

Hofmann Rearrangement for the Synthesis of Methyl Carbamates[8]

A stirred solution of the starting carboxamide (0.2 mmol) in methanol (5.0 mL) at 5–10 °C is treated with phenyliodoso acetate (0.2 mmol) in one batch. After 15 minutes, the mixture is warmed to room temperature and stirred for an additional hour. The volatiles are removed in vacuo, and the residue is treated with water and worked up with CH₂Cl₂. The crude product is then purified by silica gel column chromatography.

Curtius Rearrangement for the Synthesis of Benzyl trans-1,3-butadiene-1-carbamate[10]

Caution: This reaction should be carried out in a fume hood. To a stirred solution of 19.6 g (0.200 mole) of trans-2,4-pentadienoic acid in 200 ml. of acetone at 0° is added 20.2 g (0.200 mole) of triethylamine. After 5 minutes, 21.7 g (0.200 mole) of ethyl chloroformate is added dropwise over 10 minutes, and the mixture is stirred for an additional 20 minutes at 0°. A solution of 14.3 g (0.220 mole) of sodium azide in 50 ml. of water is then added over 10 minutes. The resulting mixture is stirred for 1 hour at 0° and then poured into 1 l. of an ice-water mixture. The crude acyl azide is extracted with toluene. The toluene solution of the acyl azide is then added to a rapidly refluxing solution of 21.6 g (0.200 mole) of benzyl alcohol in 100 ml. of toluene under a nitrogen atmosphere over 30 minutes. The reaction is monitored by IR analysis for the disappearance of the acyl azide and isocyanate peaks. After completion (10–30 minutes), the solution is cooled, and the toluene is removed on a rotary evaporator. The residue is dissolved in dichloromethane and purified by flash chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by clear visualizations.

Hofmann_Rearrangement Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide Br₂, NaOH Isocyanate Isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H₂O Carbamate Carbamate Isocyanate->Carbamate R'OH Amine Primary Amine (1° less C) Carbamic_Acid->Amine -CO₂ Curtius_Rearrangement Carboxylic_Acid Carboxylic Acid Acyl_Azide Acyl Azide Carboxylic_Acid->Acyl_Azide DPPA or SOCl₂ then NaN₃ Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat, -N₂ Amine Primary Amine Isocyanate->Amine H₂O Carbamate Carbamate Isocyanate->Carbamate R'OH Urea_Derivative Urea Derivative Isocyanate->Urea_Derivative R'NH₂ Green_Carbamate_Synthesis cluster_CO2 From Carbon Dioxide cluster_Urea From Urea Amine_CO2 Amine + CO₂ Carbamic_Acid Carbamic Acid Amine_CO2->Carbamic_Acid Carbamate_CO2 Carbamate Carbamic_Acid->Carbamate_CO2 Alkyl Halide Alcohol_Urea Alcohol + Urea Carbamate_Urea Carbamate Alcohol_Urea->Carbamate_Urea Catalyst Carbamate_in_Drug_Design Carbamate_Drug Carbamate-containing Drug/Inhibitor Enzyme Target Enzyme (e.g., Acetylcholinesterase) Carbamate_Drug->Enzyme Binds to active site Biological_Response Modulated Biological Response Enzyme->Biological_Response Inhibition of activity Substrate Natural Substrate (e.g., Acetylcholine) Substrate->Enzyme Binds to active site

References

A comparative assessment of Butyl ethylcarbamate with other amine protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Assessment of Amine Protecting Groups: A Guide for Researchers

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and stereochemical integrity. Amines, being nucleophilic and basic, often require temporary protection to prevent unwanted side reactions. This guide provides a comparative assessment of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—and offers a theoretical evaluation of Butyl ethylcarbamate as a potential, albeit unconventional, alternative.

Introduction to Amine Protecting Groups

Protecting groups are chemical moieties that are reversibly attached to a functional group to mask its reactivity during a chemical reaction.[1] For amines, the most widely employed protecting groups are carbamates, which effectively reduce the nucleophilicity and basicity of the amino group.[2][3] The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule, a concept known as orthogonality.[2]

This guide will delve into the characteristics, experimental protocols, and comparative performance of Boc, Cbz, and Fmoc, followed by a hypothetical analysis of this compound.

The Established Players: Boc, Cbz, and Fmoc

The Boc, Cbz, and Fmoc protecting groups form the cornerstone of amine protection strategies in modern organic synthesis. Each possesses a unique set of properties that makes it suitable for specific applications.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the Boc, Cbz, and Fmoc protecting groups.

Protecting GroupMolecular Weight ( g/mol )Reagent for IntroductionTypical Protection ConditionsTypical Deprotection Conditions
Boc 101.12Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane, CH₂Cl₂)Strong acid (e.g., TFA in CH₂Cl₂, HCl in Dioxane)
Cbz 135.13Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂)Catalytic Hydrogenolysis (H₂, Pd/C)
Fmoc 223.259-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DMF)Base (e.g., 20% Piperidine in DMF)
Orthogonality and Stability

A crucial aspect of protecting group strategy is orthogonality, which allows for the selective removal of one protecting group in the presence of others.[2]

Protecting GroupStable toLabile toOrthogonal to
Boc Catalytic hydrogenolysis, Mild baseStrong acidCbz, Fmoc
Cbz Strong acid, Mild baseCatalytic hydrogenolysisBoc, Fmoc
Fmoc Strong acid, Catalytic hydrogenolysisBaseBoc, Cbz

Experimental Protocols for Established Protecting Groups

Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies.

Boc Protection of an Amine

Reagents:

  • Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (NEt₃) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the amine in CH₂Cl₂.

  • Add triethylamine to the solution.

  • Slowly add a solution of (Boc)₂O in CH₂Cl₂ at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Boc Deprotection

Reagents:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Boc-protected amine in CH₂Cl₂.

  • Add an excess of TFA (typically 20-50% v/v) at 0 °C.

  • Stir the reaction at room temperature for 30-60 minutes.[4]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting amine salt can be used directly or neutralized with a base.

Cbz Protection of an Amine

Reagents:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Dioxane and Water

Procedure:

  • Dissolve the amine in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Cbz Deprotection

Reagents:

  • Cbz-protected amine

  • Palladium on carbon (Pd/C) (5-10 mol%)

  • Hydrogen (H₂) gas

  • Methanol or Ethanol

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol.

  • Add Pd/C catalyst to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2]

Fmoc Protection of an Amine

Reagents:

  • Amine (1.0 equiv)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Dioxane and Water

Procedure:

  • Dissolve the amine in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C and add a solution of Fmoc-Cl in dioxane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, precipitate the product by adding the reaction mixture to cold water.

  • Filter the solid, wash with water, and dry under vacuum.

Fmoc Deprotection

Reagents:

  • Fmoc-protected amine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC or UV-Vis spectroscopy (disappearance of the Fmoc chromophore).

  • Upon completion, the deprotected amine is typically used in the next step without isolation, especially in solid-phase peptide synthesis. If isolation is required, the solvent and piperidine can be removed under high vacuum.[2]

A Hypothetical Assessment of this compound as a Protecting Group

While this compound is not a commonly cited amine protecting group in the chemical literature, its potential performance can be inferred from the general principles of carbamate chemistry. Structurally, it is a simple alkyl carbamate.

Physicochemical Properties (from PubChem)[5]
PropertyValue
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
XLogP3-AA 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Hypothetical Performance Characteristics
CharacteristicHypothetical AssessmentRationale
Ease of Introduction ModerateCould likely be synthesized from an amine and butyl chloroformate followed by reaction with ethanol, or from an amine and ethyl chloroformate followed by reaction with butanol. A more direct approach might involve reacting an amine with a mixed carbonate like butyl ethyl carbonate, though this reagent is not common. The multi-step nature or requirement for uncommon reagents may make it less convenient than using (Boc)₂O or Fmoc-Cl.
Stability Likely stable to mild bases and catalytic hydrogenolysis.Simple alkyl carbamates are generally stable to conditions that cleave Cbz and Fmoc groups.
Lability Expected to be labile to strong acidic conditions.Similar to the Boc group, cleavage would likely proceed via protonation of the carbamate oxygen followed by cleavage of the butyl or ethyl group to form a carbamic acid, which then decarboxylates. The stability towards acid is expected to be greater than that of the Boc group due to the absence of a stable tertiary carbocation upon cleavage.
Orthogonality Potentially orthogonal to Cbz and Fmoc.Its stability to hydrogenolysis and basic conditions would make it orthogonal to Cbz and Fmoc, respectively. However, its removal under strong acid might not be selective in the presence of other acid-labile groups.
Yields UnknownWithout experimental data, yields for protection and deprotection reactions are purely speculative.
Proposed Experimental Protocols for this compound

The following are plausible, yet unvalidated, protocols for the use of this compound as a protecting group.

Reagents:

  • Amine (1.0 equiv)

  • Ethyl chloroformate (1.1 equiv)

  • Pyridine (1.2 equiv)

  • Butanol (large excess, as solvent)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the amine in CH₂Cl₂ and add pyridine.

  • Cool the solution to 0 °C and slowly add ethyl chloroformate.

  • Stir for 1-2 hours at 0 °C.

  • Remove the CH₂Cl₂ and pyridine under reduced pressure.

  • Add a large excess of butanol and heat the mixture to promote transesterification to the butyl carbamate. This step's feasibility and conditions would require significant optimization.

  • Purify the resulting N-(butoxycarbonyl)amine.

Note: A more direct, but likely less efficient, route could involve the reaction of an amine with butyl ethyl carbonate, if the reagent were available.

Reagents:

  • N-(Butoxycarbonyl)amine

  • Strong acid (e.g., HBr in acetic acid, or concentrated H₂SO₄)

  • Inert solvent (e.g., Dioxane)

Procedure:

  • Dissolve the protected amine in dioxane.

  • Add a solution of HBr in acetic acid or concentrated sulfuric acid.

  • Heat the reaction mixture to 50-80 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and neutralize with a base.

  • Extract the deprotected amine with an organic solvent.

Visualizing Protecting Group Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the logic of protecting group orthogonality and experimental workflows.

Orthogonality of Amine Protecting Groups

Orthogonality Boc Boc-NR₂ Cbz Cbz-NR₂ Amine HNR₂ Boc->Amine  Strong Acid (TFA)   Fmoc Fmoc-NR₂ Cbz->Amine  H₂, Pd/C   Fmoc->Amine  Base (Piperidine)   Workflow start Start | Amine (HNR₂) protection Protection React with protecting group reagent (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl) start->protection protected_amine Protected Amine P-NR₂ protection->protected_amine reaction Chemical Transformation Reaction at another functional group protected_amine->reaction deprotection Deprotection Cleavage of the protecting group reaction->deprotection product Final Product | Amine (HNR₂) deprotection->product

References

A Comparative Guide to the Analytical Cross-Validation of Butyl Ethylcarbamate Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Butyl ethylcarbamate is critical for safety and quality assessment. This guide provides a comprehensive cross-validation of two primary analytical techniques for this compound detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented herein is supported by experimental data from analogous compounds to provide a robust framework for methodology selection and development.

Quantitative Performance Comparison

The following table summarizes the quantitative performance characteristics of GC-MS and HPLC for the analysis of carbamates, including congeners of this compound. This data provides a baseline for expected performance and highlights the strengths of each technique.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery
GC-MS Ethyl Carbamate0.4 µg/L[1][2] - 5-25 µg/L[3]1.2 µg/L[1][2] - 5.0 µg/kg[4]3-89 µg/L[1][2]90.0 - 104.4%[1][2][5]
HPLC-UV Ethyl Butylacetylaminopropionate*0.255 µg/mL[6]0.849 µg/mL[6]Not Specified99.7 - 101.9%[6]
HPLC-FLD Ethyl Carbamate4.2 µg/L[7]Not SpecifiedNot Specified96%[7]

Note: Data for Ethyl Butylacetylaminopropionate is presented as a representative example for a substituted carbamate analyzed by HPLC-UV. Performance for this compound may vary.

Experimental Workflows

The general analytical workflows for both GC-MS and HPLC are outlined below. These diagrams, generated using Graphviz, illustrate the key stages from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection (MS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

GC-MS Analytical Workflow for this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Filtration Sample Filtration Sample->Filtration Derivatization Optional Derivatization (for FLD) Filtration->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

HPLC Analytical Workflow for this compound

Experimental Protocols

Below are detailed methodologies for the analysis of carbamates, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for ethyl carbamate analysis and is suitable for adaptation to this compound.

1. Sample Preparation:

  • Extraction: For liquid samples, a liquid-liquid extraction (LLE) with a solvent such as dichloromethane is commonly employed. Solid samples may require an initial homogenization and extraction step. Solid-phase extraction (SPE) with a diatomaceous earth column can also be utilized for sample cleanup and concentration.[4]

  • Internal Standard: An appropriate internal standard, such as a deuterated analog of this compound or a related carbamate, should be added to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency.[1][2]

  • Concentration: The extract is typically concentrated under a gentle stream of nitrogen to a small volume and reconstituted in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for polar compounds, such as a wax-type column (e.g., Carbowax).

  • Injector: Splitless injection is often used to enhance sensitivity for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, an initial temperature of 40°C held for a short period, followed by a ramp to a final temperature around 220°C.[8]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[8]

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Characteristic ions for this compound would need to be determined. For ethyl carbamate, ions such as m/z 62, 74, and 89 are monitored.[9]

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve using standards of known this compound concentrations. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general approach for carbamate analysis by HPLC, which can be optimized for this compound.

1. Sample Preparation:

  • Extraction: For many sample matrices, a simple "dilute and shoot" approach may be feasible after filtration. For more complex matrices, a solid-phase extraction (SPE) may be necessary for cleanup.

  • Derivatization (for Fluorescence Detection): If fluorescence detection is used, a pre-column derivatization step is often required to introduce a fluorophore to the this compound molecule. This is a common technique for enhancing the sensitivity of carbamate analysis.[10][11]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or Fluorescence) is required.

  • Column: A reversed-phase C18 column is commonly used for the separation of carbamates.[6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[6]

  • Detector: A UV detector set at a wavelength where this compound exhibits maximum absorbance (e.g., around 218 nm for a similar compound) can be used.[6] For higher sensitivity and selectivity, a fluorescence detector can be used following derivatization.

3. Data Analysis:

  • Similar to GC-MS, quantification is achieved by creating a calibration curve from the analysis of standard solutions of this compound.

Conclusion

Both GC-MS and HPLC are powerful techniques for the detection and quantification of this compound. GC-MS generally offers higher sensitivity and selectivity, particularly when operated in SIM mode, making it well-suited for trace-level analysis in complex matrices. HPLC, especially with UV detection, can be a simpler and faster method for routine analysis, particularly for less complex sample types. The choice between these techniques will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For regulatory purposes or when unambiguous identification is required, the confirmatory power of mass spectrometry makes GC-MS the preferred method.

References

A Comparative Spectroscopic Guide to Butyl Ethylcarbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, understanding the nuanced structural details of molecules is paramount. This guide provides a comparative spectroscopic analysis of Butyl ethylcarbamate and two of its derivatives: Ethyl N,N-dibutylcarbamate and tert-Butyl carbamate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offers a foundational dataset for identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry analyses for this compound and its selected derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift, δ, in ppm)

CompoundThis compoundEthyl N,N-dibutylcarbamatetert-Butyl carbamate
Solvent CDCl₃Not SpecifiedCDCl₃
-CH₃ (ethyl) 1.23 (t)1.24 (t)-
-CH₂- (ethyl) 4.12 (q)4.10 (q)-
-NH- ~5.0 (br s)-~4.7 (br s)
-N-CH₂- 3.14 (q)3.23 (t)-
-CH₂- (butyl chain) 1.48 (m), 1.35 (m)1.51 (m), 1.32 (m)-
-CH₃ (butyl chain) 0.92 (t)0.92 (t)-
-C(CH₃)₃ --1.47 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift, δ, in ppm)

CompoundThis compoundEthyl N,N-dibutylcarbamatetert-Butyl carbamate
Solvent Not SpecifiedNot SpecifiedCDCl₃
C=O 156.8155.9156.3
-O-CH₂- 60.560.7-
-O-CH₃ 14.714.7-
-N-CH₂- 41.246.8-
-CH₂- (butyl chain) 32.1, 19.931.3, 20.2-
-CH₃ (butyl chain) 13.813.9-
-C(CH₃)₃ --79.0
-C(CH₃)₃ --28.5

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies, ν, in cm⁻¹)

Functional GroupThis compoundEthyl N,N-dibutylcarbamatetert-Butyl carbamate
N-H Stretch ~3330-~3430, ~3330
C-H Stretch ~2960, ~2930, ~2870~2960, ~2930, ~2870~2980, ~2930
C=O Stretch ~1690~1690~1720
N-H Bend ~1530-~1620
C-O Stretch ~1260, ~1060~1250, ~1090~1170

Table 4: Mass Spectrometry Data (Key m/z Ratios)

CompoundThis compoundEthyl N,N-dibutylcarbamatetert-Butyl carbamate
Molecular Ion [M]⁺ 145201117
Base Peak 10211657
Major Fragments 57, 58, 73, 8857, 86, 15841, 56, 102

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the carbamate sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8223.68 Hz

    • Temperature: 298 K

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038.46 Hz

    • Temperature: 298 K

  • Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid carbamate sample (for this compound and Ethyl N,N-dibutylcarbamate) or a small amount of the solid sample (for tert-Butyl carbamate) was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A 1 mg/mL solution of the carbamate sample was prepared in dichloromethane.

  • Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

  • GC Parameters:

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

  • Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the analyte, and the corresponding mass spectrum was analyzed for the molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of carbamate derivatives.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow for Carbamates cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Carbamate Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Place on ATR Crystal Sample->Prep_FTIR Prep_MS Dissolve in Dichloromethane Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR FTIR FTIR Spectrometer (ATR) Prep_FTIR->FTIR GCMS GC-MS System Prep_MS->GCMS Data_NMR Acquire FID Fourier Transform NMR->Data_NMR Data_FTIR Acquire Interferogram Fourier Transform FTIR->Data_FTIR Data_MS Acquire TIC & Mass Spectra GCMS->Data_MS Interp_NMR Chemical Shifts (δ) Coupling Patterns Data_NMR->Interp_NMR Interp_FTIR Vibrational Frequencies (ν) Data_FTIR->Interp_FTIR Interp_MS Molecular Ion (m/z) Fragmentation Data_MS->Interp_MS

Caption: Spectroscopic analysis workflow.

Evaluating the Biological Activity of Butyl Ethylcarbamate in Comparison to Similar Compounds: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Butyl ethylcarbamate and structurally similar carbamate compounds, including methyl, ethyl, and phenyl carbamates. The information is intended to support research and development efforts in pharmacology and medicinal chemistry by offering insights into the structure-activity relationships of simple alkyl and aryl carbamates. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on carbamate bioactivity, outlines key experimental protocols for evaluation, and presents relevant signaling pathways.

Comparative Analysis of Biological Activity

Carbamates are a class of organic compounds that have found diverse applications in medicine and agriculture, primarily due to their ability to act as inhibitors of enzymes, most notably acetylcholinesterase (AChE). The biological activity of carbamates is significantly influenced by the nature of the substituent groups attached to the carbamate functional group.

Table 1: Summary of Biological Activity Data for Simple Carbamates

Compound NameStructureCytotoxicity (IC50)Acetylcholinesterase Inhibition (IC50)Genotoxicity (Ames Test)
Methyl carbamate CH₃OC(O)NH₂Data not availableData not availableNegative in some studies
Ethyl carbamate CH₃CH₂OC(O)NH₂Data not availableData not availableGenotoxic in some in vitro and in vivo studies
This compound CH₃CH₂(CH₂)₃OC(O)NHCH₂CH₃ Data not available Data not available Data not available
Phenyl carbamate C₆H₅OC(O)NH₂Data not availableData not availableData not available

Key Biological Activities and Mechanisms of Action

Acetylcholinesterase Inhibition

A primary mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This activity is the basis for their use as insecticides and in the treatment of certain medical conditions. The inhibitory potency of carbamates against AChE is influenced by the structure of the alcohol and amine substituents on the carbamate group. Generally, the insecticidal activity of N-methylcarbamates is superior to their N,N-dimethylcarbamate counterparts.

Cytotoxicity

The cytotoxic effects of carbamates can vary widely depending on their chemical structure and the cell type being evaluated. Some complex carbamate derivatives have been investigated for their anti-cancer properties, demonstrating cytotoxicity against various cancer cell lines. However, data on the cytotoxicity of simple alkyl carbamates like this compound is scarce.

Genotoxicity

Genotoxicity, the ability of a chemical to damage genetic material, is a critical consideration in drug development. Ethyl carbamate is a known genotoxic compound and is classified as a probable human carcinogen. Studies have shown that it can induce mutations in various test systems. The genotoxic potential of other simple carbamates, including this compound, requires further investigation.

Signaling Pathways

Carbamate compounds can modulate cellular signaling pathways, with the Nrf2 signaling pathway being a notable target. The Nrf2 pathway is a key regulator of the cellular antioxidant response. Some studies have shown that certain carbamates can induce oxidative stress and affect Nrf2 signaling, although the specific effects can be either activation or inhibition depending on the compound and experimental conditions[1].

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Ub Ubiquitin Carbamates Carbamates ROS Oxidative Stress (e.g., from Carbamates) Carbamates->ROS Induction ROS->Keap1 Oxidation of Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Activation Antioxidant_Genes->ROS Neutralization

Caption: Nrf2 Signaling Pathway and Carbamate Interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of carbamate compounds.

Acetylcholinesterase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of acetylcholinesterase.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagents Prepare Reagents: - AChE enzyme solution - Acetylthiocholine (substrate) - DTNB (Ellman's reagent) - Test compounds (e.g., this compound) - Positive control (e.g., Eserine) - Buffer solution Well_Plate Add to 96-well plate: 1. Buffer 2. Test compound/Control 3. AChE enzyme Reagents->Well_Plate Incubation1 Incubate at 37°C Well_Plate->Incubation1 Add_DTNB Add DTNB Incubation1->Add_DTNB Add_Substrate Initiate reaction by adding Acetylthiocholine Add_DTNB->Add_Substrate Incubation2 Incubate at 37°C Add_Substrate->Incubation2 Measure_Abs Measure absorbance at 412 nm (Formation of yellow 5-thio-2-nitrobenzoate) Incubation2->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Acetylcholinesterase Inhibition Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase (AChE) from a commercial source (e.g., electric eel) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI).

    • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

    • Prepare serial dilutions of the test compounds (this compound, methyl carbamate, etc.) and a positive control inhibitor (e.g., eserine) in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add a specific volume of the buffer.

    • Add a defined volume of the test compound solution or control to the respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_detection Detection & Analysis Seed_Cells Seed cells in a 96-well plate Incubate_Cells Incubate for 24h to allow attachment Seed_Cells->Incubate_Cells Add_Compound Treat cells with various concentrations of carbamate compounds Incubate_Cells->Add_Compound Incubate_Treatment Incubate for a specified duration (e.g., 24, 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) Incubate_MTT->Add_Solubilizer Incubate_Solubilizer Incubate with gentle shaking to dissolve formazan crystals Add_Solubilizer->Incubate_Solubilizer Measure_Abs Measure absorbance at ~570 nm Incubate_Solubilizer->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: MTT Cytotoxicity Assay Workflow.

Protocol:

  • Cell Seeding:

    • Culture a suitable cell line (e.g., a cancer cell line or a normal cell line) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the carbamate compounds in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compounds. Include untreated control wells and a vehicle control.

  • MTT Addition and Incubation:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Genotoxicity Assay (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Protocol:

  • Strain Selection and Preparation:

    • Select appropriate strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid. Different strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitution).

    • Grow overnight cultures of the selected bacterial strains.

  • Metabolic Activation (S9 Mix):

    • To mimic mammalian metabolism, the test is often performed with and without the addition of a liver extract fraction (S9 mix), which contains metabolic enzymes.

  • Plate Incorporation Assay:

    • In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate that lacks histidine.

    • Include positive controls (known mutagens) and negative controls (vehicle).

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the number of spontaneous revertants in the negative control.

Conclusion

This guide provides a framework for evaluating the biological activity of this compound in comparison to similar carbamate compounds. While a lack of direct comparative data for this compound currently exists in the public domain, the provided experimental protocols and information on the known mechanisms of action of carbamates offer a solid foundation for future research. The primary biological activities of interest for simple carbamates include acetylcholinesterase inhibition, cytotoxicity, and genotoxicity. Further studies employing the detailed methodologies outlined in this guide are essential to elucidate the specific biological profile of this compound and to establish a clear structure-activity relationship among this class of compounds. Such research will be invaluable for professionals in drug development and related scientific fields.

References

Advanced Techniques for Assessing the Purity of Butyl Ethylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. Butyl ethylcarbamate, a carbamate ester, finds applications in various research and industrial settings, making the accurate assessment of its purity a critical aspect of quality control and experimental validity. This guide provides a comparative overview of advanced analytical techniques for determining the purity of this compound, complete with experimental data, detailed protocols, and workflow visualizations.

The primary methods for assessing the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance metrics of the most common analytical techniques used for the purity assessment of this compound. These values are derived from studies on closely related carbamates and represent expected performance for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation by volatility and mass-to-charge ratioSeparation by polarity and interaction with stationary phaseQuantitation based on the direct proportionality between signal intensity and the number of nuclei
Limit of Detection (LOD) 1 - 10 µg/L[1][2]0.1 - 5 µg/L[3]Dependent on concentration and magnetic field strength
Limit of Quantitation (LOQ) 5 - 25 µg/L[1][4]0.2 - 10 µg/L[3]~0.1% for accurate quantification
Linearity (R²) > 0.99[5]> 0.99[1]Excellent, inherent to the technique
Precision (%RSD) < 5%[6]< 5%[1]< 1%
Accuracy (% Recovery) 90 - 110%[5]95 - 105%[3]High, as it can be a primary ratio method
Sample Preparation Derivatization may be required; Liquid-Liquid or Solid-Phase ExtractionMinimal, direct injection often possibleSimple dissolution in a deuterated solvent with an internal standard
Throughput ModerateHighLow to Moderate
Primary Use Identification and quantification of volatile and semi-volatile impuritiesQuantification of non-volatile impurities and main componentAbsolute purity determination without a specific reference standard of the analyte

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile impurities in this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 100 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate).

    • For trace analysis, a Solid-Phase Extraction (SPE) clean-up step may be employed using a C18 cartridge to remove non-volatile matrix components.[6]

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min, hold for 5 minutes.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities and the main component. For this compound, characteristic ions would be monitored.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C SPE Cleanup (Optional) B->C D Inject Sample C->D E GC Separation D->E F MS Detection (Scan/SIM) E->F G Peak Integration F->G H Impurity Identification G->H I Purity Calculation H->I

Caption: Workflow for this compound purity assessment by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of this compound and the detection of non-volatile impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Based on the UV absorbance maximum of this compound (e.g., 210 nm).

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Chromatographic Separation D->E F UV/DAD Detection E->F G Peak Integration F->G H Area Percent Calculation G->H I Purity Determination H->I

Caption: Workflow for this compound purity assessment by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific this compound reference standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d) to completely dissolve both the sample and the internal standard.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.

    • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Logical Relationship Diagram for Method Selection:

Method_Selection cluster_question1 Primary Goal? cluster_question2 Need for Absolute Purity? cluster_methods Recommended Technique Start Start Purity Assessment Q1 Identify & Quantify Volatile Impurities? Start->Q1 Q2 Absolute Purity without Specific Reference? Q1->Q2 No GCMS GC-MS Q1->GCMS Yes HPLC HPLC for Routine QC and Non-Volatiles Q2->HPLC No qNMR qNMR Q2->qNMR Yes

Caption: Decision tree for selecting a purity assessment method.

This guide provides a framework for selecting and implementing advanced analytical techniques for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and sample throughput considerations. For comprehensive characterization, a combination of these techniques is often employed.

References

A Researcher's Guide to the Analytical Determination of Butyl Ethylcarbamate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity and comparable physicochemical properties between Ethyl carbamate and Butyl ethylcarbamate allow for the adaptation of existing, well-validated analytical methods. This document provides a comprehensive overview of these methods, their experimental protocols, and performance characteristics to aid researchers in selecting the most appropriate approach for their specific needs.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for adapting and optimizing analytical methods.

PropertyValueReference
Molecular Formula C7H15NO2[1][2]
Molecular Weight 145.20 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 208-212 °C[3]
Melting Point -22 °C to -28 °C[3][4]
Solubility Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.[3]

Comparative Analysis of Analytical Methodologies

The two primary analytical techniques employed for the determination of carbamates in various matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Method Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC-FLD for the analysis of Ethyl carbamate, which are expected to be comparable for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Limit of Detection (LOD) 1.5 - 6.7 µg/L4.2 - 9 µg/L
Limit of Quantification (LOQ) 5 - 10 µg/L23 µg/L
Recovery 92 - 112%96% (average)
Precision (RSD) < 5%< 6.3%
Linearity (R²) > 0.99> 0.99

Data compiled from studies on Ethyl carbamate analysis[3][5][6].

Experimental Protocols

Detailed methodologies for the two principal analytical techniques are outlined below. These protocols are based on established methods for Ethyl carbamate and can be adapted for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust method for the quantification of carbamates. It offers high sensitivity and selectivity.

Sample Preparation (Solid-Phase Extraction - SPE)

  • Internal Standard Addition: Spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated this compound or Propyl carbamate).

  • Dilution: Dilute the sample with water to a standardized volume.

  • SPE Column Conditioning: Condition a solid-phase extraction column (e.g., polystyrene-divinylbenzene) with an appropriate solvent.

  • Sample Loading: Load the diluted sample onto the conditioned SPE column.

  • Washing: Wash the column to remove interfering matrix components.

  • Elution: Elute the analyte and internal standard with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the GC-MS system.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5977 or equivalent.

  • Column: VF-WAX capillary column (30 m x 0.25 mm i.d., 0.39 µm film thickness) or similar polar column.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 1 min).

    • Ramp 1: 8 °C/min to 180 °C.

    • Ramp 2: 10 °C/min to 240 °C (hold for 5 min).

  • Detector Temperature: 270 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantitative Ions: m/z 62 (for Ethyl carbamate, to be adapted for this compound) and the corresponding ion for the internal standard.

    • Qualifier Ions: Additional ions to confirm the identity of the analyte.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD provides an alternative to GC-MS and can be advantageous in terms of simpler sample preparation for certain matrices.[5][6] This method typically involves derivatization to impart fluorescence to the carbamate molecule.

Sample Preparation and Derivatization

  • Internal Standard Addition: Add an internal standard to the sample.

  • Derivatization: React the sample with a derivatizing agent (e.g., 9-xanthydrol) under acidic conditions to form a fluorescent derivative.

  • Extraction: Perform a liquid-liquid extraction to isolate the derivatized analyte.

  • Solvent Exchange: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

HPLC-FLD Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Fluorescence Detector:

    • Excitation Wavelength: To be optimized for the specific fluorescent derivative.

    • Emission Wavelength: To be optimized for the specific fluorescent derivative.

Workflow and Pathway Diagrams

To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample is Add Internal Standard start->is dilute Dilute with Water is->dilute spe Solid-Phase Extraction dilute->spe elute Elute Analyte spe->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute concentrate->reconstitute end_prep Prepared Sample reconstitute->end_prep inject Inject into GC-MS end_prep->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify end_analysis Results quantify->end_analysis

Caption: Workflow for this compound analysis by GC-MS.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-FLD Analysis start_hplc Sample is_hplc Add Internal Standard start_hplc->is_hplc derivatize Derivatization is_hplc->derivatize extract Liquid-Liquid Extraction derivatize->extract reconstitute_hplc Reconstitute in Mobile Phase extract->reconstitute_hplc end_prep_hplc Prepared Sample reconstitute_hplc->end_prep_hplc inject_hplc Inject into HPLC end_prep_hplc->inject_hplc separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_hplc Fluorescence Detection separate_hplc->detect_hplc quantify_hplc Quantification detect_hplc->quantify_hplc end_analysis_hplc Results quantify_hplc->end_analysis_hplc

Caption: Workflow for this compound analysis by HPLC-FLD.

References

Performance evaluation of Butyl ethylcarbamate as an internal standard in analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in the quantification of analytes in complex matrices, the use of an internal standard (IS) is a crucial technique to ensure accuracy and precision.[1][2] This guide provides a comprehensive performance evaluation of butyl ethylcarbamate (also known as butyl carbamate) as an internal standard, comparing it with other commonly used alternatives in analytical methods. This publication is intended for researchers, scientists, and professionals in drug development and quality control who are engaged in chromatographic analysis.

The selection of an appropriate internal standard is paramount for the success of an analytical method, as it corrects for variations in sample preparation, injection volume, and instrument response.[1][2][3] An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and well-resolved from other components in the chromatogram.[2]

Comparative Performance of Internal Standards

This compound has been successfully employed as an internal standard in the determination of ethyl carbamate, a compound of toxicological concern found in fermented foods and alcoholic beverages.[4][5] To objectively assess its performance, this section compares it with other frequently used internal standards such as propyl carbamate and deuterated ethyl carbamate (d5-EC).[6][7][8] The following table summarizes key performance metrics gathered from various studies.

Internal StandardAnalyteMatrixAnalytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)Linearity (r²)Reference
This compound Ethyl carbamateStone fruit spiritsGC-MSNot explicitly stated, but method validatedNot explicitly stated, but method validated>0.99[4]
Propyl carbamateEthyl carbamateAlcoholic beveragesGC-MS90-110 (for the overall method)Not explicitly statedNot explicitly stated[7][8]
Deuterated ethyl carbamate (d5-EC)Ethyl carbamateAlcoholic beveragesGC-MS92-1128 (average)>0.997[9]
n-Propyl carbamateEthyl carbamateAlcoholic beverages, Soy sauceGC-MS87-933.94-8.49 (repeatability)Not explicitly stated[10]
tert-Butyl carbamateEthyl carbamateDistilled alcoholic beveragesGC-FIDNot explicitly stated3.5-6.0Not explicitly stated[11]

Note: The performance data presented is often reflective of the entire analytical method rather than the internal standard in isolation. However, it provides a strong indication of the suitability of the internal standard for that particular application. Deuterated internal standards like d5-EC are often considered the gold standard due to their similar physicochemical properties to the analyte, which can lead to more accurate correction for matrix effects and extraction variability.[6] However, their availability and cost can be a limiting factor. Butyl and propyl carbamate offer a cost-effective alternative with good performance characteristics.

Experimental Protocols

The following is a generalized experimental protocol for the determination of ethyl carbamate in an alcoholic beverage using this compound as an internal standard, based on common practices found in the literature.[4][7][8][12]

1. Preparation of Standard and Sample Solutions:

  • Stock Solutions: Prepare individual stock solutions of ethyl carbamate and this compound (internal standard) in a suitable solvent such as acetone or ethanol (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of ethyl carbamate by diluting the stock solutions. These will be used to construct the calibration curve.

  • Sample Preparation: To a known volume of the sample (e.g., 10 mL), add a precise volume of the this compound stock or working solution to achieve a final concentration similar to the expected analyte concentration.

2. Extraction:

  • Solid-Phase Extraction (SPE): The sample containing the internal standard is passed through an SPE cartridge (e.g., Extrelut®).

  • Elution: The ethyl carbamate and this compound are eluted from the cartridge with a suitable solvent mixture, such as hexane-ethyl acetate (1:1) or dichloromethane.[7][8][12]

  • Concentration: The eluate is then concentrated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

3. Chromatographic Analysis (GC-MS):

  • Injection: Inject an aliquot of the concentrated extract into the gas chromatograph-mass spectrometer (GC-MS).

  • Separation: A capillary column (e.g., Carbowax 20M type) is used to separate the analytes.[7][8] The temperature program is optimized to achieve good resolution between ethyl carbamate, this compound, and any matrix interferences.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for both ethyl carbamate (e.g., m/z 62, 74, 89) and this compound are monitored.[5]

4. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of ethyl carbamate to the peak area of this compound against the concentration of ethyl carbamate in the working standard solutions.

  • The concentration of ethyl carbamate in the sample is determined by calculating its peak area ratio to that of the internal standard and interpolating from the calibration curve.

Visualizing the Workflow and Decision Process

To further clarify the experimental and logical processes involved in using an internal standard, the following diagrams are provided.

experimental_workflow start Start: Sample and Internal Standard prep Sample Preparation (Addition of this compound) start->prep extract Extraction (e.g., SPE) prep->extract concentrate Concentration extract->concentrate inject GC-MS Injection concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification (Peak Area Ratio vs. Concentration) detect->quantify end End: Analyte Concentration Determined quantify->end

Caption: Experimental workflow for analysis using an internal standard.

decision_process start Select Internal Standard q1 Chemically similar to analyte? start->q1 q2 Absent in sample matrix? q1->q2 Yes reevaluate Re-evaluate Choice q1->reevaluate No q3 Chromatographically resolved? q2->q3 Yes q2->reevaluate No q4 Commercially available & cost-effective? q3->q4 Yes q3->reevaluate No selected Suitable Internal Standard (e.g., this compound) q4->selected Yes q4->reevaluate No

Caption: Decision-making process for selecting an internal standard.

References

Safety Operating Guide

Navigating the Safe Disposal of Butyl Ethylcarbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of butyl ethylcarbamate (CAS 591-62-8), ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a combustible liquid and should be handled with care.[1] Prior to disposal, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.
Hand Protection Chemically resistant gloves.
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mist.[1]

In the event of a spill, immediately remove all sources of ignition.[1] Absorb the spill with an inert material, such as vermiculite or sand, and place it in a suitable, sealed container for disposal as hazardous waste.[1] Do not allow the product to enter drains.[1]

Logistical and Operational Disposal Plan

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to contract a licensed professional waste disposal service for the final removal and treatment of this hazardous waste.[1]

Key Disposal Considerations:

  • Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound".

  • Containerization: Use a robust, leak-proof container that is compatible with the chemical. Keep the container tightly closed when not in use.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[1]

Step-by-Step Disposal Procedure

  • Preparation: Ensure all necessary PPE is worn and the disposal area is well-ventilated. Have spill control materials readily available.

  • Containment: If not already in a suitable container, carefully transfer the this compound waste into a designated hazardous waste container. Avoid splashing or creating aerosols.

  • Labeling: Affix a hazardous waste label to the container, including the chemical name, CAS number (591-62-8), and any other information required by your institution or local regulations.

  • Documentation: Maintain a log of the waste, including the quantity and date of generation.

  • Storage: Move the sealed container to the designated hazardous waste accumulation area.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup. Provide them with all necessary information about the waste.

Quantitative Data

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the following toxicological data is relevant for understanding its hazard profile.

ParameterValueSpecies
LD50 (Intraperitoneal) 250 mg/kgMouse

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Identify Butyl Ethylcarbamate Waste B Wear Appropriate PPE A->B C Contain Waste in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Licensed Waste Disposal Service D->E F Complete Waste Manifest/Documentation E->F G Waste Safely Removed for Disposal F->G

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.